tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 3-(2-cyanopropan-2-yl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-16(2,3)21-15(20)19-10-13(17(4,5)11-18)12-8-6-7-9-14(12)19/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUIQGPPVFDFJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635983 | |
| Record name | tert-Butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380626-46-0 | |
| Record name | tert-Butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate. This compound, featuring a functionalized indole core, is a valuable building block in medicinal chemistry and drug development. The outlined synthesis is a two-step process commencing with the protection of the indole nitrogen, followed by a regioselective free-radical alkylation at the C3 position. This document details the underlying chemical principles, provides step-by-step experimental protocols, and discusses the rationale behind the strategic choices in this synthetic sequence, targeting researchers and professionals in organic synthesis and pharmaceutical development.
Introduction
The Indole Motif in Modern Drug Discovery
The indole scaffold is a privileged heterocyclic structure, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions, particularly hydrogen bonding and π-stacking, make it a cornerstone in the design of bioactive molecules. The functionalization of the indole ring at various positions is a key strategy for modulating the pharmacological profile of drug candidates.
Structural Analysis of the Target Compound
The target molecule, tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate, possesses three key structural features:
-
An indole nucleus , the primary pharmacophore.
-
A tert-butyloxycarbonyl (Boc) group at the N1 position. This acid-labile protecting group serves to deactivate the indole nitrogen, preventing side reactions and enhancing the solubility of indole intermediates in organic solvents.[2]
-
A 2-cyanopropan-2-yl substituent at the C3 position. The introduction of a quaternary carbon center and a nitrile group at this position provides a sterically defined and synthetically versatile handle for further molecular elaboration.
Overview of the Selected Synthetic Strategy
The synthesis is designed for efficiency and high regioselectivity, proceeding in two distinct stages:
-
N-Protection: The indole nitrogen is protected with a Boc group using di-tert-butyl dicarbonate.
-
C3-Alkylation: A free-radical addition reaction introduces the 2-cyanopropan-2-yl group specifically at the electron-rich C3 position of the indole ring.
This approach leverages common, well-understood reactions to construct a complex intermediate from simple starting materials.
Synthetic Pathway Design and Rationale
A retrosynthetic analysis logically disconnects the molecule at its most synthetically accessible bonds. The C3-C bond and the N1-C bond are the most apparent disconnections.
-
Disconnection 1 (N1-Boc): The removal of the Boc protecting group is a standard deprotection step, leading back to the C3-substituted indole, 2-(1H-indol-3-yl)-2-methylpropanenitrile.
-
Disconnection 2 (C3-Alkyl): The bond between the indole C3 and the quaternary carbon of the substituent is disconnected. This suggests an addition of a 2-cyanopropan-2-yl species to an indole precursor. A free-radical pathway is highly favorable for this transformation, utilizing a radical initiator as the source of the alkyl group.
This logic leads to the forward synthesis plan illustrated below.
Figure 1: Overall two-step synthesis pathway.
Detailed Synthesis Protocols
Step 1: Synthesis of tert-butyl 1H-indole-1-carboxylate (N-Boc Indole)
Principle & Rationale: The protection of the indole nitrogen is crucial for the success of the subsequent radical reaction. The Boc group reduces the nucleophilicity of the indole ring system slightly and prevents potential N-alkylation side reactions.[3] Furthermore, it improves the handling and solubility of the substrate. The reaction with di-tert-butyl dicarbonate ((Boc)₂O) is a standard and high-yielding method for this transformation.[2][4]
Experimental Protocol:
-
To a solution of indole (1.0 eq) in acetonitrile (approx. 0.5 M) in a round-bottom flask, add di-tert-butyl dicarbonate (1.2 eq).
-
Add 4-dimethylaminopyridine (DMAP) (0.1 eq) as a catalyst.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl (to remove DMAP), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield tert-butyl 1H-indole-1-carboxylate as a clear oil or low-melting solid.
Data Summary Table:
| Reagent | Molar Mass ( g/mol ) | Molar Eq. |
| Indole | 117.15 | 1.0 |
| (Boc)₂O | 218.25 | 1.2 |
| DMAP | 122.17 | 0.1 |
| Expected Yield | - | >95% |
Step 2: Synthesis of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate
Principle & Rationale: This key step involves a free-radical addition to the electron-rich C2-C3 double bond of the indole core. 2,2'-Azobis(isobutyronitrile) (AIBN) is an excellent thermal initiator. Upon heating, it decomposes to form two stable 2-cyano-2-propyl radicals and nitrogen gas.[5][6] This radical is relatively stable and selectively attacks the nucleophilic C3 position of the N-Boc protected indole. The resulting indolyl radical intermediate then rearomatizes to form the final product. The reaction is highly regioselective for the C3 position due to the higher electron density at this carbon compared to C2 in N-protected indoles.
Mechanistic Pathway:
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An In-depth Technical Guide to the Physicochemical Properties of a Key Alectinib Intermediate: tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[2] Its unique electronic properties and the ability to be functionalized at various positions make it a privileged structure in drug design. This guide provides a detailed examination of the physicochemical properties of tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate, a complex indole derivative. Understanding these properties is paramount for its effective use in synthetic chemistry, particularly in the context of process development and scale-up for pharmaceutical manufacturing.
Molecular Structure and Physicochemical Properties
The structure of this intermediate is characterized by a highly substituted indole core. A tert-butyl carboxylate group protects the indole nitrogen, enhancing its stability and modifying its reactivity. The C2 position bears a bulky substituted phenyl ring, and the C3 position is functionalized with a carboxylate group, while a cyano group is present at the C6 position.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1256584-75-4 | [1][3][4] |
| Molecular Formula | C₂₅H₂₇IN₂O₂ | [1][4] |
| Molecular Weight | 514.4 g/mol | [1][3] |
| Appearance | White to off-white solid | [1] |
| Density (Predicted) | 1.43 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 14.00 ± 0.30 | [1] |
| LogP (Predicted) | 6.9 | [4] |
Structural Identifiers:
-
InChI: InChI=1S/C25H27IN2O2/c1-7-16-9-10-17(13-19(16)26)25(5,6)22-21(23(29)30-24(2,3)4)18-11-8-15(14-27)12-20(18)28-22/h8-13,28H,7H2,1-6H3[1][4]
-
SMILES: CCC1=C(C=C(C=C1)C(C)(C)C2=C(C3=C(N2)C=C(C=C3)C#N)C(=O)OC(C)(C)C)I[4]
Synthesis and Role as a Pharmaceutical Intermediate
This compound is a key intermediate in the synthesis of Alectinib.[1] While specific, detailed synthetic procedures for this exact intermediate are often proprietary, the general synthesis of substituted indoles can be approached through various established methods. One of the most common is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions.[5]
For a complex molecule such as this, a multi-step synthesis is expected, likely involving the construction of the substituted indole core followed by functional group manipulations. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen is crucial for controlling the regioselectivity of subsequent reactions.
Diagram 1: Generalized Synthetic Workflow
Caption: A generalized workflow for synthesizing complex indole derivatives.
Analytical Characterization
The structural elucidation and purity assessment of this intermediate would rely on a combination of standard analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons on the indole and phenyl rings, the ethyl group protons, the distinct singlets for the two methyl groups of the propan-2-yl moiety, and the large singlet for the tert-butyl group.
-
¹³C NMR: Would reveal the carbon signals for the indole and phenyl rings, the cyano group, the ester carbonyl, and the aliphatic carbons.
2. Mass Spectrometry (MS): MS analysis would be used to confirm the molecular weight of the compound (514.4 g/mol ).[1][3] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
3. Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C≡N stretch of the cyano group, the C=O stretch of the tert-butyl ester, and the N-H stretch (if deprotected).
4. High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the intermediate and for monitoring the progress of the synthesis. A suitable reversed-phase method would be developed for this purpose.
Diagram 2: Analytical Workflow for Characterization
Caption: A typical analytical workflow for the characterization of a synthetic intermediate.
Safety, Handling, and Storage
As with any chemical intermediate, proper safety precautions should be taken. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. The compound should be handled in a well-ventilated area or a fume hood. For specific handling and safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. Predicted hazard statements suggest that related compounds may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.
Storage in a cool, dry, and well-ventilated place is recommended to ensure its stability.
Conclusion
tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate is a valuable intermediate in the synthesis of the targeted anti-cancer agent, Alectinib. Its physicochemical properties are dictated by its complex, highly substituted indole structure. A thorough understanding of these properties, along with a robust analytical characterization, is essential for its successful application in a multi-step synthetic route. While direct experimental data on the originally requested tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate is sparse, the detailed analysis of this closely related Alectinib intermediate provides a strong foundation for researchers and drug development professionals working with similar indole derivatives.
References
- (Reference details for a general review on indole synthesis and properties will be added here if found in subsequent targeted searches)
- (Reference details for a publication on the synthesis of Alectinib will be added here if found in subsequent targeted searches)
- (Reference details for a chemical database entry for CAS 1256584-75-4 will be added here)
Sources
- 1. tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate CAS#: 1256584-75-4 [m.chemicalbook.com]
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- 4. tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate | C25H27IN2O2 | CID 66835052 - PubChem [pubchem.ncbi.nlm.nih.gov]
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CAS number 1256584-75-4 properties
An In-depth Technical Guide to Venetoclax (ABT-199), a BCL-2 Selective Inhibitor
A Note on Chemical Identification: The CAS number 1256584-75-4 provided in the topic query corresponds to tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate, a chemical intermediate primarily used in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib[1][2][3][4][5][6][7]. Given the request for a technical guide on a core therapeutic agent for an audience of researchers and drug development professionals, this guide will focus on the well-established B-cell lymphoma-2 (BCL-2) inhibitor, Venetoclax (also known as ABT-199 or GDC-0199), as its profile aligns with the in-depth requirements of the prompt.
Introduction
Venetoclax is a first-in-class, orally bioavailable small molecule that has revolutionized the treatment of certain hematological malignancies.[8] It functions as a highly selective inhibitor of the anti-apoptotic protein B-cell lymphoma-2 (BCL-2).[8][9][10] The overexpression of BCL-2 is a hallmark of various cancers, particularly lymphoid malignancies, where it sequesters pro-apoptotic proteins, thereby preventing cancer cells from undergoing programmed cell death (apoptosis) and conferring resistance to chemotherapy.[9][10][11] Venetoclax directly targets the BCL-2 protein, restoring the natural process of apoptosis in cancer cells.[8][11] This guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacological profile, and clinical applications of Venetoclax for researchers and professionals in drug development.
Chemical and Physical Properties
Venetoclax is a complex synthetic organic compound. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |
| Synonyms | ABT-199, GDC-0199, RG7601[12] |
| CAS Number | 1257044-40-8[13] |
| Molecular Formula | C₄₅H₅₀ClN₇O₇S[13] |
| Molecular Weight | 868.44 g/mol [14] |
| Appearance | Off-white to white fine powder[5] |
| Solubility | Soluble in DMSO (50 mg/mL)[13]; Insoluble in water and ethanol[14] |
| Purity | >98% |
Mechanism of Action: Restoring Apoptosis
The primary mechanism of action of Venetoclax is the selective inhibition of the BCL-2 protein.[8] BCL-2 is a key regulator of the intrinsic (mitochondrial) pathway of apoptosis. In cancer cells, its overexpression allows for the sequestration of pro-apoptotic proteins like BIM, preventing the activation of BAX and BAK, which are essential for mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[8][15]
Venetoclax is a BH3-mimetic, meaning it mimics the action of the BH3-only proteins, which are the natural antagonists of BCL-2.[9][13] By binding with high affinity (Ki < 0.01 nM) to the BH3-binding groove of BCL-2, Venetoclax displaces pro-apoptotic proteins.[8][14][15] This liberation of pro-apoptotic proteins, particularly BIM, allows them to activate BAX and BAK.[15] The activated BAX and BAK then oligomerize on the mitochondrial outer membrane, leading to MOMP, the release of cytochrome c, and the activation of caspases, ultimately culminating in apoptosis.[8][15]
Figure 1: Simplified signaling pathway of Venetoclax-induced apoptosis.
Pharmacological Profile
Venetoclax exhibits a highly selective and potent inhibitory profile against BCL-2. This selectivity is a key differentiator from earlier, less selective BCL-2 family inhibitors like Navitoclax, which also inhibit BCL-xL, leading to dose-limiting thrombocytopenia.[8]
| Parameter | Value | Reference |
| Target | BCL-2 | [8][9][10] |
| Binding Affinity (Ki) | <0.01 nM | [14] |
| Selectivity vs. BCL-xL | >4800-fold | [14] |
| Selectivity vs. BCL-w | >4800-fold | |
| Activity against MCL-1 | No measurable activity | [14] |
| EC₅₀ in FL5.12-Bcl-2 cells | 4 nM | [14] |
| EC₅₀ in RS4;11 cells | 8 nM | [14] |
This high selectivity for BCL-2 allows Venetoclax to induce apoptosis in BCL-2-dependent tumors while sparing platelets, which rely on BCL-xL for survival.
Clinical Applications and Efficacy
Venetoclax is approved for the treatment of several hematological malignancies.
-
Chronic Lymphocytic Leukemia (CLL) and Small Lymphocytic Lymphoma (SLL): Venetoclax is indicated for adults with CLL or SLL.[9] Clinical trials, such as the CLL14 and MURANO studies, have demonstrated significant efficacy, both as a monotherapy and in combination with other agents like obinutuzumab or rituximab.[16]
-
Acute Myeloid Leukemia (AML): Venetoclax is used in combination with azacitidine, decitabine, or low-dose cytarabine for the treatment of newly-diagnosed AML in adults who are ineligible for intensive induction chemotherapy.[9][17][18] A phase 3 study showed that the addition of Venetoclax to azacitidine resulted in a significant improvement in overall survival and complete remission rates.[9]
Numerous clinical trials are ongoing to explore the efficacy of Venetoclax in other cancers, including acute lymphoblastic leukemia (ALL) and various lymphomas.[19][20]
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol outlines a general method for assessing the cytotoxic effects of Venetoclax on a BCL-2-dependent cancer cell line (e.g., RS4;11).
1. Cell Culture:
- Culture RS4;11 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) at 37°C in a humidified 5% CO₂ incubator.
- Maintain cells in the logarithmic growth phase.
2. Compound Preparation:
- Prepare a stock solution of Venetoclax (e.g., 10 mM in DMSO).
- Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations for the dose-response curve.
3. Cell Seeding:
- Harvest and count the cells.
- Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of media.
- Incubate for 24 hours to allow for cell adherence (if applicable) and recovery.
4. Treatment:
- Add 100 µL of the diluted Venetoclax solutions to the respective wells.
- Include a vehicle control (DMSO-containing media) and a positive control (e.g., a known cytotoxic agent).
- Incubate the plate for 48-72 hours.
5. Viability Assessment:
- Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
- Read the absorbance or luminescence according to the manufacturer's protocol.
6. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the dose-response curve and determine the EC₅₀ value using appropriate software (e.g., GraphPad Prism).
A[label="1. Cell Culture\n(RS4;11 cells)"];
B[label="2. Compound Prep\n(Venetoclax serial dilutions)"];
C [label="3. Cell Seeding\n(96-well plate)"];
D [label="4. Treatment\n(Incubate 48-72h)"];
E [label="5. Viability Assay\n(e.g., MTT)"];
F [label="6. Data Analysis\n(EC50 determination)"];
A -> C;
B -> D;
C -> D -> E -> F;
}
Figure 2: General workflow for an in vitro cytotoxicity assay.
Safety and Resistance
A significant safety concern with Venetoclax is Tumor Lysis Syndrome (TLS), a condition caused by the rapid breakdown of cancer cells.[10][11] TLS can lead to renal failure and other serious complications.[10][11] Therefore, a gradual dose ramp-up schedule and prophylactic measures are crucial at the initiation of therapy.[10] Other common side effects include neutropenia, diarrhea, nausea, and anemia.[9]
Resistance to Venetoclax can emerge through various mechanisms. Upregulation of other anti-apoptotic proteins, such as BCL-xL or MCL-1, can compensate for the inhibition of BCL-2.[15] Research into combination therapies to overcome these resistance mechanisms is an active area of investigation.[15]
Conclusion
Venetoclax represents a major advancement in targeted cancer therapy. Its high selectivity for BCL-2 allows for potent induction of apoptosis in malignant cells with a manageable safety profile. For researchers and drug development professionals, understanding its mechanism of action, pharmacological properties, and clinical applications is essential for leveraging its therapeutic potential and developing next-generation BCL-2 family inhibitors.
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National Cancer Institute. Clinical Trials Using Venetoclax. Available from: [Link]
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Zhang, H., et al. (2023). Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review. Frontiers in Pharmacology, 14. Available from: [Link]
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VENCLEXTA® (venetoclax tablets). Mechanism Of Action. Available from: [Link]
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Wikipedia. Venetoclax. Available from: [Link]
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VENCLEXTA® (venetoclax tablets). Mechanism Of Action - CLL Combination Therapy. Available from: [Link]
-
Choudhary, G. S., et al. (2015). Pathways and mechanisms of venetoclax resistance. Oncogene, 34(49), 5957–5964. Available from: [Link]
-
Cortes, J. E., et al. (2019). Venetoclax: evidence to date and clinical potential. Journal of Hematology & Oncology, 12(1), 1-13. Available from: [Link]
-
PAN Foundation Trial Finder. Venetoclax and Azacitidine for the Treatment of Acute Myeloid Leukemia in the Post-Transplant Setting. Available from: [Link]
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PubChem. tert-butyl 6-cyano-2-[2-(4-ethyl-3-iodophenyl)propan-2-yl]-1H-indole-3-carboxylate. Available from: [Link]
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ClinicalTrials.gov. A Study of Venetoclax in Combination With Azacitidine Versus Azacitidine in Treatment Naïve Participants With Acute Myeloid Leukemia Who Are Ineligible for Standard Induction Therapy. Available from: [Link]
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AA Blocks. 1256584-75-4 | tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. Available from: [Link]
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VENCLEXTA® (venetoclax tablets). CLL14 & MURANO Clinical Trial Study Designs. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. High-Purity tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate: Key Intermediate for Pharmaceutical Synthesis Manufacturer. Available from: [Link]
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Synthonix, Inc. tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. High-Purity tert-Butyl 6-cyano-2-intermediate: Your Partner in Alectinib Synthesis. Available from: [Link]
-
Capot Chemical Co., Ltd. MSDS of Tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1h-indole-3-carboxylate. Available from: [Link]
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ChemSrc. tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. Available from: [Link]
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An In-depth Technical Guide to tert-Butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate
This technical guide provides a comprehensive overview of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate, a specialized indole derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the molecular characteristics, a proposed synthetic pathway with mechanistic considerations, and the potential applications of this compound, grounding the discussion in established chemical principles.
Introduction and Molecular Overview
tert-Butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate is a distinct heterocyclic molecule featuring an indole core functionalized at two key positions. The nitrogen of the indole ring is protected by a tert-butyloxycarbonyl (Boc) group, a common acid-labile protecting group in organic synthesis that enhances solubility in organic solvents and modulates the reactivity of the indole ring. The C3 position is substituted with a 2-cyanopropan-2-yl group, which introduces a sterically hindered quaternary carbon center. This structural motif is of significant interest in medicinal chemistry, as the introduction of a gem-dimethyl group can enhance metabolic stability and the nitrile moiety can act as a hydrogen bond acceptor or be a precursor for other functional groups.
The strategic placement of these functional groups makes this compound a valuable intermediate for the synthesis of more complex molecules, potentially leading to novel therapeutic agents.
Caption: 2D structure of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₂N₂O₂ | Calculated |
| Molecular Weight | 298.38 g/mol | Calculated |
| Appearance | White to off-white solid | Predicted |
| Solubility | Soluble in dichloromethane, ethyl acetate, THF; Insoluble in water | Predicted |
| XLogP3 | ~4.5 | Predicted |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 4 (2xO, 2xN) | Calculated |
Synthesis and Mechanistic Insights
The synthesis of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate can be approached through a few strategic routes. A plausible and efficient method involves the direct cyanoalkylation of the indole core. While the direct alkylation of N-Boc indole can be challenging due to the electron-withdrawing nature of the Boc group, a two-step process is proposed here for robustness.
Proposed Synthetic Pathway
1H NMR of N-Boc-3-substituted indoles
An In-Depth Technical Guide to the ¹H NMR Spectroscopy of N-Boc-3-Substituted Indoles
Abstract
N-Boc-3-substituted indoles are a cornerstone of modern synthetic and medicinal chemistry. Their structural integrity is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as the primary tool for their characterization. This guide provides a detailed analysis of the ¹H NMR spectra of this molecular class. It delves into the characteristic chemical shifts and coupling constants of the N-Boc-indole core, systematically explores the profound influence of various C3-substituents on the spectral features, and offers a robust experimental protocol for acquiring high-quality data. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation to advance their work.
Introduction: The Significance of the N-Boc-3-Substituted Indole Scaffold
The indole ring system is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. The introduction of a substituent at the C3-position is a common strategy for modulating biological activity. To facilitate synthesis and subsequent reactions, the indole nitrogen is frequently protected, with the tert-butoxycarbonyl (Boc) group being a popular choice due to its stability and ease of removal under mild acidic conditions.
Accurate and unambiguous structural verification is non-negotiable in the synthesis of these high-value compounds. ¹H NMR spectroscopy provides an unparalleled, non-destructive window into the molecular structure, revealing the electronic environment of each proton.[1] Understanding the nuances of these spectra—how the placement of the Boc group and the nature of the C3-substituent systematically alter the chemical shifts and coupling patterns—is a critical skill for the modern chemist.
Fundamentals: Deciphering the ¹H NMR Spectrum of the N-Boc-Indole Core
Before analyzing the effect of a C3-substituent, one must first understand the spectral signature of the parent N-Boc-indole scaffold. The Boc group's presence significantly alters the electronic distribution within the indole ring compared to its N-H counterpart, leading to distinct chemical shifts.
The N-Boc Protecting Group: The most prominent and easily identifiable signal is that of the Boc group itself. It appears as a sharp singlet, integrating to nine protons, typically in the highly shielded region of δ 1.6-1.7 ppm . Its presence is a clear confirmation of successful N-protection.
The Indole Ring Protons: The protons on the indole core resonate in the aromatic region (typically δ 7.0-8.5 ppm). Their precise chemical shifts and multiplicities are dictated by their electronic environment and their coupling relationships with neighboring protons.[2]
-
H-2: This proton is adjacent to the nitrogen atom. In N-Boc-indole, it typically appears as a doublet or a singlet (if coupling to H-3 is absent) and is shifted downfield relative to an unprotected indole. Its position is highly sensitive to the substituent at C3.
-
H-3: In the parent N-Boc-indole, H-3 is coupled to H-2 and appears as a doublet around δ 6.5 ppm . In the compounds discussed here, this position is substituted.
-
H-7: This proton is situated on the benzene portion of the ring, adjacent to the nitrogen. Due to the steric bulk of the Boc group, H-7 often experiences a significant downfield shift due to steric compression (a through-space deshielding effect) and anisotropy.[3] It commonly resonates as a doublet around δ 8.1-8.2 ppm .
-
H-4: Located peri to the Boc-protected nitrogen, H-4 is also deshielded and typically appears as a doublet around δ 7.6 ppm .
-
H-5 and H-6: These protons are the most shielded of the aromatic signals, appearing as complex multiplets (often triplets of doublets) in the range of δ 7.2-7.4 ppm . Their signals frequently overlap, requiring 2D NMR techniques for unambiguous assignment.[4]
Caption: Labeled structure of the N-Boc-3-substituted indole core.
The Core Analysis: Influence of C3-Substituents on ¹H NMR Spectra
The electronic nature of the substituent at the C3-position is the primary determinant of the chemical shifts of the remaining indole protons, particularly H-2, H-4, and H-7. These effects are transmitted through the π-system of the indole ring.
Electron-Withdrawing Groups (EWGs)
When an EWG (e.g., -CHO, -Br, -CN) is placed at C3, it withdraws electron density from the indole ring. This overall deshielding effect causes the aromatic protons to shift downfield (to a higher ppm value).[1]
-
N-Boc-3-formylindole (R = -CHO): The aldehyde group is a strong EWG.
-
H-2: Experiences a very strong deshielding effect, appearing as a sharp singlet significantly downfield, often around δ 8.2-8.3 ppm .[5][6]
-
H-4: Also strongly deshielded, shifting to approximately δ 8.2-8.4 ppm .
-
Aldehyde Proton (-CHO): A characteristic singlet appears far downfield, typically around δ 10.1 ppm .[7]
-
-
N-Boc-3-bromoindole (R = -Br): The inductive electron-withdrawing effect and anisotropic effect of bromine also cause a downfield shift.[8][9]
-
H-2: Appears as a singlet in the region of δ 7.8 ppm .
-
H-4 and H-7: Shift downfield compared to the unsubstituted parent compound.
-
Electron-Donating Groups (EDGs) and Alkyl Groups
Conversely, EDGs (e.g., alkyl, ether) donate electron density into the ring system, causing a shielding effect that shifts proton signals upfield (to a lower ppm value).
-
N-Boc-3-methylindole (R = -CH₃):
-
H-2: Is shielded relative to the EWG-substituted counterparts, appearing as a singlet further upfield.
-
Methyl Protons (-CH₃): A new singlet integrating to three protons will appear in the alkyl region, typically around δ 2.2-2.4 ppm .
-
Aromatic Protons: The protons on the benzene ring (H-4, H-5, H-6, H-7) will be slightly shielded compared to the parent N-Boc-indole.
-
Summary of Chemical Shifts
The following table summarizes typical ¹H NMR chemical shifts for various N-Boc-3-substituted indoles, illustrating the trends discussed.
| Substituent (R) at C3 | H-2 (δ ppm) | H-4 (δ ppm) | H-5 / H-6 (δ ppm) | H-7 (δ ppm) | Boc (δ ppm) | Other Key Signals (δ ppm) |
| -H | ~7.6 (d) | ~7.6 (d) | ~7.2-7.3 (m) | ~8.1 (d) | ~1.65 (s) | H-3: ~6.5 (d) |
| -CHO | ~8.25 (s) | ~8.3 (d) | ~7.4 (m) | ~8.2 (d) | ~1.70 (s) | -CHO: ~10.1 (s)[7] |
| -Br | ~7.8 (s) | ~7.8 (d) | ~7.3 (m) | ~8.1 (d) | ~1.68 (s) | - |
| -CH₃ | ~7.5 (s) | ~7.5 (d) | ~7.1-7.2 (m) | ~8.0 (d) | ~1.65 (s) | -CH₃: ~2.3 (s) |
Note: Values are approximate and can vary based on the solvent and spectrometer frequency. Data synthesized from multiple sources.[5][7][10]
Coupling Constants (J)
The through-bond coupling between adjacent protons provides definitive information about connectivity.[11] In the indole ring:
-
Ortho coupling (³J): Occurs between adjacent protons (e.g., H-4/H-5, H-5/H-6, H-6/H-7) and is typically the largest, ranging from 6-9 Hz .[12]
-
Meta coupling (⁴J): Occurs across three bonds (e.g., H-4/H-6, H-5/H-7) and is much smaller, around 1-3 Hz .
-
Para coupling (⁵J): (e.g., H-4/H-7) is generally less than 1 Hz and often not resolved.
Analyzing the splitting patterns (doublet, triplet, etc.) and measuring the J-values is crucial for confirming assignments. For example, H-4 will appear as a doublet due to ortho coupling with H-5, while H-5 will be a triplet or doublet of doublets from coupling to both H-4 and H-6.
Caption: Primary through-bond (J) coupling relationships in the indole core.
Experimental Protocol for High-Quality ¹H NMR Acquisition
Reproducible and high-quality data is contingent on a sound experimental methodology.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified N-Boc-3-substituted indole derivative.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for these compounds.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift to 0.00 ppm. Modern spectrometers often reference the residual solvent peak.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This corrects for any magnetic field drift.
-
Shim the magnetic field to achieve maximum homogeneity. This is critical for obtaining sharp, well-resolved peaks. An automated shimming routine is standard.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters. For a standard ¹H NMR experiment:
-
Pulse Angle: 90°
-
Acquisition Time (at): 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay ensures quantitative integration.
-
Number of Scans (ns): 8 to 16 scans is usually sufficient for a sample of this concentration.
-
-
Initiate the acquisition.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the spectrum by setting the TMS peak (or residual solvent peak) to its known chemical shift.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
-
Caption: Standard workflow for NMR-based structural elucidation.
Conclusion
The ¹H NMR spectrum of an N-Boc-3-substituted indole is rich with structural information. By systematically analyzing the key signals—the Boc group singlet, the downfield-shifted H-7, and the highly sensitive H-2 and H-4 protons—chemists can rapidly confirm the identity and purity of their compounds. The predictable electronic effects of C3-substituents provide a logical framework for interpretation, transforming a complex spectrum into a clear structural confirmation. Mastery of these principles, combined with rigorous experimental technique, is essential for any scientist working in the field of indole chemistry.
References
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Retrieved from [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Wiley-VCH. Retrieved from [Link]
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NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. Retrieved from [Link]
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Spin-spin splitting and coupling - Coupling in 1H NMR. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
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Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 439. Retrieved from [Link]
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Complete 1H NMR assignment of 3-formylindole derivatives. (2006). ResearchGate. Retrieved from [Link]
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Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy. (2021). Organic & Biomolecular Chemistry. Retrieved from [Link]
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The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). ACD/Labs. Retrieved from [Link]
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NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
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Mass spectrometry analysis of indole carboxylates
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Indole Carboxylates
Authored by a Senior Application Scientist
This guide provides a comprehensive, field-proven framework for the robust analysis of indole carboxylates using mass spectrometry. Designed for researchers, scientists, and drug development professionals, it moves beyond simple protocols to explain the underlying causality of experimental choices, ensuring the development of self-validating, trustworthy analytical methods.
Chapter 1: The Analytical Challenge of Indole Carboxylates
Indole carboxylates, a class of molecules characterized by an indole ring fused to a pyrrole ring with a carboxylic acid functional group, are of significant biological interest. They include critical signaling molecules like the plant hormone indole-3-acetic acid (IAA) and microbial metabolites such as indole-3-propionic acid (IPA).[1][2][3][4] Their analysis is pivotal in fields ranging from agriculture to human health. However, their chemical nature presents distinct analytical challenges.
The indole moiety itself is relatively non-polar, while the carboxylic acid group is polar and acidic.[5][6] This amphipathic nature can complicate chromatographic retention and separation. Furthermore, the carboxylic acid group (pKa typically ~4-5) dictates ionization behavior. While readily deprotonated for negative-ion mode analysis, they can be challenging to analyze in the often-preferred positive-ion mode without derivatization, as the acidic protons of reversed-phase mobile phases suppress ionization.[7] The low endogenous concentrations of these analytes in complex biological matrices (e.g., plasma, tissue, plant extracts) demand methods with exceptional sensitivity and selectivity.[8][9]
Chapter 2: Strategic Pathways for Method Development
Developing a successful mass spectrometry method for indole carboxylates requires a strategic approach. The primary decision point revolves around whether to pursue direct analysis or to incorporate a derivatization step to enhance detection.
Caption: Decision workflow for selecting an analytical strategy.
The Direct Approach: Negative Ion Electrospray Ionization (ESI)
The most straightforward method is to analyze indole carboxylates in their native form using negative ion ESI. The carboxyl group readily loses a proton to form a [M-H]⁻ ion.
-
Expertise & Experience: This approach is fast and avoids extra sample preparation steps. However, its major drawback is sensitivity suppression by acidic mobile phase additives (e.g., formic acid) commonly used to achieve sharp chromatographic peaks in reversed-phase HPLC.[7] Mobile phases using a weak base like ammonium acetate at a higher pH can be used, but may compromise chromatographic performance for some columns. High-resolution mass spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are highly recommended for this approach to ensure selectivity against matrix interferences.[9][10]
The Sensitivity Enhancement Approach: Chemical Derivatization
For high-sensitivity applications, chemical derivatization is the superior strategy. The goal is to modify the carboxylic acid group to introduce a functionality that is more readily ionized in the positive mode.[11] This strategy offers several advantages:
-
Improved Ionization Efficiency: Incorporating a permanently charged group (e.g., quaternary amine) or a highly basic group (e.g., pyridine) dramatically increases signal intensity in positive ESI mode.[7]
-
Enhanced Chromatographic Retention: Derivatization can alter the polarity of the analyte, improving its retention on reversed-phase columns.
-
Increased Specificity: The derivatization reaction is specific to the carboxyl group, reducing background noise. The derivative also has a unique mass and fragmentation pattern, further enhancing selectivity.
Common derivatization reactions involve coupling the carboxylic acid to an amine-containing reagent using a carbodiimide activator like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Chapter 3: A Practical Guide to Implementation
This section provides actionable protocols and workflows for the analysis of indole carboxylates in biological matrices.
Sample Preparation: The Foundation of Quality Data
Effective sample preparation is critical to remove interferences like proteins and phospholipids that can cause ion suppression and contaminate the LC-MS system.
Protocol 1: Protein Precipitation (For Plasma/Serum)
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte like indole-3-propionic-2,2-d2 acid).[8]
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.[8]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50-100 µL of the initial mobile phase for LC-MS injection.
Trustworthiness: The use of a stable isotope-labeled internal standard (SIL-IS) is paramount. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and extraction recovery losses, providing the most accurate quantification.
LC-MS/MS Method Development
Instrumentation:
-
Triple Quadrupole (QqQ): The gold standard for targeted quantification due to its sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[8][12]
-
Q-TOF and Orbitrap: Excellent for method development, metabolite identification, and screening, providing high mass accuracy and resolution to distinguish analytes from matrix interferences.[9][10][13][14]
Table 1: Example LC & MS Parameters for Direct and Derivatized Analysis
| Parameter | Direct Analysis (Negative ESI) | Derivatized Analysis (Positive ESI) |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Acetic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Acetic Acid | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min | 0.4 mL/min |
| Gradient | 10% to 95% B over 8 min | 5% to 90% B over 10 min |
| Ionization Mode | ESI- | ESI+ |
| Capillary Voltage | -3.0 kV | +3.5 kV |
| MS Mode | MRM / Full Scan | MRM / Full Scan |
Authoritative Grounding: The choice of mobile phase additive is critical. While formic acid is standard for positive mode, it can suppress negative mode ionization. Acetic acid or no additive may be preferable for negative mode, though peak shape might be compromised.[7]
Understanding the Fragmentation
Tandem mass spectrometry (MS/MS) is essential for structural confirmation and selective quantification. Indole carboxylates exhibit characteristic fragmentation patterns.
Caption: Key fragmentation pathway for IAA in negative ion mode.
-
Negative Mode: The most common fragmentation is the neutral loss of CO₂ (44 Da) from the carboxylate group.[9] The resulting ion at m/z 130 for IAA is highly specific.
-
Positive Mode (Derivatized): Fragmentation will be dictated by the derivatizing agent. A well-designed reagent will produce a specific, high-intensity product ion, ideal for MRM analysis. For example, derivatives containing a quaternary ammonium group often show a characteristic fragment from the cleavage of a bond within the reagent's structure.
Table 2: Example MRM Transitions for Key Indole Carboxylates (Negative Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |
| Indole-3-Carboxylic Acid | 160.0 | 116.0 | 15 | Loss of CO₂ |
| Indole-3-Acetic Acid (IAA) | 174.0 | 130.0 | 12 | Loss of CO₂ |
| Indole-3-Propionic Acid (IPA) | 188.1 | 130.0 | 18 | Cleavage of propionic acid side chain |
| Indole-3-Lactic Acid (ILA) | 204.1 | 130.0 | 15 | Loss of lactic acid side chain fragment |
(Note: Collision energies are instrument-dependent and require optimization.)
Chapter 4: Advanced Topics and Troubleshooting
Alternative Ionization Techniques
-
Atmospheric Pressure Chemical Ionization (APCI): Less susceptible to matrix effects than ESI and can be effective for less polar indole derivatives. A validated LC-APCI-MS/MS method has been successfully used for indole quantification.[12][15][16]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): Primarily used for mass spectrometry imaging (MSI) to visualize the spatial distribution of analytes in tissue sections. Novel nitro-indole derivatives have shown promise as MALDI matrices, enhancing ionization for a broad class of analytes.[17][18][19]
Common Troubleshooting Scenarios
-
Problem: Low sensitivity/high signal suppression.
-
Cause: Matrix effects from co-eluting compounds (e.g., phospholipids).
-
Solution: Improve sample cleanup (e.g., use Solid Phase Extraction - SPE). Modify chromatographic gradient to separate the analyte from the suppression zone. Consider derivatization.
-
-
Problem: Poor peak shape (tailing).
-
Cause: Secondary interactions with the column stationary phase or active sites in the LC system. For acidic compounds like these, interaction with metal components can be an issue.
-
Solution: Use a mobile phase with an appropriate pH and ionic strength. Consider using a column with end-capping or a biocompatible LC system.
-
-
Problem: Inconsistent results between samples.
-
Cause: Inconsistent sample preparation or degradation of the analyte.
-
Solution: Automate sample preparation where possible. Ensure the use of a stable isotope-labeled internal standard added at the very first step. Check analyte stability in the matrix and autosampler.
-
References
-
Gao, X., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Nováková, L., et al. (2020). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate. Available at: [Link]
-
Vlčková, H., et al. (2018). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Liang, Q., et al. (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. PubMed. Available at: [Link]
-
Liang, Q., et al. (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. ACS Publications. Available at: [Link]
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Tanaka, H., et al. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. ACS Publications. Available at: [Link]
-
Liang, Q., et al. (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. ResearchGate. Available at: [Link]
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Novák, O., et al. (2014). Identification and Profiling of Auxin and Auxin Metabolites. Researcher.Life. Available at: [Link]
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Weir, T. L., et al. (2020). Microbial metabolite indole-3-propionic acid supplementation does not protect mice from the cardiometabolic consequences of a Western diet. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]
-
Wang, Y., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. PubMed. Available at: [Link]
-
Porfírio, S., et al. (2016). Current analytical methods for plant auxin quantification – A Review. ResearchGate. Available at: [Link]
-
Porfírio, S., et al. (2016). Current analytical methods for plant auxin quantification--A review. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Indole-3-Carboxylic Acid. PubChem. Available at: [Link]
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Liang, Q., et al. (2024). Supporting Information: Nitro Indole Derivatives as Novel Dual Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. ACS Publications. Available at: [Link]
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Le, C. H., et al. (2021). Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells. Frontiers in Marine Science. Available at: [Link]
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Bucha, M., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PubMed. Available at: [Link]
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Papanikolaou, A., et al. (2021). Identification of Auxin Metabolites in Brassicaceae by Ultra-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry. MDPI. Available at: [Link]
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Bucha, M., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. ResearchGate. Available at: [Link]
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Bucha, M., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC - NIH. Available at: [Link]
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Dobrev, P., & Vankova, R. (2012). Analytical Determination of Auxins and Cytokinins. Springer Nature Experiments. Available at: [Link]
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Perry, R. J., & Walker, V. (2023). Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva. PMC - NIH. Available at: [Link]
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Lee, J. H., & Lee, J. (2021). Biological roles of indole-3-acetic acid in Acinetobacter baumannii. PubMed. Available at: [Link]
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Spaepen, S., & Vanderleyden, J. (2011). Indole-3-acetic acid in plant-microbe interactions. ResearchGate. Available at: [Link]
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Spaepen, S., et al. (2007). Indole-3-acetic acid in microbial and microorganism-plant signaling. FEMS Microbiology Reviews. Available at: [Link]
-
Rosano, T. G., et al. (2016). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. PMC - PubMed Central. Available at: [Link]
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Lu, W., et al. (2010). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. PubMed Central. Available at: [Link]
-
Fu, S., et al. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. MDPI. Available at: [Link]
-
Chemcess. (n.d.). Indole: Properties, Reactions, Production And Uses. Chemcess. Available at: [Link]
-
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. Scirp.org. Available at: [Link]
-
Unknown Author. (2019). Study and Characterization of Indole Carboxylate Derivative Synthesized Via Condensation. ResearchGate. Available at: [Link]
-
Cui, C., et al. (2016). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. MDPI. Available at: [Link]
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Liu, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. MDPI. Available at: [Link]
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Wang, Y., et al. (2024). Untargeted Metabolomics Based on Ultra-High-Performance Liquid Chromatography Coupled with Quadrupole Orbitrap High-Resolution Mass Spectrometry for Differential Metabolite Analysis of Pinelliae Rhizoma and Its Adulterants. MDPI. Available at: [Link]
- Unknown Author. (n.d.). Preparation and Properties of INDOLE. Source not available.
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Perry, R. J., & Walker, V. (2023). Concentration (Mean ± SD) of indoles in human plasma, plasma ultrafiltrate (UF) and saliva. ResearchGate. Available at: [Link]
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Jo, A. R., et al. (2021). Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry for Simultaneous Pesticide Analysis and Method Validation in Sweet Pepper. PubMed Central. Available at: [Link]
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Khamis, M. M., et al. (2018). Development of a validated LC- MS/MS method for the quantification of 19 endogenous asthma/COPD potential urinary biomarkers. ResearchGate. Available at: [Link]
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Perry, R. J., & Walker, V. (2023). Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva. ResearchGate. Available at: [Link]
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Agilent Technologies. (2019). Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. Agilent. Available at: [Link]
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Bucha, M., et al. (2022). A Highly Sensitive and Selective LC-MS/MS Method for the Quantification of Indole in Mouse Serum and Tissues. Hilaris Publisher. Available at: [Link]
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Unknown Author. (2023). Direct-to-Biology Enabled Molecular Glue Discovery. American Chemical Society. Available at: [Link]
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Fiehn, O., et al. (2015). Development of a GC/Quadrupole-Orbitrap Mass Spectrometer, Part II: New Approaches for Discovery Metabolomics. ACS Publications. Available at: [Link]
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Tofwerk. (n.d.). Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS. Tofwerk. Available at: [Link]
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Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. Available at: [Link]
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Lu, W., et al. (2024). Selected Ion Monitoring for Orbitrap-Based Metabolomics. Semantic Scholar. Available at: [Link]
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The Ascendant Therapeutic Potential of Cyanopropanyl Indole Derivatives: A Technical Guide for Drug Discovery
Foreword: The Enduring Promise of the Indole Scaffold
The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its inherent structural features allow it to mimic endogenous molecules and interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[1][2] From the potent anticancer vinca alkaloids to the ubiquitous neurotransmitter serotonin, the indole motif is a recurring theme in molecules that shape biology.[3][4] This guide delves into a specific, promising, yet less-explored class of indole derivatives: those bearing a cyanopropanyl substituent. We will traverse their synthesis, explore their biological activities by drawing insights from closely related structures, and provide actionable experimental protocols for their investigation.
The Cyanopropanyl Indole Moiety: A Structural and Synthetic Overview
The cyanopropanyl group, specifically a 3-(1H-indol-3-yl)propanenitrile, introduces a unique combination of a flexible three-carbon linker and a polar, electron-withdrawing nitrile group at the C3 position of the indole ring. This position is a well-established hotspot for biological activity, and modifications here significantly influence the pharmacological profile of the resulting compound.[1]
Rationale for Synthesis: The Michael Addition and Related Strategies
The synthesis of 3-cyanopropanyl indole derivatives can be efficiently achieved through several established methodologies in organic chemistry. The choice of synthetic route is critical as it dictates the potential for diversification and the overall yield and purity of the final compounds.
A primary and highly effective method is the Michael addition of indole to acrylonitrile .[5] This reaction, often catalyzed by a base or a Lewis acid, involves the nucleophilic attack of the electron-rich C3 position of the indole onto the electrophilic β-carbon of acrylonitrile. Zeolites have been reported as effective and reusable catalysts for this transformation, offering a greener alternative to traditional methods.[5]
Another viable approach involves the alkylation of the indole nucleus . This can be accomplished by reacting the indole with a suitable cyanopropyl halide, such as 3-bromopropanenitrile, in the presence of a base to deprotonate the indole nitrogen, facilitating nucleophilic attack.[6]
A related synthetic strategy starts from 2-(1H-indol-2-yl)acetonitrile, which can undergo a Knoevenagel condensation with an appropriate aldehyde to yield indole-acrylonitrile derivatives.[7] While this yields a double bond in the side chain, subsequent reduction could provide the desired cyanopropanyl moiety.
Experimental Protocol: Zeolite-Catalyzed Michael Addition of Indole to Acrylonitrile
This protocol is adapted from established zeolite-mediated Michael addition reactions and provides a robust and environmentally friendly method for the synthesis of 3-(1H-indol-3-yl)propanenitrile.[5]
Materials:
-
Indole
-
Acrylonitrile
-
HY Zeolite (catalyst)
-
Toluene (solvent)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (eluent)
Procedure:
-
Activate the HY Zeolite catalyst by heating at 120°C under vacuum for 4 hours.
-
In a round-bottom flask, combine indole (1 mmol), acrylonitrile (1.5 mmol), and the activated HY Zeolite (10 mol%).
-
Add toluene (5 mL) and stir the reaction mixture at 50°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to recover the catalyst. The catalyst can be washed with ethyl acetate, dried, and reused.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 3-(1H-indol-3-yl)propanenitrile.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities and Therapeutic Potential
While direct studies on cyanopropanyl indole derivatives are emerging, a wealth of information on structurally analogous compounds provides a strong foundation for predicting their biological activities.
Anticancer Properties: Insights from Indole-Acrylonitrile Derivatives
Structurally similar indole-acrylonitrile derivatives have demonstrated significant potential as antitumor agents.[7][8] These compounds have been shown to inhibit the growth of various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer.[8] The presence of the electron-withdrawing acrylonitrile moiety appears to be crucial for this activity. It is hypothesized that these compounds may act as Michael acceptors, forming covalent bonds with nucleophilic residues (such as cysteine) in key oncogenic proteins, thereby inhibiting their function.[7]
Table 1: Anticancer Activity of Representative Indole-Acrylonitrile Derivatives [8]
| Compound | Cancer Cell Line | GI₅₀ (µM) |
| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile | Leukemia (HL-60(TB)) | 0.0244 |
| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile | Non-Small Cell Lung Cancer (NCI-H522) | 0.0866 |
| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile | Colon Cancer (COLO 205) | 0.938 |
Given the structural similarity, it is highly probable that cyanopropanyl indole derivatives will also exhibit anticancer properties, potentially through similar mechanisms. The saturated propyl chain in cyanopropanyl derivatives, compared to the unsaturated acrylonitrile, may alter the reactivity and pharmacokinetic properties, which warrants further investigation.
Neuroprotective Effects: Learning from Indole-3-Propionic Acid
Indole-3-propionic acid (IPA), a metabolite of tryptophan, shares the same three-carbon chain at the C3 position as cyanopropanyl indoles, differing only in the terminal functional group (carboxylic acid vs. nitrile). IPA has demonstrated significant neuroprotective effects in various models of neuronal damage and oxidative stress.[9][10] It has been shown to attenuate ischemic brain injury by reducing DNA damage and lipid peroxidation.[9][10]
The neuroprotective properties of IPA suggest that cyanopropanyl indole derivatives are promising candidates for the treatment of neurodegenerative diseases. The nitrile group, while more polar than a carboxylic acid, can participate in hydrogen bonding and may offer a different pharmacokinetic profile, potentially enhancing blood-brain barrier penetration.
Antimicrobial Activity
Indole-acrylonitrile derivatives have also been evaluated for their antimicrobial properties and have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8] For instance, 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile has been identified as a lead structure for the development of new antimicrobial agents.[8] The saturation of the double bond to form the cyanopropanyl derivative may modulate this activity, and screening against a panel of pathogenic microbes is a logical next step in their biological evaluation.
Experimental Protocols for Biological Evaluation
To ascertain the therapeutic potential of novel cyanopropanyl indole derivatives, a series of well-established in vitro assays are essential.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cyanopropanyl indole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the cyanopropanyl indole derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Neuroprotective Activity: H₂O₂-Induced Oxidative Stress Assay
This assay evaluates the ability of the compounds to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
Cyanopropanyl indole derivatives
-
Hydrogen peroxide (H₂O₂)
-
MTT solution
-
DMSO
-
96-well plates
Procedure:
-
Seed SH-SY5Y cells in 96-well plates and allow them to adhere for 24 hours.
-
Pre-treat the cells with different concentrations of the cyanopropanyl indole derivatives for 2 hours.
-
Induce oxidative stress by adding a final concentration of 100 µM H₂O₂ to the wells (excluding the control group) and incubate for 24 hours.
-
Assess cell viability using the MTT assay as described in the previous protocol.
-
An increase in cell viability in the presence of the compound compared to the H₂O₂-treated control indicates a neuroprotective effect.
Future Directions and Concluding Remarks
The exploration of cyanopropanyl indole derivatives represents a promising frontier in the ongoing quest for novel therapeutic agents. The synthetic accessibility of these compounds, coupled with the strong biological rationale derived from structurally related molecules, underscores their potential in oncology, neuropharmacology, and infectious diseases.
Future research should focus on:
-
Expansion of the chemical library: Synthesizing a diverse range of cyanopropanyl indole derivatives with substitutions on the indole ring and the propyl chain to establish clear structure-activity relationships.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds.
-
In vivo efficacy studies: Evaluating the most promising candidates in animal models of cancer, neurodegeneration, and infectious diseases.
-
Pharmacokinetic and toxicological profiling: Assessing the drug-like properties and safety profiles of lead compounds.
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- Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. (2023). RSC Advances, 13(31), 21683-21715.
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The Strategic Role of tert-Butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Within this privileged scaffold, strategic substitution patterns dictate biological activity and pharmacological profiles. This technical guide delves into the significance and application of a specialized building block, tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate . While not a therapeutic agent in itself, this molecule represents a critical intermediate in the synthesis of complex pharmaceuticals, most notably in the arena of kinase inhibitors. This guide will elucidate its structural importance, propose a robust synthetic pathway, and contextualize its application in the development of targeted therapies, thereby providing a comprehensive resource for professionals in drug discovery and development.
The Indole Scaffold: A Privileged Structure in Drug Discovery
The indole ring system, a fusion of a benzene and a pyrrole ring, is a recurring motif in a vast array of biologically active natural products and synthetic drugs.[1][2] Its unique electronic properties and the ability of its nitrogen and carbon atoms to participate in hydrogen bonding and other non-covalent interactions make it an ideal scaffold for engaging with biological targets.[3] In recent years, indole derivatives have seen a surge in interest as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases such as cancer.[4][5] The versatility of the indole core allows for functionalization at multiple positions, enabling the fine-tuning of a molecule's affinity, selectivity, and pharmacokinetic properties.[6]
Unveiling the Potential of tert-Butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate
The subject of this guide, tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate, is a bespoke chemical entity designed for purpose in multi-step synthetic campaigns. Its structure is a testament to the strategic thinking in modern medicinal chemistry, where each functional group serves a distinct purpose.
-
The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the indole nitrogen is an acid-labile protecting group.[7] Its presence serves two primary functions in a synthetic sequence:
-
Modulation of Reactivity: The Boc group withdraws electron density from the indole ring, which can influence the regioselectivity of subsequent reactions.
-
Stability and Solubility: It enhances the stability of the indole to certain reagents and improves its solubility in organic solvents, facilitating purification. The Boc group can be reliably removed under acidic conditions that are often orthogonal to other protecting groups.[8]
-
-
The 3-(2-cyanopropan-2-yl) Substituent: This sterically bulky, cyano-containing group at the C3 position is a key pharmacophoric element.
-
Vector for Further Functionalization: While a stable tertiary nitrile, its precursor or a modified version could serve as a handle for introducing further complexity.
-
Modulation of Biological Activity: In the context of kinase inhibitors, substituents at the C3 position can significantly influence binding affinity and selectivity by interacting with specific residues in the kinase active site.[9][10]
-
-
The Cyano Group: The nitrile functionality is a versatile and increasingly utilized group in medicinal chemistry.[11]
-
Hydrogen Bonding: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, a crucial interaction for ligand-protein binding.
-
Metabolic Stability: The cyano group is generally metabolically stable and can improve the pharmacokinetic profile of a drug candidate.
-
Covalent Modification: In some contexts, the nitrile group can act as a reversible or irreversible covalent warhead, forming a covalent bond with a cysteine residue in the target protein.[11]
-
Proposed Synthesis: A Strategic Approach
Retrosynthetic Analysis
A retrosynthetic analysis suggests that the target molecule can be constructed from N-Boc-indole and a suitable electrophilic partner that can introduce the 2-cyanopropan-2-yl moiety.
Caption: Retrosynthetic approach for the target molecule.
Proposed Synthetic Pathway: Friedel-Crafts Alkylation
The C3 position of N-Boc-indole is nucleophilic and readily undergoes electrophilic substitution. A Friedel-Crafts alkylation using an electrophile such as 2-bromo-2-cyanopropane in the presence of a Lewis acid catalyst is a highly feasible route.[12][13]
Caption: Proposed synthetic workflow via Friedel-Crafts alkylation.
Detailed Experimental Protocol (Hypothetical)
Reaction: Friedel-Crafts Alkylation of N-Boc-Indole
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Boc-Indole | 217.26 | 1.0 g | 4.60 mmol |
| 2-bromo-2-cyanopropane | 148.00 | 0.75 g | 5.06 mmol |
| Anhydrous Zinc Chloride (ZnCl₂) | 136.30 | 0.69 g | 5.06 mmol |
| Anhydrous Dichloromethane (DCM) | - | 20 mL | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add N-Boc-indole (1.0 g, 4.60 mmol) and anhydrous dichloromethane (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve anhydrous zinc chloride (0.69 g, 5.06 mmol) in anhydrous dichloromethane (5 mL) under a nitrogen atmosphere.
-
Add the zinc chloride solution to the cooled solution of N-Boc-indole.
-
Dissolve 2-bromo-2-cyanopropane (0.75 g, 5.06 mmol) in anhydrous dichloromethane (5 mL) and add it dropwise to the reaction mixture over 15 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate.
Application in Medicinal Chemistry: A Key Intermediate for Kinase Inhibitors
The true value of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate lies in its potential as a precursor to highly potent and selective kinase inhibitors. The structure bears a strong resemblance to intermediates used in the synthesis of Alectinib, a second-generation anaplastic lymphoma kinase (ALK) inhibitor.
Case Study: Alectinib Synthesis
The synthesis of Alectinib involves the construction of a complex tetracyclic core, where a substituted indole is a key component. A crucial intermediate in several reported syntheses is a molecule with a similar substitution pattern to our target molecule. The 2-cyanopropan-2-yl group at the 3-position of the indole is a key structural feature that contributes to the overall shape and electronic properties of the final drug, influencing its binding to the ALK kinase domain.
Caption: Role of the indole intermediate in Alectinib synthesis.
Structure-Activity Relationship (SAR) Insights
The development of kinase inhibitors is heavily reliant on understanding the structure-activity relationships of a given scaffold. For indole-based kinase inhibitors, the nature of the substituent at the C3 position is often critical for potency and selectivity.[10][14] A bulky, lipophilic group like 2-cyanopropan-2-yl can occupy a hydrophobic pocket within the kinase's ATP-binding site, contributing to high-affinity binding. The cyano group can also form important hydrogen bonds with backbone amides or specific side chains of the protein.
Conclusion
While tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate may not be a household name in the pantheon of pharmaceuticals, its strategic design and potential as a synthetic intermediate make it a molecule of significant interest to the medicinal chemistry community. Its carefully chosen functional groups—a versatile protecting group and a key pharmacophoric element—highlight the intricate planning that goes into the synthesis of modern therapeutics. This guide has provided a comprehensive overview of its structural significance, a plausible and detailed synthetic route, and its contextual application in the development of life-saving kinase inhibitors. As the quest for more selective and potent drugs continues, the importance of such well-designed building blocks will only continue to grow.
References
- Bandarage, U. K., et al. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721.
- How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. (2022). Bioorganic Chemistry, 118, 105479.
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Medicinal Chemistry, 12(9), 1476-1507.
- Structures of our previously reported indole-based kinase inhibitors 6–12. (n.d.).
- Nitriles: an attractive approach to the development of covalent inhibitors. (2022). RSC Medicinal Chemistry, 13(10), 1185-1200.
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- Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. (2017). European Journal of Medicinal Chemistry, 127, 964-977.
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Stability and Storage of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate: A Technical Guide
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability, recommended storage conditions, and handling procedures for tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate. Synthesizing data from analogous structures and fundamental chemical principles, this document offers a framework for maintaining the integrity of this compound in a research and development setting. It details potential degradation pathways, outlines protocols for stability assessment, and provides actionable recommendations to ensure its long-term viability for scientific applications.
Introduction and Molecular Profile
Tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate is a heterocyclic compound featuring a core indole scaffold. The structure is characterized by two key modifications: a tert-butoxycarbonyl (Boc) group protecting the indole nitrogen and a 2-cyanopropan-2-yl substituent at the C-3 position. The Boc group is a common protecting group in organic synthesis, designed to mask the reactivity of the N-H bond of the indole ring during synthetic transformations. Compounds with this structural motif often serve as intermediates in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.[1][2][3] Understanding the stability of this specific intermediate is paramount for ensuring the reproducibility of synthetic protocols and the purity of final active pharmaceutical ingredients.
The stability of this molecule is primarily dictated by the lability of the Boc protecting group and the inherent reactivity of the electron-rich indole nucleus. This guide will dissect these factors to provide a robust framework for its proper management.
Chemical Stability and Degradation Pathways
While specific, long-term stability studies on tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate are not extensively published, its chemical behavior can be reliably predicted based on the functional groups present. The primary points of vulnerability are the Boc group and the indole ring.
Lability of the tert-Butoxycarbonyl (Boc) Group
The Boc group is notoriously sensitive to acidic conditions. The mechanism of cleavage involves protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide to release the free indole. This reaction is facile because it proceeds through a highly stable tert-butyl carbocation intermediate. Consequently, exposure to even mild acids can lead to significant degradation.
Conversely, the Boc group is generally stable to basic conditions, nucleophiles, and catalytic hydrogenation. However, prolonged exposure to strong bases could potentially lead to hydrolysis, although this is a much less common degradation pathway compared to acid-catalyzed cleavage.
Stability of the Indole Nucleus
The indole ring is an electron-rich aromatic system, making it susceptible to oxidation. Exposure to atmospheric oxygen, particularly in the presence of light or trace metals, can lead to the formation of various oxidized byproducts. This can manifest as a discoloration of the material over time, often turning yellow, pink, or brown. To mitigate this, storage under an inert atmosphere (e.g., nitrogen or argon) is a critical consideration.
Potential Degradation Pathways Diagram
The following diagram illustrates the primary degradation routes for the title compound. The most probable pathway is the acid-catalyzed removal of the Boc protecting group.
Caption: Predicted degradation pathways for the target compound.
Recommended Storage and Handling Conditions
Based on the chemical properties outlined, a multi-faceted approach to storage and handling is required to preserve the integrity of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate. The recommendations below are synthesized from safety data sheets of structurally related indole derivatives.[4][5][6]
Long-Term Storage
For optimal long-term stability, the compound should be stored in a tightly sealed container, protected from light, and maintained at a controlled temperature. Data from analogous compounds suggest refrigeration is beneficial.[1]
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Slows the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich indole ring. |
| Light | Amber Vial / Dark Location | Prevents light-catalyzed oxidative degradation. |
| Container | Tightly Sealed, Inert Material | Prevents exposure to moisture and atmospheric contaminants.[4][5][7] |
| Purity | Store in a purified state | Impurities, especially acidic residues from synthesis, can accelerate degradation. |
Handling Procedures
Proper handling is crucial to prevent contamination and degradation during experimental use.
-
Ventilation: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.[4][5][7] Gloves should be inspected before use and disposed of properly after handling.[4]
-
Avoid Contamination: Use clean spatulas and equipment. Avoid introducing moisture or acidic contaminants into the storage container.
-
Dispensing: When dispensing the compound, allow the container to warm to room temperature before opening to prevent condensation of moisture from the air onto the cold solid.[4] After dispensing, flush the container with an inert gas before re-sealing.
Protocol for Experimental Stability Assessment
To empirically determine the stability of a specific batch under operational conditions, a forced degradation study is recommended. This protocol provides a framework for identifying critical stability factors.
Objective
To assess the stability of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify potential degradation products.
Materials and Methods
-
Test Compound: High-purity tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate.
-
Analytical Method: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection capable of separating the parent compound from potential degradants.
-
Reagents: Hydrochloric acid (0.1 M), Sodium hydroxide (0.1 M), Hydrogen peroxide (3%), Acetonitrile (HPLC grade), Water (HPLC grade).
Experimental Workflow
Caption: Workflow for a forced degradation stability study.
Step-by-Step Protocol
-
Initial Analysis (T=0): Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile). Analyze this solution immediately using the validated HPLC method to determine the initial purity and retention time.
-
Stress Conditions:
-
Acidic: Add the stock solution to 0.1 M HCl and incubate at 50°C.
-
Basic: Add the stock solution to 0.1 M NaOH and incubate at 50°C.
-
Oxidative: Add the stock solution to 3% H₂O₂ and keep at room temperature.
-
Thermal: Store the solid compound in an oven at 60°C.
-
Photolytic: Expose the solid compound to a calibrated light source (UV and visible).
-
-
Time-Point Sampling: At specified intervals (e.g., 2, 8, 24 hours), withdraw samples from each stress condition. For heated samples, cool to room temperature. Neutralize the acidic and basic samples before analysis. For solid samples, dissolve a precisely weighed amount in the solvent.
-
HPLC Analysis: Analyze all samples by HPLC.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the T=0 sample. Calculate the percentage of the parent compound remaining. Note the appearance of new peaks, which represent degradation products.
Conclusion
The primary stability risks for tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate are degradation via acid-catalyzed deprotection of the Boc group and oxidation of the indole ring. Adherence to strict storage and handling protocols is essential for preserving its chemical integrity. The compound should be stored in a cool, dry, and dark environment under an inert atmosphere. Researchers should be mindful of potential exposure to acidic substances, moisture, and atmospheric oxygen during handling. For critical applications, a forced degradation study is recommended to confirm stability under specific laboratory conditions.
References
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- Fisher Scientific. (2021). SAFETY DATA SHEET for 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid.
- ChemicalBook. (n.d.). tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate.
- CymitQuimica. (2024). Safety Data Sheet - tert-Butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-1H-indole-1-carboxylate.
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Methodological & Application
Synthesis of Alectinib intermediate tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate
An Application Note and Protocol for the Synthesis of a Key Alectinib Intermediate: tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate
Introduction
Alectinib, marketed as Alecensa®, is a highly selective, second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of ALK-positive non-small-cell lung cancer (NSCLC).[1] The efficacy of Alectinib is intrinsically linked to its unique indole-fused tetracyclic scaffold.[1] The synthesis of this complex structure relies on the efficient preparation of key building blocks. This document provides a detailed technical guide for the synthesis of a critical intermediate, tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate (CAS No. 1256584-75-4).[2][3] This intermediate serves as the foundational indole core upon which the final tetracyclic system of Alectinib is constructed.[4]
The following protocols are based on scalable and sustainable manufacturing processes developed to ensure high yield and purity, critical for the production of active pharmaceutical ingredients (APIs).[1][5] We will detail a robust synthetic route, provide step-by-step experimental procedures, and discuss the mechanistic rationale behind the key chemical transformations.
Synthetic Strategy & Mechanistic Insights
The construction of the target indole intermediate is achieved through a multi-step sequence designed for scalability and process control. The overall strategy avoids the use of hazardous solvents and rare earth elements, aligning with modern green chemistry principles.[1] The synthesis can be logically divided into three main stages:
-
Preparation of the Aryl Sidechain: Synthesis of 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid. This involves the regioselective iodination of a readily available precursor.
-
Formation of the β-Ketoester: Condensation of the arylpropanoic acid with mono-tert-butyl malonate to generate a key β-ketoester intermediate.
-
Indole Ring Formation: A telescoped reaction sequence involving condensation with 4-fluoro-3-nitrobenzonitrile, reduction of the nitro group, and subsequent acid-catalyzed cyclization to form the desired 6-cyano-indole core. This modern approach is a variation of the Leimgruber–Batcho indole synthesis, which is well-suited for producing highly substituted indoles.
The key indole-forming step is a highly efficient process. It begins with a nucleophilic aromatic substitution (SNAr) reaction where the enolate of the β-ketoester displaces the fluorine atom of 4-fluoro-3-nitrobenzonitrile. The resulting intermediate undergoes reduction of the nitro group to an amine, which then spontaneously or under mild acid catalysis, cyclizes via intramolecular condensation with the ketone carbonyl. Subsequent dehydration yields the aromatic indole ring system. This method provides excellent control over the substitution pattern of the final indole product.
Overall Synthetic Scheme
Caption: Overall synthetic route to the target Alectinib intermediate.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Refer to the Material Safety Data Sheet (MSDS) for each reagent before use.[6]
Part 1: Synthesis of 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid
This step achieves the regioselective iodination of the activated aromatic ring.
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles | Eq. |
| 2-(4-Ethylphenyl)-2-methylpropanoic acid | 94641-75-5 | 192.25 | 50.0 g | 0.260 | 1.0 |
| N-Iodosuccinimide (NIS) | 516-12-1 | 224.99 | 61.7 g | 0.274 | 1.05 |
| Acetic Acid | 64-19-7 | 60.05 | 250 mL | - | - |
| Sulfuric Acid (conc.) | 7664-93-9 | 98.08 | 5.1 mL | 0.094 | 0.36 |
Procedure:
-
To a stirred solution of 2-(4-ethylphenyl)-2-methylpropanoic acid in acetic acid, add concentrated sulfuric acid at room temperature.
-
Add N-Iodosuccinimide portion-wise over 30 minutes, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC.[7]
-
Upon completion, pour the reaction mixture into ice-water (500 mL).
-
Extract the aqueous mixture with ethyl acetate (2 x 200 mL).
-
Combine the organic layers, wash with saturated sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the title compound as a solid.
Part 2: Synthesis of tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate
This is a crucial condensation step to form the β-ketoester necessary for indole formation.
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles | Eq. |
| 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid | 1256584-73-2 | 318.15 | 31.8 g | 0.100 | 1.0 |
| Mono-tert-butyl malonate | 15014-27-4 | 160.17 | 17.6 g | 0.110 | 1.1 |
| Magnesium Chloride (MgCl₂) | 7786-30-3 | 95.21 | 10.5 g | 0.110 | 1.1 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 30.4 mL | 0.220 | 2.2 |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 300 mL | - | - |
Procedure:
-
Charge a dry reactor with 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid, mono-tert-butyl malonate, and magnesium chloride in THF.[8]
-
Cool the suspension to 0-5°C.
-
Add triethylamine dropwise over 1 hour, maintaining the internal temperature below 10°C.
-
Allow the mixture to warm to room temperature and stir for 12-16 hours until the reaction is complete (monitored by HPLC).
-
Cool the mixture to 0-5°C and slowly quench with 1 M aqueous HCl.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to give the crude product, which can be used in the next step without further purification.
Part 3: Synthesis of tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate
This is the final, telescoped sequence to construct the target indole intermediate.
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles | Eq. |
| tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate | N/A | 416.29 | 36.0 g | 0.086 | 1.0 |
| 4-Fluoro-3-nitrobenzonitrile | 6515-77-1 | 166.11 | 15.7 g | 0.095 | 1.1 |
| Sodium Hydrosulfite (Na₂S₂O₄) | 7775-14-6 | 174.11 | ~5 eq. | - | - |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 18.3 g | 0.173 | 2.0 |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 200 mL | - | - |
| tert-Butyl methyl ether (TBME) | 1634-04-4 | 88.15 | 150 mL | - | - |
| Ethanol (EtOH) / Water | Various | - | As needed | - | - |
Procedure:
-
Charge a reactor with tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate and 4-fluoro-3-nitrobenzonitrile in THF.[1]
-
Add sodium carbonate and heat the mixture to 55-65°C. Stir for 2-4 hours until the condensation is complete (HPLC monitoring).
-
Cool the mixture and add a solution of sodium hydrosulfite in water. This step reduces the nitro group to an amine, initiating the cyclization sequence.
-
Stir vigorously for 1-2 hours.
-
Allow the layers to settle and remove the aqueous phase.
-
Dilute the organic phase with TBME and wash with 4 M aqueous HCl. Stir for 1 hour at 20-30°C to ensure complete cyclization and dehydration to the indole.[1]
-
Separate the layers and wash the organic phase with 0.5 M aqueous NaOH, followed by water.
-
Concentrate the organic layer to a reduced volume. Add ethanol and warm to 55-65°C.
-
Add water dropwise until a slurry forms. Cool the mixture to 15-25°C and age for 1 hour.
-
Filter the resulting solid, wash the cake with a mixture of ethanol and water.
-
Dry the product under reduced pressure at 50°C to afford the title compound.[1]
Experimental Workflow: Indole Formation
Caption: Step-by-step workflow for the indole formation and purification process.
Process Data & Characterization
| Parameter | Value | Reference |
| Chemical Formula | C₂₅H₂₇IN₂O₂ | [2] |
| Molecular Weight | 514.4 g/mol | [9][10] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 238.8 °C | [1] |
| Typical Yield | 73.3% | [1] |
| Typical Purity (HPLC) | >99.5% | [1] |
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR & ¹³C NMR: To confirm the chemical structure. Spectroscopic data should be consistent with the structure.[11]
-
Mass Spectrometry (MS): To confirm the molecular weight. Expected [M+H]⁺ at m/z 515.1.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
The protocols described provide a robust and scalable pathway for the synthesis of tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate, a key intermediate for the anti-cancer drug Alectinib. The synthetic strategy emphasizes process efficiency, safety, and sustainability. By following these detailed procedures, researchers and drug development professionals can reliably produce this vital building block with high purity and yield, facilitating the advancement of Alectinib manufacturing and research.
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- ChemicalBook. (2025, August 8). 2-(4-ethyl-3-iodophenyl)-2-Methylpropanoic acid Chemical Properties,Uses,Production.
- Quick Company. (n.d.). A Novel Process For The Preparation Of An Intermediate Of Alectinib.
- X-Mol. (2018, December 7). MSDS of Tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1h-indole-3-carboxylate.
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The Strategic Utility of tert-Butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate in Modern Drug Discovery
Introduction: A Privileged Scaffold Enhanced for Versatility
The indole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a "privileged structure" for drug design.[3] Strategic functionalization of the indole ring is paramount to modulating its pharmacological profile. This guide focuses on a highly versatile building block, tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate , designed for advanced synthetic applications.
This molecule incorporates two key features that offer synthetic chemists significant advantages:
-
N-Boc Protection: The tert-butyloxycarbonyl (Boc) group on the indole nitrogen serves a dual purpose. As an electron-withdrawing group, it decreases the electron density of the indole ring, enhancing its stability towards oxidation while directing electrophilic substitution.[4] Crucially, it allows for controlled deprotection under a variety of mild conditions, enabling sequential synthetic steps.[5][6]
-
3-(2-cyanopropan-2-yl) Substituent: This quaternary carbon substituent at the C3 position, the most nucleophilic site of the indole ring, provides steric bulk and a versatile nitrile handle.[2] The nitrile group can be transformed into a wide array of other functional groups, such as amines, carboxylic acids, and tetrazoles, which are pivotal for tuning the pharmacokinetic and pharmacodynamic properties of a lead compound.
This document provides a detailed exploration of the applications of this building block, complete with protocols and mechanistic insights to empower researchers in their drug development endeavors.
Core Applications and Synthetic Potential
The strategic placement of the N-Boc and the 3-(2-cyanopropan-2-yl) groups unlocks a variety of synthetic pathways. The following sections detail key transformations and provide exemplary protocols.
Workflow for Utilizing the Building Block
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Application Notes & Protocols: N-Boc Protection of 3-Substituted Indoles
Abstract
The protection of the indole nitrogen is a foundational strategy in the multi-step synthesis of pharmaceuticals and complex organic molecules. The tert-butyloxycarbonyl (Boc) group is frequently employed due to its steric bulk and predictable reactivity, effectively preventing N-alkylation and directing electrophilic substitution. However, the reduced nucleophilicity of the indole nitrogen, particularly in 3-substituted derivatives, presents unique challenges that necessitate carefully optimized protocols. This guide provides a detailed examination of the mechanistic principles, experimental protocols, and troubleshooting strategies for the successful N-Boc protection of 3-substituted indoles, tailored for researchers in organic synthesis and drug development.
Introduction: The Strategic Imperative for Indole N-Protection
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The N-H proton of the indole ring is weakly acidic (pKa ≈ 16-17) and can be deprotonated under basic conditions.[1] While this reactivity is essential for certain transformations, the unprotected indole nitrogen can interfere with a wide range of synthetic steps, including:
-
Metal-Catalyzed Cross-Coupling: The N-H bond can undergo oxidative addition, complicating reactions like Suzuki, Heck, and Buchwald-Hartwig couplings.
-
Electrophilic Aromatic Substitution: The unprotected nitrogen influences the regioselectivity of electrophilic attack. Protection with an electron-withdrawing group like Boc alters the electronic properties of the ring system.[2][3]
-
Base-Mediated Reactions: The acidic N-H can be deprotonated by organometallics or strong bases, leading to undesired side reactions.
The Boc group offers a robust solution, rendering the nitrogen non-nucleophilic and non-acidic under most basic, reductive, and nucleophilic conditions.[4] Its removal is typically straightforward under acidic conditions, making it an ideal choice for many synthetic routes.[5][6] This document focuses on overcoming the inherent challenges of attaching this crucial protecting group to 3-substituted indole systems.
Mechanistic Considerations: Achieving Selective N-Acylation
The core of the N-Boc protection reaction is the acylation of the indole nitrogen with di-tert-butyl dicarbonate (Boc₂O). Due to the relatively low nucleophilicity of the indole nitrogen, direct reaction is often slow and inefficient.[7] Therefore, the reaction is almost always facilitated by a base. The choice of base and catalyst is critical for achieving high yields and selectivity.
The Role of Strong Bases (e.g., NaH, KH, KHMDS)
The most reliable method for N-Boc protection of indoles involves pre-deprotonation with a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[2][8] This generates the highly nucleophilic indolide anion, which readily attacks the electrophilic carbonyl carbon of Boc₂O.
This two-step, one-pot process ensures that the reaction proceeds exclusively on the nitrogen atom. Competing reaction at the C3 position, a common issue in indole alkylations, is largely avoided because the ionic salts formed with bases like NaH or KH favor N-alkylation/acylation.[2]
Caption: General mechanism for N-Boc protection using a strong base.
The Role of Catalytic DMAP
4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst that can significantly accelerate Boc protection, sometimes allowing for the use of weaker bases like triethylamine (TEA) or even proceeding without a base for more nucleophilic substrates.[6][9]
DMAP functions by first attacking Boc₂O to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than Boc₂O itself. The indole nitrogen then attacks this activated species, and the DMAP catalyst is regenerated.[10]
Caution: While effective, the DMAP/Boc₂O system is highly reactive and can lead to side reactions, especially with sensitive substrates.[9][10] For many 3-substituted indoles, which are less nucleophilic, the strong base method remains superior.
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Reaction conditions for indole functionalization at the 3-position
An Application Guide to the Strategic Functionalization of Indoles at the C3-Position
Introduction: The Privileged Indole Scaffold and its C3-Position
The indole nucleus is a cornerstone structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence in biologically active molecules underscores the continuous need for robust and selective synthetic methods to modify its structure. The inherent electronic properties of the indole ring, specifically the high electron density of the pyrrole moiety, render it highly nucleophilic. This reactivity is most pronounced at the C3-position, making it the primary site for electrophilic aromatic substitution.[2][3]
This guide provides a detailed exploration of key reaction conditions for the functionalization of this critical C3-position. We will move beyond simple procedural lists to delve into the mechanistic rationale behind these transformations, offering field-proven insights for researchers, scientists, and professionals in drug development. We will cover classical methods like Friedel-Crafts, Mannich, and Vilsmeier-Haack reactions, as well as modern transition-metal-catalyzed approaches, providing detailed protocols and comparative data to guide your experimental design.
Friedel-Crafts Alkylation: Direct C-C Bond Formation
The Friedel-Crafts alkylation is a fundamental method for forging carbon-carbon bonds at the C3-position of indoles. The reaction involves the attack of the electron-rich indole on an electrophilic carbon source, typically generated from an alcohol, alkene, or alkyl halide, and is often facilitated by a Lewis or Brønsted acid catalyst.
Mechanism and Rationale
The core of this reaction lies in the generation of a potent electrophile by the catalyst. For instance, a Lewis acid like Boron Trifluoride Etherate (BF₃·OEt₂) can coordinate to an alcohol, making it a good leaving group (H₂O) and generating a carbocation or a highly polarized intermediate.[4] This electrophile is then intercepted by the C3-position of the indole. The choice of catalyst is critical; milder Lewis acids like Cu(OTf)₂, Bi(OTf)₃, or Sc(OTf)₃ are often preferred to prevent undesired side reactions such as polymerization of the electrophile or over-alkylation of the indole.[5] A key challenge is controlling regioselectivity, as competitive N-alkylation can occur, although C3-alkylation is generally the thermodynamically favored pathway.
Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts alkylation of indole.
Comparative Reaction Conditions for C3-Alkylation
The selection of catalyst and solvent significantly impacts reaction efficiency and yield. The following table summarizes various conditions reported in the literature.
| Indole Substrate | Alkylating Agent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Indole | N-Phenylmaleimide | BF₃·OEt₂ (50) | Dichloroethane | 60 | 6 | 86 | [4] |
| 1-Methylindole | Diphenylmethanol | Iodine (5) | Toluene | 40 | 5 | 85 | [6] |
| Indole | N,O-acetal | Cu(OTf)₂ (5) | Dichloromethane | RT | 3-5 | 88 | [5][7] |
| Indole | Allylic Ester | PS-PEG-Phen-Pd complex | Water | 80 | 12 | 88 | |
| 1-Methylindole | N-Methyl-N-tosylmethanamine | B(C₆F₅)₃ (10) | Dichloroethane | 25 | 16 | 95 | [8] |
Detailed Protocol: BF₃·OEt₂ Catalyzed Alkylation with Maleimide
This protocol describes the synthesis of 3-(1-phenyl-2,5-dioxopyrrolidin-3-yl)-1H-indole.[4]
-
Reagent Preparation : To a solution of indole (1.0 mmol) and N-phenylmaleimide (1.0 mmol) in 5 mL of dichloroethane (DCE), add boron trifluoride etherate (BF₃·OEt₂, 0.5 mmol) dropwise at room temperature.
-
Reaction Execution : Stir the reaction mixture and heat to 60 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6 hours.
-
Work-up and Isolation : Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction : Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an ethyl acetate/petroleum ether eluent system to afford the pure product.
Vilsmeier-Haack Reaction: C3-Formylation
The Vilsmeier-Haack reaction is a highly reliable and widely used method for introducing a formyl (-CHO) group at the C3-position of indoles, yielding indole-3-carboxaldehydes.[9] These products are versatile intermediates for the synthesis of more complex molecules, including tryptophan analogues and pharmaceuticals.
Mechanism and Rationale
The reaction proceeds via the formation of a chloroiminium salt, known as the Vilsmeier reagent, from a substituted amide (commonly N,N-dimethylformamide, DMF) and an acid chloride (most often phosphorus oxychloride, POCl₃).[10] This Vilsmeier reagent is a potent electrophile that readily attacks the electron-rich C3-position of the indole. The resulting iminium intermediate is stable until it is hydrolyzed during aqueous work-up to yield the final aldehyde.[9][10] The reaction is highly regioselective for the C3 position due to the stability of the resulting cationic intermediate.
Caption: Formation of the Vilsmeier reagent and its reaction with indole.
Comparative Reaction Conditions for C3-Formylation
While the classic POCl₃/DMF system is robust, variations exist. The table below highlights typical conditions and outcomes.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |[9] | | 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 |[9] | | 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 |[9] | | 5-Bromoindole | P(OPh)₃, DMF-d₇ | 60 | 12 | 95 |[11] |
Detailed Protocol: Vilsmeier-Haack Formylation of Indole
This protocol details a standard procedure for the synthesis of indole-3-carboxaldehyde.[9]
-
Reagent Preparation : In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 20 mL) to 0 °C in an ice-salt bath.
-
Vilsmeier Reagent Formation : Add phosphorus oxychloride (POCl₃, 1.1 equiv) dropwise to the cooled DMF with constant stirring over 30 minutes, ensuring the temperature does not exceed 10 °C. After the addition, remove the cooling bath and stir for an additional 1 hour at room temperature.
-
Reaction Execution : Cool the resulting Vilsmeier reagent back to 0-5 °C and add a solution of indole (1.0 equiv) in DMF (10 mL) dropwise. After the addition is complete, heat the reaction mixture to 80-85 °C for 6 hours.
-
Work-up and Isolation : Cool the reaction mixture and pour it onto crushed ice (approx. 100 g). Add a 10% aqueous sodium hydroxide (NaOH) solution until the mixture is alkaline (pH 9-10).
-
Purification : The product, indole-3-carboxaldehyde, will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry. Recrystallization from ethanol can be performed for further purification.
Mannich Reaction: Aminomethylation at C3
The Mannich reaction provides a direct route to C3-aminomethylated indoles, famously yielding "gramine" (3-(dimethylaminomethyl)indole) and its analogues.[12] These Mannich bases are exceptionally useful synthetic intermediates, as the aminomethyl group can act as a leaving group, enabling substitution by a wide range of nucleophiles.[3]
Mechanism and Rationale
The reaction involves the condensation of indole with a non-enolizable aldehyde (typically formaldehyde) and a secondary amine (like dimethylamine).[13] Under acidic conditions, the amine and formaldehyde react to form an electrophilic iminium ion (Eschenmoser's salt).[13] The nucleophilic C3-position of the indole then attacks this iminium ion to form the C-C bond, leading to the C3-aminomethylated product.[14] The reaction is highly efficient and regioselective for the C3 position.
Caption: Experimental workflow for the Mannich reaction on indole.
Comparative Reaction Conditions for C3-Aminomethylation
| Indole Substrate | Amine | Aldehyde Source | Solvent | Conditions | Yield (%) | Reference |
| Indole | Dimethylamine | Formaldehyde | Acetic Acid | 80-90 °C, 1 h | 95 | [12] |
| Indole | Diethylamine | Dichloromethane | Methanol | 0.8 GPa, 50 °C, 20 h | 89 | [14] |
| 1,2,3,4-Tetrahydrocarbazole | Morpholine | Formaldehyde | Ethanol | Reflux, 5 h | 75 | [15] |
Detailed Protocol: Synthesis of Gramine
This classic protocol outlines the synthesis of 3-(dimethylaminomethyl)indole (Gramine).[12]
-
Reagent Preparation : Cool a 40% aqueous solution of dimethylamine (1.2 equiv) in a flask using an ice bath. Add acetic acid (1.5 equiv) slowly, followed by a 37% aqueous solution of formaldehyde (1.1 equiv).
-
Reaction Execution : Add indole (1.0 equiv) to the mixture. Stir the solution at room temperature for 1-2 hours or until the indole has dissolved and the reaction appears complete by TLC.
-
Work-up and Isolation : Pour the reaction mixture into a beaker containing a solution of sodium hydroxide (2.0 equiv) in water. The product, gramine, will precipitate as a white solid.
-
Purification : Collect the solid by filtration, wash extensively with cold water, and dry under vacuum. The product is often pure enough for subsequent steps without further purification.
Michael Addition: Conjugate Addition to Electron-Deficient Alkenes
The Michael addition allows for the alkylation of the C3-position of indoles by reaction with α,β-unsaturated carbonyl compounds and other electron-deficient olefins.[16] This reaction is a powerful tool for C-C bond formation, creating a 3-(3-oxoalkyl)indole scaffold common in many natural products.[17]
Mechanism and Rationale
The reaction is typically catalyzed by either a Brønsted or Lewis acid.[17][18] The acid catalyst activates the Michael acceptor (e.g., an enone) by coordinating to the carbonyl oxygen, which increases the electrophilicity of the β-carbon. The nucleophilic C3-position of the indole then attacks this activated β-carbon in a conjugate addition fashion. The regioselectivity is strongly controlled by the reaction conditions; acidic media favor C3-alkylation, whereas basic conditions can lead to N-alkylation.[17] A variety of catalysts, including CeCl₃·7H₂O–NaI, iodine, and Brønsted acid ionic liquids, have been shown to be effective.[16][17][19]
Comparative Reaction Conditions for Michael Addition
| Michael Acceptor | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzylideneacetone | CeCl₃/NaI on SiO₂ | (cat.) | Acetonitrile | RT | 2.5 | 88 |
| β-Nitrostyrene | TBAHS (50) | Water | RT | 4 | 92 | [16] |
| Chalcone | Iodine (10) | Dichloromethane | RT | 4 | 60 | [18] |
| Methyl Vinyl Ketone | Brønsted Acid Ionic Liquid (10) | None | 80 | 0.5 | 98 | [19] |
Detailed Protocol: Iodine-Catalyzed Michael Addition to Chalcone
This protocol describes the addition of indole to chalcone (1,3-diphenylprop-2-en-1-one).[18]
-
Reagent Preparation : In a round-bottom flask, dissolve indole (1.0 mmol) and chalcone (1.0 mmol) in dry dichloromethane (10 mL).
-
Reaction Execution : Add molecular iodine (I₂, 10 mol%) to the solution. Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete within 4 hours.
-
Work-up and Isolation : Upon completion, wash the reaction mixture with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine, followed by a brine wash.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired 3-(1,3-diphenyl-3-oxopropyl)-1H-indole.
Transition-Metal-Catalyzed C3-Arylation
Modern synthetic chemistry has increasingly turned to transition-metal catalysis for direct C-H functionalization, bypassing the need for pre-functionalized starting materials. Palladium, copper, and rhodium catalysts have been successfully employed for the direct arylation, alkylation, and alkenylation of indoles at the C3-position.[20][21]
Mechanism and Rationale
While multiple mechanistic pathways exist, a common cycle for palladium-catalyzed C-H arylation involves an electrophilic palladation of the indole ring.[22] In many systems, a base is required to facilitate the C-H activation step. The resulting indolyl-palladium intermediate can then undergo oxidative addition with an aryl halide, followed by reductive elimination to furnish the C3-arylated indole and regenerate the active palladium catalyst. The choice of ligand, base, and additives is crucial for controlling regioselectivity between the C2 and C3 positions.[20][22]
Comparative Reaction Conditions for C3-Arylation
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Iodide | Pd(OAc)₂ / AgOAc / TFA | - | HFIP | 65-120 | up to 90% | [23][24] |
| Aryl Ketone | Pd(OAc)₂ / dcpp | K₂CO₃ | Toluene | 150 | up to 86% | [21] |
| Aryl Halide | None (Metal-Free) | KOtBu | Dioxane | 100 | up to 99% | [25] |
| Arylboronic Acid | Rh-catalyst / Ligand | - | - | - | up to 99% | [26] |
Detailed Protocol: Palladium-Catalyzed C3-Arylation with Aryl Ketones
This protocol provides a method for the C3-arylation of N-methylindole using acetophenone as the aryl source via C-C/C-H activation.[21]
-
Reagent Preparation : To an oven-dried Schlenk tube, add N-methylindole (0.5 mmol), acetophenone (1.0 mmol), Pd(OAc)₂ (10 mol%), 1,3-bis(dicyclohexylphosphino)propane (dcpp, 20 mol%), and potassium carbonate (K₂CO₃, 1.5 mmol).
-
Reaction Execution : Evacuate and backfill the tube with argon three times. Add anhydrous toluene (2 mL) via syringe. Seal the tube and place it in a preheated oil bath at 150 °C for 24 hours.
-
Work-up and Isolation : Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the 3-arylindole product.
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HPLC purification protocol for tert-butyl indole carboxylates
Application Note & Protocol
Topic: High-Performance Liquid Chromatography (HPLC) Purification of Tert-butyl Indole Carboxylates
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tert-butyl indole carboxylates are pivotal intermediates in pharmaceutical synthesis, valued for the strategic role of the tert-butyloxycarbonyl (Boc) or tert-butyl ester protecting groups. Achieving high purity of these compounds is non-negotiable for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API). This guide provides a detailed, experience-driven protocol for the purification of these molecules using High-Performance Liquid Chromatography (HPLC). We will delve into the causal logic behind methodological choices, focusing on Reversed-Phase HPLC as the primary technique, while also considering Normal-Phase chromatography as a powerful alternative. The protocols herein are designed as self-validating systems to ensure robust and reproducible outcomes.
The Chromatographic Challenge: Understanding Tert-butyl Indole Carboxylates
The purification strategy for a tert-butyl indole carboxylate is dictated by its unique chemical architecture. The molecule presents a duality of polarity:
-
The Indole Core: Aromatic and moderately polar, with a nitrogen atom capable of hydrogen bonding.
-
The Tert-butyl Group: A bulky, highly non-polar (hydrophobic) moiety. Whether it's an N-Boc group or a tert-butyl ester, it significantly increases the molecule's overall hydrophobicity.[1]
-
The Carboxylate Group: A polar functional group that can be ionized depending on the mobile phase pH.
This structure makes Reversed-Phase HPLC (RP-HPLC), which separates compounds based on hydrophobicity, the most logical and effective starting point.[2] However, a critical vulnerability must be addressed: the acid-lability of the tert-butyl protecting group. Strong acids, such as Trifluoroacetic Acid (TFA), commonly used to improve peak shape, can prematurely cleave this group, leading to yield loss and contamination of the final product with the deprotected species.[3][4] Our protocol is therefore built around mitigating this risk.
Foundational Strategy: Reversed-Phase HPLC
RP-HPLC utilizes a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[5] Hydrophobic molecules, like our target compounds, interact more strongly with the stationary phase and thus elute later than more polar impurities.
Selecting the Right Tools: Column and Mobile Phase
Stationary Phase (Column): A C18 column is the universal workhorse for RP-HPLC and serves as the ideal starting point.[6]
-
Rationale: The octadecyl (C18) chains provide strong hydrophobic interactions necessary to retain the non-polar tert-butyl indole carboxylate, allowing for effective separation from more polar starting materials or reagents.
-
Expert Tip: Opt for a modern, high-purity silica-based C18 column with end-capping. End-capping neutralizes residual acidic silanol groups on the silica surface, which can cause undesirable secondary interactions with the basic indole nitrogen, leading to peak tailing.[7]
Mobile Phase: The mobile phase must be carefully chosen to achieve separation without compromising the analyte's integrity.
-
Solvents: Acetonitrile (ACN) is generally preferred over methanol (MeOH) as the organic modifier. It has a lower viscosity, resulting in lower backpressure, and often provides sharper peaks for aromatic compounds.[8][9]
-
The Acid Additive Dilemma: While acidic additives sharpen peaks by suppressing silanol activity, they pose a risk to the tert-butyl group.
-
Avoid Trifluoroacetic Acid (TFA): TFA is a strong acid and is known to readily cleave Boc groups.[4] Its use is a common pitfall that can lead to catastrophic failure of the purification.
-
Use Formic Acid (FA) with Caution: A 0.1% concentration of formic acid is a much milder alternative and is often sufficient to achieve good peak shape without significant deprotection during the chromatographic run.[10][11]
-
Consider Buffered Systems: For highly sensitive substrates, a buffered mobile phase, such as 10 mM ammonium formate or ammonium acetate (pH adjusted to 4-6), can provide the necessary pH control without harsh acidity.
-
Visualizing the Workflow: From Crude Sample to Purified Compound
The following diagram outlines the logical flow of the entire purification process.
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Application Notes and Protocols for the Purification of Indole Derivatives by Column Chromatography
Abstract
The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous bioactive compounds.[1] Achieving high purity of indole derivatives is paramount for accurate biological evaluation and drug development. Column chromatography remains the most prevalent and versatile technique for this purpose. This guide provides a comprehensive overview of the principles, experimental conditions, and practical protocols for the successful purification of indole derivatives. We will delve into the causal relationships behind methodological choices, address common challenges such as peak tailing and compound instability, and provide detailed, field-proven protocols for both normal-phase and reversed-phase chromatography.
Foundational Principles: The Chemistry of Indole Purification
The successful chromatographic purification of indole derivatives hinges on understanding the interplay between the analyte's structure and the chromatographic system (stationary and mobile phases). The indole ring system possesses unique electronic properties that dictate its behavior on a column.
-
The Indole Nitrogen: The nitrogen atom in the indole ring is weakly basic (pKa of pyrrole N-H is ~17). However, it possesses a lone pair of electrons that can engage in hydrogen bonding. More significantly, many indole derivatives, particularly alkaloids, contain additional basic amine functionalities, which strongly influence their interaction with the stationary phase.[2]
-
Aromatic System: The fused aromatic ring system makes indoles UV-active, facilitating their detection on TLC plates with a fluorescent indicator (F254) and during column chromatography using a UV detector.[3]
-
Polarity: The overall polarity of an indole derivative is determined by its substituents. This polarity dictates the choice between normal-phase and reversed-phase chromatography.
Strategic Method Development: From TLC to Column
Thin-Layer Chromatography (TLC) is an indispensable prerequisite for developing a robust column chromatography method. It serves as a rapid, small-scale simulation of the separation, allowing for the optimization of the mobile phase.[3][4]
The Core Principle: The goal is to find a solvent system where the target indole derivative has a Retention Factor (Rf) of approximately 0.2-0.4 .[3]
-
Rf Too High (> 0.7): The compound will elute too quickly from the column, resulting in poor separation from less polar impurities. The mobile phase is too polar.
-
Rf Too Low (< 0.2): The compound will move too slowly, leading to broad peaks and excessively long run times. The mobile phase is not polar enough.[4]
Workflow for TLC-Based Method Development
Caption: TLC workflow for optimizing mobile phase conditions.
Normal-Phase Chromatography: The Workhorse for Indole Purification
Normal-phase chromatography, utilizing a polar stationary phase and a non-polar mobile phase, is the most common method for purifying a vast range of indole derivatives.
Stationary Phase Selection
-
Silica Gel (SiO₂): Standard silica gel (60 Å, 230-400 mesh) is the default choice for most applications due to its versatility and cost-effectiveness.[5][6] However, its surface is populated with acidic silanol groups (Si-OH).[7] These sites can cause strong, non-ideal interactions with basic indole derivatives, leading to significant peak tailing.[7][8]
-
Deactivated Silica Gel: For acid-sensitive or strongly basic indoles, deactivating the silica gel is crucial. This can be achieved by flushing the packed column with an eluent containing 0.5-2% triethylamine (TEA) before loading the sample.[9] The TEA neutralizes the acidic silanol sites, minimizing secondary interactions.[10][11]
-
Alumina (Al₂O₃): Neutral or basic alumina can be an excellent alternative to silica for purifying basic or acid-sensitive indoles.[9]
Mobile Phase Selection
The mobile phase is typically a binary mixture of a non-polar solvent and a more polar modifier. The ratio is adjusted based on TLC analysis.
| Indole Derivative Polarity | Typical Non-Polar Solvent | Typical Polar Modifier | Starting Solvent Ratio (Non-polar:Polar) |
| Low to Medium | Hexane, Heptane, Cyclohexane | Ethyl Acetate (EtOAc), Dichloromethane (DCM) | 9:1 to 4:1 |
| Medium to High | Dichloromethane (DCM), Ethyl Acetate (EtOAc) | Methanol (MeOH), Acetone | 20:1 to 10:1 |
| High / Basic | Hexane/EtOAc or DCM/MeOH with 0.5-2% Triethylamine (TEA) | As determined by TLC |
Causality: The mobile phase competes with the analyte for binding sites on the stationary phase. Increasing the proportion of the polar modifier strengthens the mobile phase, causing the analyte to move faster down the column (higher Rf).
Detailed Protocol: Normal-Phase Flash Chromatography
This protocol is designed for the purification of a moderately polar indole derivative from a 100 mg crude mixture.
Materials:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Sand (acid-washed)
-
Crude indole derivative
-
Optimized eluent (e.g., 4:1 Hexane:Ethyl Acetate)
-
TLC plates, chamber, and visualization tools
-
Fraction collection tubes
Procedure:
-
Column Preparation:
-
Securely clamp the column vertically.
-
Insert a small cotton or glass wool plug at the bottom.
-
Add a ~1 cm layer of sand over the plug.[11]
-
Prepare a slurry of silica gel in the initial eluent (approx. 50-100 times the weight of the crude sample).
-
Pour the slurry into the column, tapping gently to dislodge air bubbles and ensure even packing.
-
Drain the excess solvent until the solvent level is just above the silica bed. Never let the column run dry.
-
Add a thin (~0.5 cm) layer of sand on top of the silica bed to prevent disturbance during solvent addition.[11]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude sample (100 mg) in a minimal amount of a suitable solvent (e.g., DCM).
-
Add ~1-2 g of silica gel to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.[3]
-
Gently add another thin layer of sand.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (flash chromatography) to achieve a flow rate of ~2 inches/minute.
-
Begin collecting fractions immediately. The size of fractions should be small initially (e.g., 5-10 mL) to ensure good resolution.
-
Gradient Elution (Optional): If impurities are closely eluting, a gradient can be employed. Start with a less polar solvent system (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., to 4:1, then 2:1) as the separation progresses.[12]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC. Spot multiple fractions per plate.
-
Identify the fractions containing the pure desired product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified indole derivative.
-
Reversed-Phase Chromatography: For Polar Indoles
For highly polar or water-soluble indole derivatives, reversed-phase chromatography is the method of choice. Here, the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is polar.
Stationary and Mobile Phases
-
Stationary Phase: C18 (octadecylsilyl) bonded silica is the most common.[12][13]
-
Mobile Phase: Typically a gradient of water and an organic modifier like acetonitrile (ACN) or methanol (MeOH).[13][14] Small amounts of acid (formic acid, TFA) or base (ammonium hydroxide) are often added to control the ionization state of the analyte and improve peak shape.[12][13]
Protocol: Reversed-Phase Flash Chromatography
Materials:
-
Pre-packed C18 flash column
-
Aqueous mobile phase (e.g., Water + 0.1% Formic Acid)
-
Organic mobile phase (e.g., Acetonitrile + 0.1% Formic Acid)
-
Crude polar indole derivative
Procedure:
-
Method Development: Use analytical reversed-phase HPLC to develop a suitable gradient method.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile) for several column volumes.[12]
-
Sample Loading: Dissolve the sample in a minimal amount of a solvent compatible with the initial mobile phase (e.g., DMSO, or the mobile phase itself).
-
Elution: Run a gradient of increasing organic solvent (e.g., 5% to 100% Acetonitrile over 10-15 column volumes).[3]
-
Fraction Collection and Analysis: Collect fractions and analyze by TLC or HPLC to identify pure fractions.
Troubleshooting Common Purification Challenges
Caption: A decision-making workflow for troubleshooting common issues.
Conclusion
The purification of indole derivatives by column chromatography is a systematic process that relies on a solid understanding of chromatographic principles and the specific chemical nature of the target molecule. By leveraging TLC for methodical optimization, selecting the appropriate stationary and mobile phases, and being prepared to troubleshoot common issues like peak tailing, researchers can consistently achieve high levels of purity essential for advancing their scientific and drug development objectives.
References
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Various Authors. (2025, April 18). Triethylammonium after flash chromatography. Reddit. [Link]
-
Kazimierz, G., & Monika, W. (n.d.). Analysis of alkaloids from different chemical groups by different liquid chromatography methods. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
Silver, J. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR? ResearchGate. [Link]
-
Chen, Z., Wang, S., Chen, D., & Chen, H. (2017). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. MDPI. [Link]
-
Lin, L.-Z., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. [Link]
-
Li, P., et al. (2022). Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities. PMC. [Link]
-
Various Authors. (2021, December 9). Problems with Fischer indole synthesis. Reddit. [Link]
-
Various Authors. (2013, January 31). If triethylamine is used with a C18 column for a prolonged period, what will happen to the C18 column? ResearchGate. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. [Link]
-
Biotage. (n.d.). Reversed-Phase Flash Purification. [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. [Link]
-
chromatographer1. (2013, February 2). Triethyl amine. Chromatography Forum. [Link]
-
Various Authors. (2017). Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. MDPI. [Link]
-
Lin, L.-Z., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. ResearchGate. [Link]
-
University of Calgary. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
Gerasimenko, I., et al. (2001). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. PubMed. [Link]
-
Liu, S., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Oxford Academic. [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. [Link]
-
Various Authors. (2021). The impact of chirality on the analysis of alkaloids in plant. Pharmacia. [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Gerasimenko, I., et al. (2001). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. PubMed. [Link]
-
Chad's Blog. (2021, March 26). Building diagrams using graphviz. [Link]
-
Various Authors. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? Reddit. [Link]
-
Teledyne ISCO. (2020, May 26). Chromatography Troubleshooting. YouTube. [Link]
-
Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]
-
Various Authors. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]
-
Verma, A., Kant, R., & Ghosh, N. (2025). Base-Assisted and Silica Gel-Promoted Indole-Substituted Indene Synthesis. PubMed. [Link]
-
Various Authors. (2025, August 7). Reaction of Indole and Alkylindoles with Ceric Ammonium Nitrate on Silica Gel. ResearchGate. [Link]
-
Friesen, J. B., & Pauli, G. F. (2017). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. PubMed Central. [Link]
- Various Authors. (1992). Process of preparing purified aqueous indole solution.
-
Graphviz. (n.d.). User Guide. [Link]
-
Liu, S., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Oxford Academic. [Link]
-
Mubassir, M., et al. (2025). Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. Journal of Medicinal and Nanomaterials Chemistry. [Link]
-
Various Authors. (n.d.). Column Chromatography and Alkaloids. ResearchGate. [Link]
-
Rhenium Bio. (2024, July 9). Switching Between Normal Phase To Reversed Phase Protocols. [Link]
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Application Notes and Protocols for the Analytical Characterization of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate
Authored by: A Senior Application Scientist
Introduction: tert-Butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate is a complex heterocyclic molecule featuring a substituted indole core. As with many indole derivatives used in pharmaceutical and chemical research, ensuring its identity, purity, and stability is paramount. This document provides a comprehensive guide to the analytical methodologies required for the robust characterization of this compound. The protocols herein are designed to be self-validating and are grounded in established principles of analytical chemistry, tailored to the specific structural attributes of the target molecule.
The core structure incorporates a bulky, lipophilic tert-butyl carbamate (Boc) protecting group on the indole nitrogen, a quaternary carbon substituted with a polar cyano group at the 3-position, and the indole ring itself, which possesses a distinct chromophore. These features dictate the selection of appropriate analytical techniques and optimization of their parameters.
I. Physicochemical Properties and Analytical Considerations
| Property | Value / Consideration | Analytical Implication |
| Molecular Formula | C₁₇H₂₀N₂O₂ | Guides mass spectrometry analysis for exact mass determination. |
| Molecular Weight | 284.35 g/mol | Used for calculating concentrations and for mass spectral identification. |
| Structure | Indole derivative with bulky non-polar groups (tert-butyl) and a polar nitrile group. | Suggests good solubility in common organic solvents like acetonitrile, methanol, and dichloromethane. Reversed-phase HPLC is a suitable primary analytical technique. |
| UV Chromophore | The indole ring system. | Allows for sensitive detection using UV-Vis spectrophotometry, particularly for HPLC analysis. |
| Thermal Stability | The tert-butyl ester group may be susceptible to thermal degradation. | Requires careful optimization of temperature conditions for GC-based methods to avoid decomposition. |
II. High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment
High-performance liquid chromatography is the cornerstone for assessing the purity of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate and for monitoring its stability under various stress conditions. A reversed-phase method is recommended due to the predominantly non-polar nature of the molecule.
A. Rationale for Method Development
The selection of a C18 stationary phase provides a non-polar environment that will interact with the hydrophobic tert-butyl group and the indole ring, affording good retention. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound by modulating the organic content. An acidic modifier, such as formic acid, is often added to improve peak shape by suppressing the ionization of any potential acidic or basic impurities. UV detection is chosen based on the strong absorbance of the indole nucleus, typically around 220 nm and 280 nm.
B. Experimental Protocol: Reversed-Phase HPLC
1. Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (ACS grade)
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic acid in Water | Acidic modifier for improved peak shape. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Organic solvent for elution. |
| Gradient Elution | 0-2 min: 50% B, 2-15 min: 50-95% B, 15-18 min: 95% B, 18-20 min: 50% B | A gradient is employed to ensure elution of the main peak with a good shape and to separate it from potential more or less polar impurities.[1][2] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening. |
| Detection Wavelength | 220 nm and 280 nm | Indole derivatives typically have strong absorbance at these wavelengths. |
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition (50:50 Water:Acetonitrile with 0.1% Formic acid) to a working concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
5. System Suitability:
-
Inject the working standard solution six times.
-
The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
The theoretical plates for the main peak should be greater than 2000.
-
The tailing factor should be between 0.8 and 1.5.
C. Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
III. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate, it can be used to identify residual solvents from synthesis and to provide structural confirmation through its mass spectrum.
A. Method Considerations
The thermal stability of the analyte is a key consideration. The tert-butyl carbamate group can be thermally labile. Therefore, a lower injection port temperature and a temperature program that does not exceed the decomposition temperature of the compound are crucial. A low-bleed capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is suitable for this analysis.
B. Experimental Protocol: GC-MS
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
2. GC Conditions:
| Parameter | Condition | Rationale |
| Carrier Gas | Helium | Inert carrier gas, provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | Optimal for column efficiency. |
| Inlet Temperature | 250 °C | High enough for volatilization but minimized to prevent degradation. |
| Injection Mode | Split (e.g., 50:1) | To avoid column overloading with the main component. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with a range of boiling points. |
3. MS Conditions:
| Parameter | Condition | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, provides reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy for creating fragment ions. |
| Source Temperature | 230 °C | Standard source temperature. |
| Quadrupole Temperature | 150 °C | Standard quadrupole temperature. |
| Scan Range | m/z 40-500 | Covers the expected mass of the parent ion and its fragments. |
4. Sample Preparation:
-
Prepare a 1 mg/mL solution of the compound in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
Filter through a 0.45 µm syringe filter if necessary.
IV. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the unambiguous structural confirmation of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate. Both ¹H and ¹³C NMR should be performed.
A. Rationale for NMR Analysis
The structure of the molecule contains several distinct proton and carbon environments that will give rise to characteristic signals in the NMR spectra. The tert-butyl group will produce a sharp, intense singlet in the ¹H NMR spectrum, which can be a useful diagnostic feature. The aromatic protons of the indole ring will appear in the downfield region, and their splitting patterns can confirm the substitution pattern. The methyl groups of the 2-cyanopropan-2-yl moiety will also produce a singlet.
B. Experimental Protocol: ¹H and ¹³C NMR
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a standard probe.
2. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.
3. Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be useful to distinguish between CH, CH₂, and CH₃ groups.
-
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to further confirm assignments.
4. Expected Chemical Shifts (Predicted):
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| tert-Butyl (ester) | ~1.6 | ~84 (quaternary C), ~28 (CH₃) |
| Indole aromatic CH | ~7.2 - 8.2 | ~115 - 136 |
| Methyl (cyanopropanyl) | ~1.8 | ~27 |
| Quaternary C (cyanopropanyl) | - | ~38 |
| Cyano (CN) | - | ~122 |
| Indole quaternary C | - | ~115 - 140 |
V. Mass Spectrometry (MS) for Molecular Weight Verification
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule.
A. Method Selection
Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.
B. Experimental Protocol: ESI-MS
1. Instrumentation:
-
Mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap).
2. Sample Preparation:
-
Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a solvent compatible with ESI, such as methanol or acetonitrile.
3. Infusion and Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
The expected m/z for [M+H]⁺ is approximately 285.1603.
C. Logical Flow for Structural Confirmation
Caption: Workflow for structural confirmation.
VI. References
-
El-Ragehy, N. A., Badawey, A. M., & El-Zeiny, M. B. (2014). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science.
-
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). SpringerLink.
-
Gao, S., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(7), 613-620.
-
Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 66835052, tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. Retrieved from [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances.
-
tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. (n.d.). BenchChem.
-
tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. (n.d.). Wuyan Pharmaceutical Technology.
-
tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. (n.d.). ChemicalBook.
-
Dziwornu, G. A., et al. (2015). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Folia Microbiologica, 60(6), 495-501.
-
Gao, S., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. SciSpace.
-
Supporting Information for "Glycerol as a reusable solvent for the synthesis of N-Boc derivatives". (n.d.).
-
Ravi Kumar, B., et al. (2022). Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. Russian Journal of Organic Chemistry, 58(4), 564-569.
-
tert-Butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate. (n.d.). Aladdin.
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2020). MDPI.
-
tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate. (n.d.). TargetMol.
-
tert-Butyl 3-formyl-1H-indole-1-carboxylate. (n.d.). Sigma-Aldrich.
-
tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate suppliers. (n.d.). ChemicalBook.
-
Riseley, R., et al. (2024). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc, 2024(part _), 0-0.
-
tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1-nitroso-1H-indole-3-carboxylate. (n.d.). Pharmaffiliates.
-
MSDS of tert-Butyl 6-bromo-3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate. (n.d.). Capot Chemical.
-
Supplementary Information. Characterization of the new BATCH Teflon chamber and on-line analysis of isomeric multifunctional pho. (n.d.). EGUsphere.
-
Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). (2021). MDPI.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 139270760, tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylate hydrochloride. Retrieved from [Link]
-
Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (2009). Agilent Technologies.
-
TERT-BUTYL 3-AMINO-6,6-DIMETHYL-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOLE-5(1H)-CARBOXYLATE(398491-61-7) 1H NMR spectrum. (n.d.). ChemicalBook.
-
tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate(1181816-12-5) 1 H NMR. (n.d.). ChemicalBook.
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Application Note: A Robust LC-MS/MS Methodology for the Quantitative Analysis of Indole Intermediates in Pharmaceutical Development
Abstract
Indole and its derivatives are fundamental structural motifs in a vast array of pharmacologically active compounds. As critical intermediates in numerous drug synthesis pathways, their accurate and sensitive quantification is paramount for process optimization, impurity profiling, and ensuring final product quality. This application note presents a comprehensive, field-proven guide to developing a robust Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for the analysis of diverse indole intermediates. We delve into the causal reasoning behind critical experimental choices, from sample preparation and chromatographic separation to mass spectrometric detection. This guide is designed for researchers, scientists, and drug development professionals seeking to establish a self-validating and reliable analytical workflow.
Introduction: The Analytical Imperative for Indole Intermediates
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of drugs ranging from anti-migraine agents (triptans) to anti-cancer therapeutics. The synthesis of these complex molecules often involves multiple steps with various indole-containing intermediates. Monitoring these intermediates is crucial for:
-
Reaction Monitoring: Tracking the consumption of reactants and formation of products to determine reaction endpoints and kinetics.
-
Impurity Profiling: Identifying and quantifying process-related impurities, including isomers and degradation products, which can impact the safety and efficacy of the final Active Pharmaceutical Ingredient (API).
-
Process Optimization: Providing critical data for refining reaction conditions to maximize yield and minimize impurities.
The inherent diversity in the physicochemical properties of indole intermediates—spanning a range of polarities, acidities, and basicities—presents a significant analytical challenge.[1][2] Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers the ideal solution, providing the requisite selectivity, sensitivity, and speed for analyzing these compounds in complex reaction matrices.[3][4]
Physicochemical Properties & Analytical Challenges
A successful LC-MS method hinges on a thorough understanding of the analyte's properties. Indole intermediates can be:
-
Non-polar to Highly Polar: The basic indole ring is relatively non-polar, but substitution with functional groups like carboxylic acids, hydroxyls, or amines can dramatically increase polarity.
-
Acidic, Basic, or Neutral: The pyrrole-like nitrogen in the indole ring is not significantly basic. However, substituents can introduce acidic or basic functionalities, influencing chromatographic retention and ionization efficiency.
-
Prone to Instability: Some indole derivatives can be sensitive to light, pH, or oxidation, necessitating careful sample handling and storage.[5]
These properties dictate the entire analytical strategy, from solvent choice to ionization mode.
LC-MS/MS Method Development: A Step-by-Step Protocol
This section details a systematic approach to developing a selective and sensitive LC-MS/MS method.
Workflow Overview
The method development process follows a logical progression, ensuring each stage is optimized before proceeding to the next.
Caption: Overall workflow for LC-MS/MS method development.
Phase 1: Sample and Standard Preparation
Rationale: The goal of sample preparation is to present the analyte to the LC-MS system in a clean, compatible solvent, free from interferences that could cause matrix effects or instrument contamination.[6][7] Matrix effects, such as ion suppression or enhancement, are a primary cause of poor reproducibility and inaccuracy in LC-MS analysis.[8][9]
Protocol: Sample Preparation by Protein Precipitation (for biological matrices)
-
Aliquot: Transfer 100 µL of the sample (e.g., plasma, cell lysate) to a 1.5 mL microcentrifuge tube.
-
Internal Standard (IS): Spike with an appropriate internal standard. A stable isotope-labeled (SIL) version of the analyte is the gold standard for correcting matrix effects and variability.[10][11]
-
Precipitation: Add 400 µL of ice-cold acetonitrile or methanol.[12][13] Acetonitrile is often more effective at precipitating proteins.
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate/Centrifuge: Incubate at -20°C for 20 minutes to enhance precipitation, then centrifuge at >14,000 x g for 15 minutes at 4°C.[12]
-
Transfer: Carefully transfer the supernatant to a new tube or HPLC vial for analysis.
For synthetic reaction mixtures, a simple "dilute-and-shoot" approach is often sufficient. Dilute the sample in the initial mobile phase to a concentration within the expected calibration range.
Phase 2: Liquid Chromatography Optimization
Rationale: Chromatographic separation is critical for resolving isomers and separating analytes from matrix components that could cause ion suppression.[14] Ultra-High-Performance Liquid Chromatography (UHPLC) is highly recommended for its superior resolution, speed, and sensitivity.[2][3]
Protocol: Chromatographic Method Development
-
Column Selection:
-
Initial Choice: A C18 column is the workhorse for reversed-phase chromatography and a good starting point for most indole intermediates.[10][13][15][16]
-
Rationale: The alkyl chains of the C18 stationary phase provide hydrophobic interactions with the indole ring system.
-
Alternative: For highly polar or isomeric indoles, consider a Phenyl-Hexyl column, which offers alternative selectivity through π-π interactions with the aromatic indole ring.
-
-
Mobile Phase Optimization:
-
Aqueous Phase (A): Deionized water with 0.1% formic acid.
-
Rationale: Formic acid is a common mobile phase additive that protonates acidic silanols on the stationary phase, reducing peak tailing.[17] It also aids in the protonation of analytes in the ESI source for positive ion mode analysis ([M+H]+).
-
Organic Phase (B): Acetonitrile or Methanol with 0.1% formic acid.
-
Rationale: Acetonitrile typically has lower viscosity (allowing for higher flow rates or lower pressures) and often provides sharper peaks. Methanol can offer different selectivity. It's advisable to screen both.[2]
-
-
Gradient Elution:
-
Rationale: Given the wide polarity range of potential indole intermediates, a gradient elution is almost always necessary to achieve adequate separation in a reasonable timeframe.[16][18]
-
Scouting Gradient: Start with a fast, broad gradient (e.g., 5% to 95% B over 10 minutes) to elute all compounds and determine their approximate retention times.
-
Gradient Optimization: Based on the scouting run, adjust the gradient slope to improve the resolution of closely eluting peaks. Modeling software can be used to expedite this process.[1][2]
-
| Parameter | Starting Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and high efficiency for a broad range of compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Good proton source for ESI+, improves peak shape.[17] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Good eluting strength, UV transparent, and MS compatible. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID UHPLC column. |
| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak shape. |
| Injection Vol. | 2-5 µL | Minimize injection volume to prevent peak distortion. |
Table 1: Recommended Starting Conditions for Chromatography.
Phase 3: Mass Spectrometry Optimization
Rationale: The mass spectrometer parameters must be tuned to achieve the highest sensitivity and specificity for the target analytes. This involves selecting the appropriate ionization technique and optimizing the fragmentation of the precursor ion into a specific product ion.
Caption: Systematic workflow for MS parameter optimization.
Protocol: MS Parameter Optimization
-
Ionization Source Selection:
-
Electrospray Ionization (ESI): This is the most common and effective technique for the majority of indole intermediates, which typically contain polar functional groups.[19] Operate in positive ion mode (ESI+) to detect protonated molecules ([M+H]+).[10][20]
-
Atmospheric Pressure Chemical Ionization (APCI): For non-polar indoles that ionize poorly with ESI, APCI can provide a much stronger signal.[13][15] It is less susceptible to matrix effects from salts but more thermally active.[21]
-
Optimization: Infuse a standard solution of each analyte directly into the source to optimize parameters like capillary voltage, gas temperature, and nebulizer pressure for maximum signal intensity.[20][22]
-
-
Multiple Reaction Monitoring (MRM) Development:
-
Rationale: MRM is the cornerstone of quantitative MS, providing exceptional selectivity by monitoring a specific fragmentation pathway (precursor ion → product ion).[13][15]
-
Precursor Ion Selection: In a full scan (Q1 scan), identify the m/z of the protonated molecule ([M+H]+).
-
Product Ion Selection: In a product ion scan, fragment the selected precursor ion using collision-induced dissociation (CID) and identify a stable, intense product ion. The fragmentation of the indole ring often yields characteristic product ions.[23][24]
-
Collision Energy (CE) Optimization: Vary the collision energy to find the value that produces the maximum intensity for the chosen product ion.
-
Declustering Potential (DP): Optimize the DP to prevent in-source fragmentation and efficiently transmit the precursor ion into the mass analyzer.[25] Be aware that excessive in-source fragmentation can lead to misidentification of metabolites.[14][26]
-
| Analyte Example | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode | Rationale |
| Indole | 118.1 | 91.1 | 30 | APCI+ | Non-polar; fragments via loss of HCN.[15][27] |
| Tryptamine | 161.1 | 144.1 | 15 | ESI+ | Fragments via loss of ammonia. |
| Indole-3-acetic acid | 176.1 | 130.1 | 20 | ESI+ | Common fragmentation is the loss of the carboxyl group (CO2 + H2).[28] |
| Serotonin | 177.1 | 160.1 | 18 | ESI+ | Fragments via loss of ammonia. |
Table 2: Example MRM Parameters for Common Indole Compounds.
Method Validation and System Suitability
Once the method is developed, it must be validated according to regulatory guidelines (e.g., ICH Q2(R1), FDA Bioanalytical Method Validation) to ensure it is fit for purpose.[1] Key validation parameters include:
-
Specificity & Selectivity: The ability to unequivocally assess the analyte in the presence of other components.
-
Linearity & Range: The concentration range over which the method is accurate and precise.
-
Accuracy & Precision: Closeness of the measured value to the true value (accuracy) and the degree of scatter between measurements (precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
System Suitability: Before each analytical run, inject a standard mixture to verify system performance, checking for consistent retention times, peak areas, and peak shapes.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the development of a robust and reliable LC-MS/MS method for indole intermediates. By systematically optimizing each stage of the analytical process—from sample preparation to mass spectrometric detection—and understanding the causal principles behind each choice, researchers can develop a self-validating system capable of producing high-quality, reproducible data. This detailed protocol serves as a powerful tool for professionals in drug development, enabling precise process control and ensuring the quality and safety of indole-containing pharmaceuticals.
References
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Molnar-Institute. (n.d.). A validated UHPLC-MS method for tryptophan metabolites. Retrieved from [Link]
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PubMed. (2020). A validated UHPLC-MS method for tryptophan metabolites: Application in the diagnosis of multiple sclerosis. Retrieved from [Link]
-
ACS Publications. (2019). Ultrahigh-Performance Liquid Chromatography Tandem Mass Spectrometry with Electrospray Ionization Quantification of Tryptophan Metabolites and Markers of Gut Health in Serum and Plasma—Application to Clinical and Epidemiology Cohorts. Analytical Chemistry. Retrieved from [Link]
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PMC - NIH. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Retrieved from [Link]
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PubMed. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Retrieved from [Link]
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LCGC International. (n.d.). UHPLC | Topic. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Analysis of tryptophan metabolites and related compounds in human and murine tissue. Retrieved from [Link]
-
PubMed. (2015). Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS. Retrieved from [Link]
-
MDPI. (n.d.). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. Retrieved from [Link]
-
ResearchGate. (n.d.). Conditions for LC-MS/MS analysis of indole species. Retrieved from [Link]
-
MDPI. (2021). A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. Retrieved from [Link]
-
PubMed. (1988). Chromatography of urinary indole derivatives. Retrieved from [Link]
-
ResearchGate. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
NIH. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Retrieved from [Link]
-
PubMed. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Retrieved from [Link]
-
Scirp.org. (2016). Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]
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MDPI. (1989). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Retrieved from [Link]
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OMICS Online. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
-
Bio-protocol. (2019). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. Retrieved from [Link]
-
CORE. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]
-
Scientific Research Publishing. (2016). Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]
-
PubMed Central. (2025). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Retrieved from [Link]
-
Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Retrieved from [Link]
-
Taylor & Francis Group. (n.d.). Optimization of Analysis, Analytical Method Validation. Retrieved from [Link]
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PubMed Central. (n.d.). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Retrieved from [Link]
-
University of Würzburg. (2016). Guidelines for LC – MS Samples A metabolite analysis can typically be carried out in two ways. Retrieved from [Link]
-
PubMed. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]
-
MDPI. (n.d.). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Retrieved from [Link]
-
PubMed. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Retrieved from [Link]
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The Synthetic Chemist's Guide to CysLT1 Selective Antagonists: Applications and Protocols
Introduction: Targeting the Cysteinyl Leukotriene Pathway
Cysteinyl leukotrienes (CysLTs), including LTC₄, LTD₄, and LTE₄, are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway.[1] They play a pivotal role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis.[1] By binding to the type 1 cysteinyl leukotriene receptor (CysLT1R), these molecules trigger a cascade of pro-inflammatory responses, including bronchoconstriction, increased mucus secretion, and enhanced vascular permeability.[1] Selective antagonists of the CysLT1 receptor are a cornerstone in the management of these conditions, offering a targeted therapeutic approach.[1][2][3] This application note provides an in-depth guide to the synthesis of prominent CysLT1 selective antagonists, focusing on the underlying chemical principles, practical laboratory protocols, and critical considerations for researchers and drug development professionals.
The development of CysLT1 antagonists has evolved from early leads like FPL 55712 to highly selective and potent molecules such as Montelukast, Zafirlukast, and Pranlukast.[4][5][6] The synthetic strategies employed to construct these complex molecules often involve multi-step sequences, highlighting the ingenuity of medicinal chemists in achieving desired therapeutic profiles.[4][5] This guide will delve into the synthetic pathways for these key therapeutic agents, providing both a conceptual framework and actionable protocols.
The CysLT1 Receptor Signaling Pathway
Understanding the biological target is paramount in drug design and synthesis. The CysLT1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligands (LTD₄ > LTC₄ > LTE₄), primarily couples to Gq/11 proteins.[7][8][9] This coupling initiates a signaling cascade that leads to the activation of phospholipase C, subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and ultimately, an increase in intracellular calcium concentrations.[7] This calcium mobilization in airway smooth muscle cells is a direct cause of bronchoconstriction. CysLT1 receptor activation also contributes to the recruitment of inflammatory cells, further perpetuating the inflammatory response.[1] Selective antagonists physically block the binding of CysLTs to the receptor, thereby inhibiting these downstream effects.[1][3]
Caption: CysLT1 Receptor Signaling Pathway and Antagonist Inhibition.
Synthetic Strategies and Methodologies
The chemical structures of CysLT1 antagonists, while varied, often share common pharmacophoric features, including a hydrophobic region, a hydrogen bond acceptor, and an acidic moiety. These features guide their interaction with the CysLT1 receptor. The synthesis of these molecules presents unique challenges, including the construction of specific heterocyclic cores and the introduction of chirality.
Montelukast: A Convergent Approach
Montelukast, a quinoline-containing antagonist, is a prime example of a molecule synthesized using a convergent strategy, where key fragments are prepared separately and then coupled in the final stages.[10] This approach allows for greater efficiency and flexibility.
A common retrosynthetic analysis of Montelukast reveals two key intermediates: a chiral diol containing the quinoline moiety and a thiol-containing cyclopropane acetic acid derivative.
Key Synthetic Steps for a Core Intermediate of Montelukast:
One of the pivotal steps in many Montelukast syntheses is the asymmetric reduction of a ketone to establish the chiral hydroxyl group. While early syntheses utilized stoichiometric chiral reducing agents like (-)-diisopinocamphenylchloroborane ((-)-DIPCl), modern industrial processes often employ more efficient and scalable biocatalytic or catalytic hydrogenation methods.[11][12][13]
For instance, the asymmetric hydrogenation of a ketone precursor using a ruthenium catalyst with a chiral ligand, such as [((R)-Xyl-BINAP)((R,R)-DPEN)RuCl₂], can achieve high enantioselectivity (ee >99%).[10][11]
Caption: Workflow for Asymmetric Ketone Reduction in Montelukast Synthesis.
Protocol 1: Asymmetric Hydrogenation for a Chiral Diol Precursor of Montelukast [10][11]
-
Reaction Setup: In a hydrogenation vessel purged with nitrogen, charge the ketone intermediate and deoxygenated isopropanol.
-
Catalyst Addition: Add a solution of [((R)-Xyl-BINAP)((R,R)-DPEN)RuCl₂] in deoxygenated isopropanol (substrate-to-catalyst ratio of 5000:1) followed by potassium tert-butoxide.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to approximately 7.6 bar and heat to 40°C.
-
Reaction Monitoring: Monitor the reaction progress by analytical techniques such as HPLC until the starting material is consumed (typically 3-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and quench with acetic acid. The product can then be isolated and purified through crystallization.
Zafirlukast: Building the Indole Core
Zafirlukast is an indole-based CysLT1 antagonist.[3] Its synthesis often involves the construction of the substituted indole scaffold as a key strategic element. Recent synthetic approaches have focused on developing more efficient and atom-economical methods, such as intramolecular oxidative coupling via sp³ C-H bond activation, to avoid the use of protecting groups and multiple steps.[14][15]
Protocol 2: Synthesis of a 3-Aroylindole Intermediate for Zafirlukast via Oxidative Cyclization [14][15]
-
Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve the alkynyl N-methyl aniline precursor in dimethyl sulfoxide (DMSO).
-
Oxidant Addition: Add sodium persulfate (Na₂S₂O₈) as the oxidizing agent.
-
Reaction Conditions: Heat the reaction mixture to 80°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography to yield the desired 3-aroylindole intermediate.
Pranlukast: A Chromone-Based Antagonist
Pranlukast features a chromone core structure.[4][16] The synthesis of Pranlukast typically involves the preparation of two key intermediates: 4-(4-phenylbutoxy)benzoic acid and 8-amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran.[17][18] The final step is an amidation reaction between these two fragments.
Protocol 3: Final Amidation Step in Pranlukast Synthesis [19]
-
Acid Chloride Formation: React 4-(4-phenylbutoxy)benzoic acid with a chlorinating agent, such as oxalyl chloride or thionyl chloride, in an appropriate solvent to form the corresponding acid chloride.
-
Coupling Reaction: In a separate flask under an inert atmosphere, dissolve 8-amino-2-(5-tetrazolyl)-1-benzopyran-4-one in a suitable solvent (e.g., dichloromethane) with a base (e.g., pyridine).
-
Addition: Slowly add the solution of the acid chloride to the solution of the amine at a controlled temperature (often cooled in an ice bath).
-
Reaction Completion and Work-up: Allow the reaction to proceed at room temperature until completion. The reaction mixture is then typically diluted, washed with dilute acid and water, dried, and concentrated.
-
Purification: The crude Pranlukast can be purified by recrystallization from a suitable solvent system, such as a mixture of DMF and ethanol.
Quantitative Data Summary
| Antagonist | Key Synthetic Strategy | Typical Overall Yield | Key Reagents/Catalysts |
| Montelukast | Convergent synthesis, Asymmetric hydrogenation[10][11] | ~70% from advanced intermediates[20] | [((R)-Xyl-BINAP)((R,R)-DPEN)RuCl₂], n-BuLi, Methanesulfonyl chloride[10] |
| Zafirlukast | Indole core construction via oxidative C-H activation[14][15] | ~28% over 6 steps[14][15] | Sodium persulfate, Palladium/Copper catalysts (in other routes)[14][15] |
| Pranlukast | Linear synthesis followed by final amidation[17][21] | ~25% from basic starting materials[17] | Oxalyl chloride, Pyridine, 1H-tetrazole-5-ethyl formate[17][19] |
Conclusion and Future Perspectives
The synthesis of CysLT1 selective antagonists has been a fertile ground for the application of modern synthetic organic chemistry. The evolution from early multi-step, low-yielding processes to more streamlined, efficient, and stereoselective routes underscores the continuous innovation in the field. The adoption of catalytic asymmetric methods and biocatalysis has not only improved the enantiomeric purity of these chiral drugs but has also made their large-scale production more economically and environmentally viable.[12][13]
For researchers in drug development, a thorough understanding of these synthetic pathways is crucial. It informs the design of novel antagonists with improved pharmacological profiles, facilitates the development of more efficient manufacturing processes, and enables the synthesis of chemical probes and labeled compounds for further biological studies. As our understanding of the CysLT signaling pathway deepens, the demand for novel and structurally diverse antagonists will continue to grow, presenting exciting new challenges and opportunities for synthetic chemists.
References
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Bell, R. L., et al. (1993). Chemistry and structure-activity relationships of leukotriene receptor antagonists. PubMed. [Link]
-
Patsnap Synapse. (2024). What are CysLT1 antagonists and how do they work?. Patsnap Synapse. [Link]
-
Aharony, D. (1998). Pharmacology of leukotriene receptor antagonists. PubMed. [Link]
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Bernstein, P. R. (1998). Chemistry and Structure–Activity Relationships of Leukotriene Receptor Antagonists. American Journal of Respiratory and Critical Care Medicine. [Link]
-
Holgate, S. T., & Sampson, A. P. (1998). Clinical pharmacology of leukotriene receptor antagonists and 5-lipoxygenase inhibitors. PubMed. [Link]
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Bernstein, P. R. (1998). Chemistry and Structure–Activity Relationships of Leukotriene Receptor Antagonists. American Journal of Respiratory and Critical Care Medicine. [Link]
-
Aharony, D. (1998). Pharmacology of Leukotriene Receptor Antagonists. American Journal of Respiratory and Critical Care Medicine. [Link]
- Handa, M., et al. (2017). Synthesis of Montelukast. Hazardous Reagent Substitution: A Pharmaceutical Perspective.
-
Paladugu, S., et al. (2018). Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation. ACS Omega. [Link]
-
Paladugu, S., et al. (2018). Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Scheme 3. Synthesis of Zafirlukast. ResearchGate. [Link]
-
Wikipedia. (n.d.). Cysteinyl-leukotriene type 1 receptor antagonists. Wikipedia. [Link]
-
Wang, Y., et al. (2013). Synthesis of pranlukast. TSI Journals. [Link]
-
White, J. D., & Shaw, S. (2015). Iron catalyzed enantioselective sulfa-Michael addition: A four-step synthesis of the anti-asthma agent Montelukast. ResearchGate. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). CysLT1 receptor. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Mokhtari Aliabad, J., et al. (2018). Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. ResearchGate. [Link]
- Google Patents. (n.d.). CN101450943B - Method for synthesizing drug pranlukast from tetrahydrofuran path.
-
Wüstenberg, B., et al. (2015). An Enantioselective Formal Synthesis of Montelukast Sodium. ACS Publications. [Link]
-
Melloni, P., et al. (2005). CysLT1 receptor is a target for extracellular nucleotide-induced heterologous desensitization: a possible feedback mechanism in inflammation. Journal of Cell Science. [Link]
-
Wikipedia. (n.d.). Cysteinyl leukotriene receptor 1. Wikipedia. [Link]
-
Kanaoka, Y., & Boyce, J. A. (2014). Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts. National Institutes of Health. [Link]
-
Quick Company. (n.d.). Manufacturing Process Of Montelukast Sodium, Its New Intermediates And. Quick Company. [Link]
-
Mokhtari Aliabad, J., et al. (2018). Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. Sciforum. [Link]
-
Gusach, A., et al. (2019). Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Optimization of the synthesis of Pranlukast intermediate. ResearchGate. [Link]
-
European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS. European Patent Office. [Link]
- Google Patents. (n.d.). CN101560208A - Preparation method of pranlukast.
- Google Patents. (n.d.). CN105367478A - Preparation process of zafirlukast.
-
Gapinski, D. M., et al. (1988). Leukotriene receptor antagonists. 4. Synthesis and leukotriene D4/E4 receptor antagonist activity of 4-(alkyl)acetophenone derivatives. Journal of Medicinal Chemistry. [Link]
-
Taylor & Francis. (n.d.). Asymmetric synthesis – Knowledge and References. Taylor & Francis. [Link]
-
Journal of Medicinal Chemistry. (n.d.). Leukotriene receptor antagonists. 1. Synthesis and structure-activity relationships of alkoxyacetophenone derivatives. Journal of Medicinal Chemistry. [Link]
-
U.S. Food and Drug Administration. (n.d.). Accolate (zafirlukast). accessdata.fda.gov. [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. [Link]
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ResearchGate. (n.d.). (PDF) Leukotriene synthesis inhibitors versus antagonists: The pros and cons. ResearchGate. [Link]
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National Institutes of Health. (n.d.). Discovery of Highly Potent Dual CysLT1 and CysLT2 Antagonist. National Institutes of Health. [Link]
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Gapinski, D. M., et al. (1988). Leukotriene receptor antagonists. 4. Synthesis and leukotriene D4/E4 receptor antagonist activity of 4-(alkyl)acetophenone derivatives. PubMed. [Link]
-
Borish, L. (2007). Leukotriene synthesis inhibitors versus antagonists: the pros and cons. PubMed. [Link]
-
ERS Publications. (n.d.). Leukotriene receptor antagonists and biosynthesis inhibitors: potential breakthrough in asthma therapy. ERS Publications. [Link]
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- 21. CN101450943B - Method for synthesizing drug pranlukast from tetrahydrofuran path - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this synthesis and may be encountering challenges, particularly with reaction yield. Our goal is to provide in-depth, field-proven insights and practical solutions to common experimental hurdles.
The synthesis of this molecule is a crucial step in the development of several pharmacologically active compounds, including the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib.[1] Therefore, achieving a high-yield, reproducible synthesis is of significant importance. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing.
Reaction Overview
The core transformation is the C3-alkylation of N-Boc-protected indole with an electrophilic cyanopropane source, typically 2-bromo-2-methylpropanenitrile. This reaction is a Friedel-Crafts-type alkylation, which proceeds via the formation of a tertiary carbocation that is then attacked by the electron-rich C3 position of the indole ring.
Caption: Proposed SN1-type mechanism for C3-alkylation of N-Boc-indole.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction shows very low conversion of the N-Boc-indole starting material. What are the primary causes?
A1: Low conversion is a common issue that typically points to three areas: reagent quality, insufficient electrophile generation, or inappropriate reaction conditions.
-
Reagent Quality and Stability:
-
Alkylating Agent: The alkylating agent, 2-bromo-2-methylpropanenitrile, can degrade over time. It is classified as a flammable liquid that is harmful if swallowed and causes skin and eye irritation.[2][3] Ensure you are using a fresh bottle or a properly stored reagent. We recommend verifying its purity via GC or ¹H NMR before use.
-
Solvent Purity: Ensure you are using anhydrous (dry) solvents. The presence of water can quench the Lewis acid catalyst and inhibit the formation of the necessary carbocation electrophile.
-
-
Electrophile Generation:
-
This reaction often requires a Lewis acid to facilitate the formation of the tertiary carbocation from 2-bromo-2-methylpropanenitrile. If you are not using a catalyst or are using a weak one, the rate of carbocation formation will be slow, leading to low conversion.
-
Actionable Step: Consider screening Lewis acids. Common choices for Friedel-Crafts reactions include ZnCl₂, AlCl₃, SnCl₄, or BF₃·OEt₂. Start with a mild Lewis acid like ZnBr₂ or ZnCl₂ to minimize side reactions.[4]
-
-
Reaction Temperature:
-
While heating can increase reaction rates, excessive temperatures may cause decomposition of the starting materials, reagents, or the N-Boc protecting group. This reaction is often run at or slightly above room temperature. If you are running at 0°C or below, you may need to slowly warm the reaction to 25-40°C. Monitor the reaction progress closely by TLC or LC-MS.
-
Q2: My reaction is messy, and I'm isolating multiple byproducts along with a low yield of my desired product. What side reactions are occurring?
A2: The formation of multiple byproducts is the most frequent cause of low yield. The primary culprits are the deprotection of the tert-butyloxycarbonyl (Boc) group and undesired reactivity of the starting materials.
-
Primary Side Reaction: N-Boc Deprotection:
-
Causality: The N-Boc group is notoriously sensitive to acid.[5] Strong Lewis acids or protic acids (which can be generated in situ) can cleave the Boc group, yielding the unprotected indole. This free indole is also nucleophilic and can react, leading to a complex mixture of N-alkylated and C3-alkylated unprotected products, or it may not react at all, contaminating your final product. Many methods exist for Boc deprotection, highlighting its lability.[6][7]
-
Solution:
-
Use a Milder Lewis Acid: Avoid strong Lewis acids like AlCl₃ initially. Zinc bromide (ZnBr₂) is known to be effective for certain transformations while being compatible with acid-labile groups, though it can also cleave Boc groups under specific conditions.[4] A careful screening is necessary.
-
Control Stoichiometry: Use only a catalytic amount of the Lewis acid (e.g., 0.1-0.3 equivalents) rather than a full stoichiometric equivalent.
-
Include a Proton Scavenger: Adding a non-nucleophilic, hindered base like 2,6-di-tert-butylpyridine can scavenge trace protons generated during the reaction without interfering with the desired alkylation.
-
-
-
Other Potential Side Reactions:
-
Over-alkylation: While less common due to the steric bulk, reaction at the C2 position is a theoretical possibility.
-
Reagent Decomposition: As mentioned, the alkylating agent can be unstable. Its decomposition can lead to various impurities.[8]
-
Caption: Competing reaction pathways: desired C3-alkylation vs. acid-catalyzed Boc deprotection.
Q3: I have a good conversion according to TLC/LC-MS, but my isolated yield after column chromatography is poor. Why?
A3: This indicates that your issue lies within the work-up or purification steps. The product may be sensitive to the conditions used, or it may be difficult to separate from a closely eluting impurity.
-
Work-up Procedure:
-
Quenching: When quenching the reaction, be cautious. Adding water or aqueous base directly to a solution containing a strong Lewis acid can be highly exothermic and may degrade your product. A safer method is to cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of a mild base like sodium bicarbonate or a chelating agent like Rochelle's salt (potassium sodium tartrate).
-
pH Stability: Be aware that the N-Boc group can be cleaved by strong acid during an aqueous work-up.[5] Ensure the aqueous layer remains neutral or slightly basic during extraction.
-
-
Column Chromatography:
-
Silica Gel Acidity: Standard silica gel is slightly acidic and can cause the slow degradation of acid-sensitive compounds, including the N-Boc protected product, directly on the column. This leads to streaking and lower isolated yields.
-
Solution:
-
Neutralize Your Silica: You can run the column using a solvent system that has been pre-treated with a small amount of a neutralizating base, such as triethylamine (~0.5-1% v/v).
-
Use Neutral Alumina: As an alternative to silica, neutral alumina can be used as the stationary phase for acid-sensitive compounds.
-
Work Quickly: Do not let the product sit on the column for an extended period. Prepare your fractions and elute the column as efficiently as possible.
-
-
Recommended Protocol and Conditions
Based on common challenges, we propose the following optimized starting conditions. This protocol is designed to minimize Boc deprotection while promoting the desired C3-alkylation.
| Parameter | Recommended Condition | Rationale |
| N-Boc-Indole | 1.0 equivalent | Limiting reagent. |
| 2-bromo-2-methylpropanenitrile | 1.2 - 1.5 equivalents | Use a slight excess to drive the reaction to completion. |
| Lewis Acid | ZnCl₂ or SnCl₄ (0.2-0.5 eq.) | Provides a balance of reactivity while minimizing Boc deprotection. |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Anhydrous. These are standard solvents for Friedel-Crafts reactions. |
| Temperature | 0°C to Room Temperature (25°C) | Start cool to control the initial reaction rate, then allow to warm. |
| Reaction Time | 2 - 12 hours | Monitor by TLC/LC-MS until starting material is consumed. |
| Additive | 2,6-di-tert-butylpyridine (0.3 eq.) | (Optional) Acts as a proton scavenger to protect the Boc group. |
Step-by-Step Experimental Workflow
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-indole (1.0 eq.) and the chosen anhydrous solvent (e.g., DCM).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add the Lewis acid (e.g., ZnCl₂, 0.3 eq.) portion-wise, ensuring the temperature does not rise significantly. Stir for 15 minutes.
-
Alkylation: Add 2-bromo-2-methylpropanenitrile (1.2 eq.) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress every hour using TLC (e.g., with a 9:1 Hexanes:Ethyl Acetate mobile phase).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly add a saturated aqueous solution of NaHCO₃. Stir vigorously for 20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution of Hexanes and Ethyl Acetate. It is advisable to add 0.5% triethylamine to the eluent to prevent product degradation on the column.
References
- AC159260000. (2015).
- Donfack, P. E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences.
- Various Authors. (n.d.). Experimental Section for synthesis of related indole compounds. University of Cambridge.
- Dandapani, S., & Curran, D. P. (2004). Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(i)/Ni(iii) pathway. Journal of the American Chemical Society.
-
ResearchGate. (2024). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Retrieved from [Link]
-
ResearchGate. (2024). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-bromo-2-methylpropanenitrile (C4H6BrN). Retrieved from [Link]
- Shi, Z., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
-
Wuyan Pharmaceutical Technology. (n.d.). tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-2-methylpropanenitrile. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
- Zhdankin, V. V., et al. (2022). Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters. Molecules.
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
- Garg, N. K., et al. (2010). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. Journal of the American Chemical Society.
- Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic Letters.
- White, M. C., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
-
PubChem. (n.d.). tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of the t-butyl ester group. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Nucleophilic functionalizations of indole derivatives using the aromatic Pummerer reaction. Organic & Biomolecular Chemistry.
- MDPI. (2020).
- MDPI. (2023). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Molecules.
- Royal Society of Chemistry. (n.d.). C–H alkylation reactions of indoles mediated by Pd(ii) and norbornene: applications and recent developments. Organic & Biomolecular Chemistry.
- MDPI. (2017). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules.
- Arkat USA. (2024).
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- 8. fishersci.com [fishersci.com]
Technical Support Center: Impurity Identification in the Synthesis of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. As a crucial intermediate in various pharmaceutical development pathways, ensuring its purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential impurities.
PART 1: Frequently Asked Questions (FAQs)
This section addresses common observations and initial questions that arise during the synthesis and purification processes.
Q1: My isolated product has a distinct pink or brownish coloration after purification. What is the likely cause?
A: This is a classic sign of indole oxidation. The indole nucleus is an electron-rich heterocyclic system, making it susceptible to oxidation when exposed to air (oxygen) and light.[1] Even trace amounts of acidic impurities can accelerate this process, leading to the formation of colored oligomeric or polymeric species.
-
Causality: The mechanism often involves radical or electrophilic attack on the electron-rich pyrrole ring, leading to conjugated systems that absorb visible light.
-
Recommendation: Ensure your reaction and workup are performed under an inert atmosphere (e.g., Nitrogen or Argon). Use degassed solvents and protect your reaction mixture and final product from direct light.
Q2: My LC-MS analysis shows a significant peak with a mass of [M-100]+. What impurity does this correspond to?
A: This mass loss is the characteristic signature of deprotection, specifically the loss of the tert-butoxycarbonyl (Boc) group (C₅H₈O₂). The resulting impurity is 2-(1H-indol-3-yl)-2-methylpropanenitrile.
-
Causality: The Boc protecting group is labile under acidic conditions.[2][3] Exposure to strong acids, even catalytic amounts, or prolonged heating during the reaction or purification can cleave the Boc group. This is one of the most common process-related impurities in this synthesis.
-
Recommendation: Carefully control the pH during workup and purification. If acidic conditions are required for the reaction, they should be neutralized promptly upon completion. Consider purification methods that do not involve acidic mobile phases, or use them at low temperatures.
Q3: I'm observing a significant amount of unreacted starting material, tert-butyl 1H-indole-1-carboxylate, in my crude product. What are the likely reasons?
A: This indicates an incomplete reaction. The causes can be multifaceted:
-
Insufficient Activation: The alkylation at the C-3 position of the indole ring typically requires a Lewis acid or protic acid catalyst to activate the electrophile (e.g., acetone cyanohydrin). The catalyst may have been insufficient in quantity or activity.
-
Low Reaction Temperature/Time: The reaction kinetics may require higher temperatures or longer reaction times to proceed to completion.
-
Poor Reagent Quality: The alkylating agent or the catalyst may have degraded or contain inhibitors.
Q4: Besides the common impurities, are there any others I should be aware of from the starting materials?
A: Yes, the quality of your initial tert-butyl 1H-indole-1-carboxylate is critical. Common impurities include residual indole from an incomplete protection step or oxindole, which is an oxidation product of indole. These can carry through the synthesis and complicate purification. It is always best practice to analyze the purity of your starting materials before beginning the synthesis.
PART 2: Troubleshooting Guide: In-Depth Impurity Analysis
This section provides a structured approach to identifying and resolving specific impurity-related issues encountered during the synthesis.
Problem: Presence of a High Polarity Impurity, Insoluble in Common Organic Solvents
-
Possible Cause: Formation of polymeric indole species. Strong acids can induce the polymerization of the indole ring, leading to intractable, often colored, materials.[4]
-
Diagnostic Approach: These impurities typically appear as baseline material in TLC or as broad, poorly resolved peaks in HPLC. They often have low solubility in standard chromatography solvents like hexanes and ethyl acetate.
-
Corrective Actions:
-
Reduce Acid Concentration: Use the minimum effective concentration of the acid catalyst.
-
Control Temperature: Avoid excessive heating, as it can accelerate polymerization. Run reactions at the lowest temperature that allows for a reasonable reaction rate.
-
Inert Atmosphere: Strictly maintain an inert atmosphere to prevent oxidative processes that can initiate polymerization.[1]
-
Problem: An Isomeric Impurity is Detected by HPLC and NMR
-
Possible Cause: While alkylation of N-Boc-indole is highly selective for the C-3 position, trace amounts of C-2 alkylation can occur under certain conditions. This results in the formation of tert-butyl 2-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate.
-
Diagnostic Approach:
-
HPLC: The isomer will likely have a slightly different retention time from the main product.
-
LC-MS: The isomer will have the same mass-to-charge ratio (M+H)⁺ as the desired product, making it indistinguishable by mass alone.
-
¹H NMR: The proton signals for the indole core will be different. Specifically, the C-2 proton signal (typically a singlet around 7.0-7.5 ppm) will be absent, and the C-3 proton signal will appear, coupled to other ring protons.
-
-
Corrective Actions:
-
Catalyst Choice: The choice of Lewis acid can influence regioselectivity. Re-evaluate the catalyst used (e.g., ZnCl₂, BF₃·OEt₂, InCl₃).
-
Purification: Careful column chromatography can often separate these isomers, although it may require optimization of the solvent system.
-
PART 3: Standard Analytical Workflow for Impurity Identification
A systematic analytical approach is crucial for robust impurity profiling. The US Food and Drug Administration (FDA) defines an impurity as any component of a drug substance that is not the active pharmaceutical ingredient or an excipient.[5]
Step-by-Step Methodology
-
Initial Purity Assessment (Chromatography):
-
Technique: High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
-
Protocol:
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is standard.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid, is effective.
-
Detection: Monitor at wavelengths relevant to the indole chromophore (e.g., 220 nm and 280 nm).
-
-
Purpose: To separate all components of the crude mixture and obtain a preliminary assessment of the purity level and the number of impurities present.
-
-
Impurity Identification (Mass Spectrometry):
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]
-
Protocol: Use the same chromatographic method developed for HPLC analysis, but with a mass spectrometer as the detector. Employ a soft ionization technique like Electrospray Ionization (ESI).[7]
-
Purpose: To determine the molecular weights of the parent compound and all detected impurities. This is the fastest way to identify issues like deprotection (M-100).
-
-
Definitive Structural Elucidation (NMR):
-
Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy.[5][7]
-
Protocol: Isolate the impurity of interest via preparative HPLC or careful column chromatography. Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (like COSY and HSQC).
-
Purpose: To unambiguously determine the chemical structure of an unknown impurity. This is essential for confirming isomerism or unexpected side products.
-
PART 4: Data Summary and Visualization
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Mass Spec Signature (ESI+) | Key NMR Signal | Probable Cause |
| Starting Material | tert-butyl 1H-indole-1-carboxylate | 217.27 | [M+H]⁺ at 218.1 | Presence of C-3 proton (~6.5 ppm) | Incomplete reaction |
| Deprotected Product | 2-(1H-indol-3-yl)-2-methylpropanenitrile | 184.24 | [M+H]⁺ at 185.1 | Appearance of N-H proton (>8.0 ppm) | Acidic conditions, heat[2] |
| Oxidized/Polymeric Species | Variable | High MW Distribution | Poor ionization, broad peaks | Broad, unresolved signals | Exposure to air/light, strong acid[1] |
| Isomeric Impurity | tert-butyl 2-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate | 284.37 | [M+H]⁺ at 285.2 | Absence of C-2 proton signal | Non-selective reaction conditions |
Diagram 1: Synthetic Pathway and Impurity Formation
This diagram illustrates the main synthetic route and the points at which key impurities can be generated.
Sources
Technical Support Center: Purification Strategies for Indole Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in indole synthesis. This guide provides in-depth, field-proven insights into the critical final step of your synthesis: the purification of your target indole by removing unreacted starting materials. The unique chemical properties of the indole nucleus and its precursors can present significant purification challenges. This resource is designed to provide you with the causal logic behind experimental choices and to offer robust, self-validating protocols to enhance the purity and yield of your valuable compounds.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific, frequently encountered issues during the work-up and purification of indole reaction mixtures.
Question: My indole product and starting material (e.g., a phenylhydrazine or aniline) show very similar Rf values on TLC, making chromatographic separation difficult. How can I improve this?
Answer:
This is a classic challenge in indole chemistry, particularly when both the product and starting material possess similar polarity.[1] Simply altering the solvent system for your column chromatography may not be sufficient. Here’s a multi-faceted approach:
1. Exploit Basicity Differences with Acid-Base Extraction: Many common starting materials for indole syntheses, such as phenylhydrazines and anilines, are basic. The indole nitrogen, by contrast, is generally non-basic. This difference in chemical properties can be leveraged for an effective separation prior to chromatography.[2][3]
-
Underlying Principle: By washing your crude reaction mixture (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a dilute aqueous acid (e.g., 1M HCl), you can protonate the more basic starting material.[2][4] The resulting salt will become water-soluble and partition into the aqueous layer, while your less basic indole product remains in the organic layer.[4]
-
Step-by-Step Protocol: Acid Wash
-
After the reaction is complete, quench it as required and dilute with a water-immiscible organic solvent (e.g., ethyl acetate).
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of 1M HCl. Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the wash with 1M HCl one more time to ensure complete removal of the basic starting material.
-
Next, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to remove excess water.[2]
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Analyze the resulting crude material by TLC. You should observe a significant reduction or complete absence of the starting material spot.
-
2. Optimize Your Chromatography: If extraction is insufficient or your starting material is not basic, chromatographic optimization is key.
-
Change the Stationary Phase: Standard silica gel is acidic and can sometimes cause degradation of sensitive indoles.[2] If you observe streaking or discoloration (pink or purple hues) on your column, consider using deactivated silica or an alternative stationary phase.[2][5]
-
Employ Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity. This can often resolve compounds with very close Rf values that co-elute in an isocratic (single solvent mixture) system.[6]
Question: I've attempted an acid-base extraction, but a significant amount of my amine starting material remains in the organic layer. What's going wrong?
Answer:
This situation typically arises from one of two issues: insufficient acidification or the formation of an emulsion that prevents clean separation.
-
pH is Not Low Enough: The pKa of the conjugate acid of your starting amine is a critical factor. For effective protonation and migration into the aqueous phase, the pH of the aqueous layer must be at least 2 pH units below the pKa of the amine's conjugate acid.
-
Emulsion Formation: Vigorous shaking, especially with chlorinated solvents like dichloromethane, can lead to the formation of a stable emulsion at the interface of the organic and aqueous layers, trapping material.[7]
-
Troubleshooting Steps:
-
Check the pH: After shaking with aqueous acid, use pH paper to test the aqueous layer. If it's not strongly acidic (pH 1-2), add more acid.
-
Break the Emulsion: If an emulsion forms, several techniques can be employed:
-
Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help break the emulsion.
-
Gently swirl the separatory funnel instead of shaking vigorously.
-
Filter the entire mixture through a pad of Celite (diatomaceous earth).
-
-
Consider a "Catch and Release" Approach with Scavenger Resins: For particularly stubborn cases, scavenger resins provide a powerful alternative. These are solid-supported reagents that covalently bind to and remove excess reactants or by-products.[8]
-
Mechanism: Isocyanate or sulfonic acid-functionalized resins are highly effective at scavenging primary and secondary amines.[9][10] You simply stir the resin with your crude product solution, and the unreacted amine is covalently bound to the solid support.
-
Advantage: The purification process is reduced to a simple filtration. This method avoids aqueous workups entirely and is amenable to automation.[8]
-
-
Question: My indole product is a solid, but it won't crystallize from any common solvent systems, making it difficult to purify without chromatography.
Answer:
Recrystallization is an excellent and scalable purification technique, but finding the right solvent system can be challenging.[2] The ideal solvent is one in which your indole product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Systematic Solvent Screening Protocol:
-
Place a small amount of your crude solid (a few milligrams) into several small test tubes.
-
To each tube, add a different solvent dropwise. Test a range of polarities:
-
Non-polar: Hexanes, Toluene
-
Moderately Polar: Ethyl Acetate, Dichloromethane
-
Polar Protic: Ethanol, Methanol, Isopropanol
-
-
Gently heat the tubes that do not show dissolution at room temperature. If the solid dissolves when hot, it's a potential candidate.
-
Allow the promising tubes to cool slowly to room temperature, then place them in an ice bath. Observe for crystal formation.
-
Two-Solvent System: If no single solvent works, try a binary mixture. Dissolve your crude product in a small amount of a "good" solvent (in which it is very soluble). Then, add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Gently heat until the solution is clear again, then allow it to cool slowly.
-
-
Data-Driven Approach to Solvent Selection:
| Solvent System Example | Target Compound Properties | Rationale |
| Ethanol/Water | Moderately polar indole with some hydrogen bonding capability | The indole dissolves in hot ethanol, and adding water as the "poor" solvent induces crystallization upon cooling. |
| Ethyl Acetate/Hexanes | Non-polar to moderately polar indole | The compound dissolves in ethyl acetate, and the addition of non-polar hexanes reduces the overall solubility. |
| Toluene | Aromatic, non-polar indoles | Toluene's aromaticity can favor the crystallization of planar indole systems. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted starting materials in indole synthesis?
The most common and effective methods are liquid-liquid extraction (specifically acid-base extraction), column chromatography, recrystallization, and the use of scavenger resins.[2][8] The choice depends on the specific chemical properties of your product and the impurities.
Q2: My indole is turning pink/purple during silica gel chromatography. What causes this and how can I prevent it?
This discoloration is often a sign of product degradation on the acidic surface of the silica gel.[2] Electron-rich indoles are particularly susceptible to this. To prevent it, you can neutralize the silica by running a small amount of eluent containing 1% triethylamine through the column before loading your sample, and including 0.5-1% triethylamine in your eluent throughout the purification.[2] Alternatively, using neutral alumina as the stationary phase can circumvent this issue.[2]
Q3: Are there specialized techniques for separating isomeric indole products?
Separating isomers with very similar polarities can be exceptionally difficult. High-Performance Liquid Chromatography (HPLC), especially preparative HPLC, often provides the necessary resolution that standard column chromatography lacks.[11] Chiral HPLC is required for separating enantiomers.
Q4: What is a scavenger resin and when should I use it?
A scavenger resin is a type of solid-supported reagent designed to react with and "scavenge" specific types of molecules from a solution.[8] For indole synthesis, they are particularly useful for removing excess nucleophilic starting materials like primary or secondary amines.[9][12] You should consider using a scavenger resin when standard extraction techniques fail or when you need to avoid an aqueous workup for sensitive compounds. The process is simple: stir the resin with the crude reaction mixture, then filter to remove the resin-bound impurity.[8][12]
Purification Workflow Diagram
The following diagram illustrates a logical workflow for selecting an appropriate purification strategy for your indole product.
Caption: Decision workflow for purifying indole products.
References
- BenchChem. (n.d.). Purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine.
- Flynn, D. L., et al. (n.d.). Covalent Scavengers for Primary and Secondary Amines.
- Amerigo Scientific. (n.d.). Scavenger Resins.
-
Booth, R. J., & Hodges, J. C. (1997). Self-indicating amine scavenger resins. Chemical Communications, (23), 2371-2372. Retrieved from [Link]
- Hargrove, R. J., & St. John, L. E. (1976). U.S. Patent No. 3,932,417. Washington, DC: U.S. Patent and Trademark Office.
- E-Townsend, S. (2005). U.S. Patent No. 6,897,262. Washington, DC: U.S. Patent and Trademark Office.
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Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting guide for "2-(6-methoxy-1H-indol-3-yl)acetic Acid" reactions.
- Takeda, H., & Hirano, H. (1992). U.S. Patent No. 5,085,991. Washington, DC: U.S. Patent and Trademark Office.
-
Aghapoor, K., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2456-2465. Retrieved from [Link]
-
Bionity. (n.d.). Acid-base extraction. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
-
Darwin. (2024). Indole Test Secrets - Path to Top-Notch Microbial Analysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Schmer, G., & Roberts, J. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Biochimica et Biophysica Acta (BBA) - Enzymology, 527(1), 264-271. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
- BenchChem. (n.d.). How to remove unreacted starting material from the product mixture.
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Wang, Z., et al. (2022). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters, 24(1), 237-242. Retrieved from [Link]
-
Lee, J.-W., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Molecules, 27(20), 7041. Retrieved from [Link]
-
Lee, J.-W., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). Molecules, 27(16), 5331. Retrieved from [Link]
-
Foley, D. J., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Organic & Biomolecular Chemistry, 17(40), 9049-9054. Retrieved from [Link]
-
ResearchGate. (2017). What do common indole impurities look like?. Retrieved from [Link]
-
Reddy, M. S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 53-60. Retrieved from [Link]
-
Organometallics. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3581–3589. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Acid-base_extraction [bionity.com]
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- 5. researchgate.net [researchgate.net]
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- 7. Troubleshooting [chem.rochester.edu]
- 8. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. suprasciences.com [suprasciences.com]
- 11. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
Purification challenges of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate
Welcome to the technical support center for tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. The information herein is synthesized from established chemical principles and field-proven insights to ensure you can achieve the desired purity for your downstream applications.
Introduction to the Challenges
tert-Butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate is a functionalized indole derivative. Its purification is often complicated by a combination of factors inherent to its structure and common synthetic routes. The primary synthesis likely involves a Friedel-Crafts alkylation of N-Boc-indole with acetone cyanohydrin (2-hydroxyisobutyronitrile), typically catalyzed by a Lewis or Brønsted acid. Understanding this synthetic pathway is key to anticipating and resolving purification issues.
The main challenges include:
-
Removal of Unreacted Starting Materials: Both N-Boc-indole and acetone cyanohydrin can persist in the crude product.
-
Separation from Structurally Similar Byproducts: Side reactions such as polyalkylation or reactions involving impurities in the starting materials can generate closely related compounds that are difficult to separate.
-
Product Degradation: The N-Boc protecting group is sensitive to acidic conditions, and the cyanohydrin moiety can also be labile. Harsh purification conditions can lead to deprotection or other degradation pathways.
This guide provides a structured approach to troubleshooting these common problems through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate, and what impurities should I expect?
A1: The most probable and efficient synthesis is the Friedel-Crafts alkylation of tert-butyl 1H-indole-1-carboxylate with acetone cyanohydrin, catalyzed by a Lewis acid (e.g., BF₃·OEt₂, AlCl₃, ZnCl₂) or a strong Brønsted acid.
Expected Impurities:
-
Unreacted tert-butyl 1H-indole-1-carboxylate: A common impurity if the reaction does not go to completion.
-
Unreacted Acetone Cyanohydrin: And its decomposition products (acetone and cyanide salts).
-
Di-alkylation Products: Indoles can sometimes undergo further alkylation, although the bulky Boc group and the tertiary alkyl group make this less likely at the C3 position. However, alkylation at other positions on the indole ring is possible.
-
Deprotected Product: If the reaction conditions are too acidic or the workup is not properly neutralized, you may see the formation of 3-(2-cyanopropan-2-yl)-1H-indole.
-
Isomeric Byproducts: Depending on the catalyst and conditions, minor amounts of C2-alkylated indole may be formed.[1][2]
Q2: My crude product is a thick oil or waxy solid that is difficult to handle. Is this normal?
A2: Yes, this is quite common for N-Boc protected indole derivatives, especially when residual solvents or low-melting impurities are present. The target compound is predicted to be a solid at room temperature, but impurities can significantly depress the melting point. A preliminary purification step, such as a quick filtration through a plug of silica gel, can often help to remove some of the more polar impurities and may result in a more manageable solid.
Q3: What are the best methods for monitoring the progress of the reaction and the purity of the final product?
A3: Thin-Layer Chromatography (TLC) is the most convenient method for reaction monitoring.
-
Typical Eluent: A mixture of ethyl acetate and hexanes (e.g., 10-30% ethyl acetate in hexanes) is a good starting point.
-
Visualization: N-Boc-indoles are often UV active and can be visualized under a 254 nm UV lamp.[3] For more sensitive detection or for compounds that are not UV active, staining with a potassium permanganate (KMnO₄) solution is very effective, as indoles are readily oxidized.[4][5] A p-anisaldehyde stain can also be used, which often gives a distinct color for indole derivatives.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy is essential for characterizing the final product and identifying impurities.
-
Expected ¹H NMR Signals:
-
Boc Group: A sharp singlet around 1.6 ppm (9H).
-
2-cyanopropan-2-yl Group: A singlet for the two equivalent methyl groups, likely in the range of 1.7-1.9 ppm (6H).
-
Indole Protons: A complex multiplet pattern in the aromatic region (7.0-8.2 ppm). The H2 proton of the indole ring will likely appear as a singlet.
-
High-Performance Liquid Chromatography (HPLC) is the best method for quantitative purity analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a typical starting point for method development.
Q4: The N-Boc group seems to be cleaving during my purification. How can I prevent this?
A4: The N-Boc group is labile under acidic conditions.[6]
-
Avoid Acidic Chromatography Media: If using silica gel for chromatography, it is inherently slightly acidic. To minimize deprotection, you can either use deactivated (neutral) silica gel or add a small amount of a non-polar base, such as triethylamine (~0.5-1%), to your eluent.
-
Neutralize Thoroughly: Ensure that any acidic catalyst used in the reaction is completely quenched and neutralized during the aqueous workup before proceeding to chromatography. Washing the organic layer with a saturated sodium bicarbonate solution is recommended.
-
Avoid Protic Solvents at High Temperatures: Prolonged heating in protic solvents like methanol or ethanol during recrystallization can potentially lead to some Boc group cleavage, although this is less common than acid-catalyzed removal.
Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during the purification of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate.
Problem 1: Poor Separation in Column Chromatography
Symptom: The desired product co-elutes with an impurity, often the starting N-Boc-indole.
Causality: The polarity of the target product and the unreacted N-Boc-indole can be very similar, making separation challenging with standard solvent systems.
Solutions:
-
Optimize the Solvent System:
-
Use a Less Polar Eluent: Start with a low percentage of ethyl acetate in hexanes (e.g., 5-10%) and increase the polarity gradually. A shallow gradient can improve separation.
-
Introduce a Different Solvent: Sometimes, replacing ethyl acetate with another polar solvent can alter the selectivity. Consider using dichloromethane (DCM) or a mixture of hexanes/DCM/ethyl acetate. Toluene can also be a useful component in the eluent for aromatic compounds.
-
-
Improve Column Packing and Loading:
-
Dry Loading: If the crude product has low solubility in the eluent, adsorb it onto a small amount of silica gel and load the dry powder onto the column. This often results in sharper bands.
-
Use a High-Resolution Column: A longer, narrower column will provide better separation than a short, wide one.
-
-
Consider Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using alumina (neutral or basic) or a bonded-phase silica, such as diol or cyano.
Experimental Protocol: Optimized Flash Column Chromatography
-
Slurry Pack a glass column with silica gel in 100% hexanes.
-
Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Load the dry sample onto the top of the packed column.
-
Elute with a gradient of ethyl acetate in hexanes. A suggested gradient is:
-
5% Ethyl Acetate in Hexanes (2 column volumes)
-
5% to 15% Ethyl Acetate in Hexanes (10 column volumes)
-
15% to 30% Ethyl Acetate in Hexanes (5 column volumes)
-
-
Monitor the fractions by TLC, staining with potassium permanganate.
-
Combine the pure fractions and remove the solvent under reduced pressure.
| Compound | Typical Rf (15% EtOAc/Hexanes) | TLC Visualization (KMnO₄) |
| N-Boc-indole | ~0.5 | Yellow/Brown Spot |
| Target Product | ~0.4 | Yellow/Brown Spot |
| Polar Impurities | < 0.2 | Various |
Problem 2: Difficulty in Inducing Crystallization
Symptom: The purified product remains an oil or a waxy solid after chromatography and solvent removal.
Causality: The presence of even small amounts of impurities can inhibit crystal lattice formation. The molecule itself may also have a low melting point or be prone to forming an amorphous solid.
Solutions:
-
Select an Appropriate Recrystallization Solvent System:
-
The ideal solvent should dissolve the compound when hot but not when cold.
-
Common solvent systems for N-Boc-indoles include:
-
A good starting point is to dissolve the product in a small amount of a good solvent (like ethyl acetate or isopropanol) at room temperature and then slowly add a poor solvent (like hexanes or water) until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small crystal of the pure compound, add it to the cold, supersaturated solution to initiate crystallization.
-
Reduce Temperature: Cool the solution in an ice bath or refrigerator to further decrease the solubility of the product.
-
Experimental Protocol: Recrystallization from Isopropanol/Water
-
Place the oily or semi-solid product in a clean Erlenmeyer flask.
-
Add a minimal amount of warm isopropanol to dissolve the material completely.
-
While stirring, add water dropwise until the solution becomes persistently cloudy.
-
Gently warm the flask until the solution becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature.
-
If no crystals form, place the flask in an ice bath or refrigerator for several hours or overnight.
-
Collect the resulting crystals by vacuum filtration, wash with a small amount of cold isopropanol/water, and dry under vacuum.
Logical Workflow for Purification
Here is a decision-making workflow to guide you through the purification process.
Caption: Decision workflow for purification.
References
-
Wiedmann, S., & Kroutil, W. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(25), 5853-5863. DOI:10.1039/C6OB00934D. Retrieved from [Link]
-
ResearchGate. (n.d.). Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S17. 1H NMR spectrum of 2-cyanopropan-2-yl dodecyl carbonotrithioate (7) in CDCl3. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, October 20). Acidic conditions, high heat, and return to carboxylic acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]
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ResearchGate. (n.d.). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. Retrieved from [Link]
-
YouTube. (2021, October 12). how to do TLC plates and N-boc deprotection. Retrieved from [Link]
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PubMed. (n.d.). Studies on the kinetics of cyanohydrin synthesis and cleavage by the the flavoenzyme oxynitrilase. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Retrieved from [Link]
-
Unknown Source. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
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Unknown Source. (n.d.). Experimental Section. Retrieved from [Link]
-
Reddit. (2024, May 6). Cyanohydrin stability on GC. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Enantioselective Friedel–Crafts alkylation for synthesis of 2-substituted indole derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. Retrieved from [Link]
-
ACS Publications. (n.d.). C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols. Retrieved from [Link]
-
Organic Chemistry Portal. (2005, December 30). Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction. Retrieved from [Link]
-
Organic Chemistry. (n.d.). TLC stains. Retrieved from [Link]
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ResearchGate. (n.d.). Recent Update on Alkylation of Indole and Its Derivatives Using N‐Tosylhydrazone. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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YouTube. (2021, August 23). Visualizing a TLC plate. Retrieved from [Link]
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ResearchGate. (n.d.). Friedel-Crafts alkylation reaction of indole (8a) with.... Retrieved from [Link]
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PubChem. (n.d.). tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. Retrieved from [Link]
-
Frontiers. (2022, February 23). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Retrieved from [Link]
-
Wuyan Pharmaceutical Technology. (n.d.). tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. Retrieved from [Link]
-
Khan Academy. (2013, June 24). Friedel-Crafts alkylation | Aromatic compounds | Organic chemistry. Retrieved from [Link]
-
PubMed. (2015). Cobalt-catalyzed enantioselective directed C-H alkylation of indole with styrenes. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. Retrieved from [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
ResearchGate. (n.d.). Indole N‐Boc deprotection method development. Retrieved from [Link]
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Beilstein Journals. (2021, June 17). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Retrieved from [Link]
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ARKAT USA, Inc. (2019). 3-Alkylated indoles by reduction of sulfonyl indoles under flow chemical conditions. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 2-chloropropane 1H proton nmr spectrum. Retrieved from [Link]
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ResearchGate. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved from [Link]
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Technical Support Center: Improving the Stability of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate
Welcome to the technical support center for tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound during experimental procedures. By understanding the inherent chemical liabilities of its structure, you can implement effective strategies to prevent degradation and ensure the integrity of your results.
Core Chemical Structure & Inherent Instabilities
The stability of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate is primarily dictated by two key functional groups: the N-Boc protected indole and the tertiary alkyl nitrile at the C-3 position. Understanding the vulnerabilities of each is crucial for troubleshooting.
-
N-tert-butoxycarbonyl (Boc) Group: This group is a widely used amine protecting group valued for its stability in basic and nucleophilic conditions.[1][2] However, its principal vulnerability is its lability under acidic conditions.[1][3] Strong acids, and even mild acidic conditions over time, can cleave the Boc group, leading to the unprotected indole.[3][4]
-
Indole Nucleus: The indole ring itself is an electron-rich aromatic system.[5] While the N-Boc group mitigates some reactivity, the indole nucleus can be susceptible to oxidation, particularly if trace metals or oxidizing agents are present.
-
Tertiary Alkyl Nitrile Group: The cyano group (nitrile) is generally considered metabolically stable and non-toxic.[6][7] However, under harsh acidic or basic conditions, particularly with heating, nitriles can undergo hydrolysis to form a carboxylic acid or an amide intermediate.[8][9][10]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling, storage, and use of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate.
Issue 1: Unexplained Appearance of a More Polar Impurity on TLC/HPLC Analysis.
Q: During my reaction work-up, I'm observing a new, more polar spot by TLC (lower Rf value) that corresponds to a new peak in my HPLC analysis. What could this be?
A: This is a classic sign of N-Boc deprotection. The resulting free amine on the indole nitrogen is significantly more polar than the Boc-protected starting material.
-
Probable Cause: Exposure to acidic conditions. The Boc group is highly sensitive to acid.[11] This can occur inadvertently during:
-
Aqueous Work-up: Using acidic washes (e.g., 1M HCl) to neutralize a basic reaction mixture.
-
Chromatography: Using an acidic mobile phase modifier like trifluoroacetic acid (TFA) in reversed-phase HPLC, especially if fractions are left to stand for extended periods or concentrated under heat.[4] Even 0.1% TFA can cause slow cleavage.[4]
-
Reagents: Using reagents that are Lewis acids or contain acidic impurities (e.g., certain grades of chloroform can contain trace HCl).
-
-
Troubleshooting & Solutions:
-
Neutralize Carefully: If an acidic wash is necessary, perform it quickly at low temperatures (0-5 °C) and immediately proceed to extraction. Use a milder acid if possible (e.g., dilute citric acid) or wash with a neutral buffer.
-
Modify Chromatography Conditions: For purification, consider using a neutral or basic chromatography system. If reversed-phase HPLC with TFA is required for analysis, analyze samples promptly after preparation. For preparative work where fractions are collected, immediately neutralize the collected fractions containing your compound with a weak base like triethylamine (TEA) or a bicarbonate solution before solvent evaporation.[4]
-
Solvent Purity: Use high-purity, stabilized solvents. For example, use chloroform stabilized with amylene rather than ethanol.
-
Issue 2: Compound Degrades Upon Storage.
Q: My compound, which was pure after isolation, shows significant degradation after being stored in the freezer for a few weeks. What is happening?
A: This suggests a slow degradation process, likely initiated by environmental factors.
-
Probable Causes:
-
Trace Acidity: The compound may have been isolated with trace amounts of acid (e.g., residual TFA from chromatography), which slowly cleaves the Boc group even at low temperatures.
-
Oxidation: The indole ring is susceptible to oxidation. Exposure to air (oxygen) and light can accelerate this process, leading to complex colored impurities. Indole derivatives are known to be candidates for antioxidant activity, implying they can be easily oxidized.[12][13]
-
Hydrolysis: If stored in a non-anhydrous solvent or exposed to atmospheric moisture, both the Boc group and, to a lesser extent, the nitrile group can be susceptible to slow hydrolysis.
-
-
Troubleshooting & Solutions:
-
Ensure Neutrality: Before final concentration and storage, ensure the purified compound solution is free from acid. This can be achieved by washing the organic solution with a saturated sodium bicarbonate solution, followed by brine, and drying thoroughly with an anhydrous salt like Na₂SO₄ or MgSO₄.[14]
-
Inert Atmosphere: Store the pure compound as a solid under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.
-
Protect from Light: Store vials wrapped in aluminum foil or in amber-colored vials to prevent photo-degradation.
-
Storage Conditions: Store the solid compound at -20°C or below. If storage in solution is unavoidable, use a dry, aprotic solvent (e.g., anhydrous acetonitrile or THF) and store under an inert atmosphere at low temperature.
-
Issue 3: Low Yields or Side Products in Reactions Run at High Temperatures.
Q: I'm attempting a reaction that requires heating, and I'm seeing significant loss of my starting material and the formation of multiple byproducts. Why is my compound unstable at high temperatures?
A: The N-Boc group is known to be thermally labile, especially at temperatures above 100-150°C.[15][16]
-
Probable Cause: Thermal deprotection. Heating can cause the Boc group to fragment, leading to the formation of isobutylene, carbon dioxide, and the free indole.[16] This unprotected indole can then potentially react with other components in your mixture, leading to byproducts.
-
Troubleshooting & Solutions:
-
Lower Reaction Temperature: If possible, explore alternative catalysts or reagents that allow the reaction to proceed at a lower temperature.
-
Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the thermal degradation of the product.
-
Solvent Choice: The rate of thermal deprotection can be solvent-dependent.[15] If feasible, screen different solvents to find one that minimizes this side reaction while still permitting your desired transformation.
-
Frequently Asked Questions (FAQs)
Q1: Is the nitrile group on my compound likely to be a point of instability? A1: Generally, the tertiary alkyl nitrile is a robust functional group.[6][7] It is stable to the mild acidic conditions that would cleave the N-Boc group. Hydrolysis of the nitrile to a carboxylic acid or amide typically requires much harsher conditions, such as heating with strong acid (e.g., refluxing 6M HCl) or strong base (e.g., refluxing NaOH).[9][10] For most standard synthetic transformations, the nitrile group will be stable.
Q2: Can I use Lewis acids in the presence of the N-Boc group? A2: Caution is advised. Many Lewis acids, such as AlCl₃, ZnBr₂, TiCl₄, and BF₃·OEt₂, are known to cleave N-Boc groups.[3] If a Lewis acid is required for a transformation elsewhere in the molecule, you should expect to lose the Boc protection.
Q3: How can I confirm if N-Boc deprotection has occurred? A3: Several analytical techniques can confirm deprotection:
-
NMR Spectroscopy: In ¹H NMR, the characteristic sharp singlet for the nine tert-butyl protons, typically found around 1.4-1.5 ppm, will disappear.[17] In ¹³C NMR, the signals for the quaternary carbon (~80 ppm) and the methyl carbons (~28 ppm) of the Boc group will also be absent.[17]
-
Mass Spectrometry: The molecular weight of the compound will decrease by 100.12 g/mol , corresponding to the loss of the C₅H₉O₂ fragment.
-
TLC: As mentioned, the deprotected product will be significantly more polar, resulting in a lower Rf value. Staining with ninhydrin can sometimes visualize the free N-H of the indole, though this is more reliable for primary/secondary amines.[14]
Recommended Protocols & Workflows
Stability Assessment Protocol (Forced Degradation Study)
This protocol helps identify the specific conditions under which the compound degrades, providing a roadmap for its stable handling.
Materials:
-
tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate
-
Solvents: Acetonitrile (ACN), Water (HPLC grade)
-
Stress Agents: 1M HCl, 1M NaOH, 3% H₂O₂
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.
-
Set Up Stress Conditions: In separate HPLC vials, mix the stock solution with the stress agents according to the table below.
-
Incubation: Store the vials under the specified conditions. Take aliquots for analysis at initial (t=0), 2, 8, and 24-hour time points.
-
Analysis: Neutralize acidic/basic samples before injection if necessary. Analyze all samples by HPLC to determine the percentage of the parent compound remaining.
| Condition | Procedure | Storage |
| Acid Hydrolysis | Mix 0.5 mL stock + 0.5 mL 1M HCl | 60°C |
| Base Hydrolysis | Mix 0.5 mL stock + 0.5 mL 1M NaOH | 60°C |
| Oxidation | Mix 0.5 mL stock + 0.5 mL 3% H₂O₂ | Room Temp, Dark |
| Thermal | 0.5 mL stock + 0.5 mL ACN/H₂O (1:1) | 80°C, Dark |
| Photolytic | Place stock solution vial under a UV lamp (254 nm) | Room Temp |
HPLC Method for Stability Monitoring
A robust reversed-phase HPLC method is essential for monitoring stability.
-
Instrumentation: HPLC with UV Detector[14]
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm[14]
-
Mobile Phase: Gradient of A: Water with 0.1% Formic Acid and B: Acetonitrile with 0.1% Formic Acid. (Note: Minimize analysis time to prevent on-column deprotection. If deprotection is observed, switch to a buffered mobile phase like ammonium acetate).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm and 280 nm (Indole compounds have strong absorbance in the 210-230 nm and 270-290 nm regions).[18]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizing Degradation Pathways
The primary degradation pathway involves the acid-catalyzed cleavage of the N-Boc group.
Caption: Acid-catalyzed deprotection of the N-Boc group.
Summary of Stability-Influencing Factors
| Factor | Effect on N-Boc Group | Effect on Nitrile Group | Mitigation Strategy |
| Strong Acid | Rapid cleavage[3] | Slow hydrolysis (with heat)[9] | Avoid acidic reagents/washes; use buffers. |
| Mild Acid (e.g., TFA) | Slow to moderate cleavage[4] | Stable | Minimize exposure time; neutralize after exposure. |
| Strong Base | Stable[1] | Slow hydrolysis (with heat)[9] | Generally safe for most procedures. |
| Heat (>100°C) | Thermal cleavage[15] | Stable | Use lowest possible reaction temperature. |
| Light & Oxygen | Stable (Indole ring may oxidize) | Stable | Store under inert gas, protected from light. |
References
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
de Oliveira, E. B., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]
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LibreTexts Chemistry. 20.7: Chemistry of Nitriles. [Link]
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Organic Chemistry Data. Nitrile to Acid - Common Conditions. [Link]
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Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]
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Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
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Clark, J. hydrolysis of nitriles. Chemguide. [Link]
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Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
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DR-NTU, Nanyang Technological University. HPLC detection methods for indole compounds and exploration of indole acetic acid production and degradation patterns of isolated bacillus species. [Link]
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Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?[Link]
-
ResearchGate. Is the protecting group boc of the amino group stable at 37°C?[Link]
-
Wang, S., et al. (2022). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. MedChemComm. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
El-Ragehy, N. A., et al. (2012). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science. [Link]
-
ResearchGate. Response characteristics of indole compound standards using HPLC. [Link]
-
Wang, S., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Liu, R., et al. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. [Link]
-
Korošec, M., et al. (2019). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports. [Link]
-
Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
-
ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
-
Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
ACS GCI Pharmaceutical Roundtable. Thermal Methods. [Link]
-
Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]
-
Kumar, A., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. [Link]
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Hilaris Publisher. Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. [Link]
-
ResearchGate. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]
-
MDPI. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. [Link]
-
de Oliveira, E. B., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing. [Link]
-
IRIS, University of Genoa. Indole derivatives as multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity of indole hydrazones. [Link]
-
Aouf, C., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]
-
MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
-
Babu, G. S., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications. [Link]
-
MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
-
Wang, S., et al. (2022). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Publishing. [Link]
-
Gunnarsson, K., et al. (1984). Synthesis, Properties, and Use of Nin-Boc-tryptophan Derivatives. Acta Chemica Scandinavica. [Link]
-
MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]
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ChemBK. Indole, N-BOC protected. [Link]
-
ResearchGate. Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. [Link]
-
ResearchGate. Application of Nitrile in Drug Design. [Link]
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Navigating the Nuances of Indole Protection: A Guide to Avoiding Over-Bocylation
Technical Support Center
Welcome to the technical support center for indole chemistry. As a Senior Application Scientist, I've frequently encountered researchers grappling with the seemingly straightforward, yet often problematic, N-Boc protection of indoles. This guide is designed to provide in-depth, field-proven insights to help you navigate the challenges of this common transformation, with a specific focus on preventing the prevalent issue of over-protection.
Troubleshooting Guide: Diagnosing and Solving Over-Protection in Indole Bocylation
This section addresses specific issues encountered during the Bocylation of indoles in a practical question-and-answer format.
Question 1: I'm getting a significant amount of a di-Boc protected indole as a byproduct. What's causing this and how can I stop it?
Answer:
The formation of a di-Boc adduct is a classic case of over-protection and is one of the most common side reactions in indole chemistry. This occurs when a second Boc group is added to the indole ring system, often at the C3 position, in addition to the desired N1-protection.
Underlying Causes:
-
Reaction Mechanism and Competing Pathways: The standard Bocylation mechanism involves the deprotonation of the indole N-H by a base, creating a nucleophilic indolide anion. This anion then attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). However, under certain conditions, a second equivalent of base can deprotonate the C3 position of the N-Boc indole intermediate, or the N-Boc indole itself can be susceptible to further reaction, leading to the di-Boc species.
-
Role of the Base: The choice and amount of base are critical. Strong, non-nucleophilic bases are typically used to deprotonate the indole nitrogen. However, an excess of a strong base, or the use of a highly reactive base, can promote the formation of the di-Boc adduct. The use of 4-(Dimethylamino)pyridine (DMAP) as a catalyst, while effective for many acylations, can sometimes exacerbate over-protection issues in indoles by forming a highly reactive acylpyridinium intermediate.[1][2]
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can shift the reaction from kinetic to thermodynamic control, potentially favoring the formation of more stable, but undesired, byproducts like the di-Boc indole.[3][4][5]
Preventative Measures & Solutions:
-
Stoichiometry is Key: Carefully control the stoichiometry of your reagents. Use a slight excess (1.1-1.2 equivalents) of Boc₂O and the base relative to the indole starting material.
-
Base Selection: Opt for a base that is strong enough to deprotonate the indole nitrogen but not so strong as to promote C3 deprotonation. Sodium hydride (NaH) is a common choice, but its reactivity can sometimes be difficult to control. Consider weaker bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in combination with a suitable solvent.[6]
-
Temperature Control: Run the reaction at a lower temperature (0 °C to room temperature) to favor the kinetically controlled mono-Bocylation product.[3]
-
Slow Addition: Add the Boc₂O solution slowly to the reaction mixture containing the indole and the base. This helps to maintain a low concentration of the acylating agent and minimizes the chance of over-reaction.
Question 2: My main byproduct isn't di-Boc, but it appears a Boc group has added to the C3 position while the N-H remains. How is this possible and how can I ensure N-selectivity?
Answer:
Direct C3-Bocylation without N-protection is less common but can occur, particularly with electron-rich indoles or under conditions that favor electrophilic aromatic substitution. The C3 position of indole is highly nucleophilic and can compete with the nitrogen for the electrophilic Boc group.[7][8][9]
Underlying Causes:
-
Kinetic vs. Thermodynamic Control: Electrophilic attack at the N1 position is often the kinetically favored process, meaning it happens faster. However, the resulting N-Boc indole can sometimes be less stable than a C3-substituted product, especially if there are steric or electronic factors at play.[10][11] If the reaction conditions allow for reversibility (e.g., prolonged heating), an initial N-Boc product could potentially rearrange or the reaction could proceed towards the thermodynamically more stable C3-Boc product.[3][4][5]
-
Lewis Acid Catalysis: The use of Lewis acids to catalyze the Bocylation can sometimes promote C3-alkylation side reactions.[7] While not a standard Bocylation condition, accidental presence of acidic impurities could contribute.
Strategies for Ensuring N-Selectivity:
-
Prioritize Base-Mediated Deprotonation: The most reliable way to ensure N-selectivity is to deprotonate the indole nitrogen with a suitable base before introducing the Boc₂O. This makes the nitrogen atom the most potent nucleophile in the molecule, directing the acylation to that site.
-
Avoid Protic Acids: Ensure your reaction is free from acidic contaminants that could catalyze C3-substitution.
-
Optimize Reaction Conditions: As with avoiding di-Boc formation, using lower temperatures and shorter reaction times will favor the kinetically preferred N-Boc product.
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagram illustrates the desired N-Bocylation pathway versus the pathways leading to over-protection.
Caption: Competing pathways in the Bocylation of indole.
FAQs: Optimizing Your Indole Bocylation
Q: What are the ideal general conditions for a selective mono-Bocylation of a simple indole?
A: A good starting point for selective mono-N-Bocylation is to use sodium hydride (NaH, 1.1 eq.) as a base in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at 0 °C. The indole is first deprotonated with NaH, and then a solution of Boc₂O (1.1-1.2 eq.) in the same solvent is added dropwise. The reaction is typically stirred at 0 °C for an hour and then allowed to warm to room temperature, monitoring by TLC until completion.
Q: My indole has an electron-withdrawing group. Do I need to change the reaction conditions?
A: Yes. Electron-withdrawing groups on the indole ring make the N-H proton more acidic, which can make deprotonation easier. However, they also deactivate the ring towards electrophilic attack. You might find that a weaker base like potassium carbonate is sufficient. Conversely, if your indole has a strongly electron-donating group, the N-H will be less acidic, potentially requiring a stronger base or slightly elevated temperature to achieve full deprotonation.
Q: How can I remove the Boc group from my indole if I need to deprotect it later?
A: The Boc group is acid-labile. A common and effective method for its removal is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature.[12] For substrates sensitive to strong acids, milder conditions such as using a catalytic amount of a Lewis acid or heating in a protic solvent can also be employed.[13]
Recommended Protocol for Selective N-Boc Protection of Indole
This protocol is a robust starting point for achieving high yields of N-Boc indole while minimizing over-protection.
Materials:
-
Indole
-
Sodium hydride (60% dispersion in mineral oil)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).
-
Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath.
-
Dissolve the indole (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation (hydrogen gas evolution should cease).
-
Dissolve Boc₂O (1.2 equivalents) in anhydrous THF and add this solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Dilute the mixture with water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc indole.
Decision-Making Workflow for Optimizing Indole Bocylation
This workflow can help you decide on the best conditions for your specific indole substrate.
Caption: A workflow for selecting and optimizing indole Bocylation conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. jackwestin.com [jackwestin.com]
- 6. Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Kinetic vs Thermodynamic control. Subversive thoughts for electrophilic substitution of Indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: A Guide to the Scaled-Up Synthesis of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate
Welcome to the comprehensive technical support guide for the synthesis of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important indole derivative. Indole and its derivatives are crucial scaffolds in a vast array of natural products and pharmaceuticals, making their efficient synthesis a key focus in medicinal chemistry and drug development.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate?
The most prevalent and direct method is the alkylation of N-Boc-indole with an appropriate alkylating agent, such as 2-bromo-2-methylpropanenitrile, in the presence of a suitable base. This reaction, however, is not without its challenges, particularly concerning regioselectivity.
Q2: What are the primary challenges encountered when scaling up this synthesis?
The main difficulties include:
-
Low Yields: Often due to incomplete reactions, side product formation, or difficulties in purification.
-
Side Reactions: The indole nucleus has multiple nucleophilic sites, leading to undesired byproducts. The most common side reaction is alkylation at the C3 position of the indole ring.[4]
-
Purification Issues: Separation of the desired product from starting materials and byproducts can be complex, often requiring careful chromatographic techniques.
Q3: How can I improve the yield and purity of my product?
Several strategies can be employed:
-
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and the choice of solvent and base is critical.
-
Careful Monitoring: Tracking the reaction's progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal time to quench the reaction, minimizing byproduct formation.
-
Purification Strategy: Employing appropriate purification methods, such as column chromatography with a carefully selected eluent system, is essential. In some cases, recrystallization may also be a viable option.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
Issue 1: Low or No Product Formation
Symptoms:
-
TLC analysis shows primarily unreacted starting materials (N-Boc-indole).
-
The isolated yield of the desired product is significantly lower than expected.
Potential Causes & Solutions:
| Potential Cause | Explanation & Recommended Action |
| Ineffective Base | The chosen base may not be strong enough to efficiently deprotonate the N-Boc-indole, which is a prerequisite for the alkylation reaction. Solution: Consider using a stronger base. For instance, if you are using a weaker base like potassium carbonate, switching to a stronger base such as sodium hydride (NaH) in an appropriate aprotic solvent like THF or DMF can significantly improve the reaction rate.[4] |
| Poor Quality Reagents | Impurities in the starting materials, particularly the alkylating agent (2-bromo-2-methylpropanenitrile), can inhibit the reaction. Solution: Ensure the purity of all reagents. If necessary, purify the starting materials before use. Solvents should be anhydrous, as moisture can quench the base and hinder the reaction. |
| Sub-optimal Temperature | The reaction may require a specific temperature range to proceed efficiently. Solution: Experiment with adjusting the reaction temperature. While some alkylations proceed well at room temperature, others may require heating to overcome the activation energy barrier. Conversely, if side reactions are an issue, lowering the temperature might be beneficial.[4] |
| Insufficient Reaction Time | The reaction may simply need more time to reach completion. Solution: Monitor the reaction progress closely using TLC. Continue the reaction until the starting material is consumed or no further product formation is observed. |
Issue 2: Formation of Significant Byproducts
Symptoms:
-
TLC analysis shows multiple spots in addition to the starting materials and the desired product.
-
NMR analysis of the crude product reveals the presence of unexpected signals.
Potential Causes & Solutions:
| Potential Cause | Explanation & Recommended Action |
| Competitive N-Alkylation | The nitrogen of the Boc-protected indole can also be alkylated, leading to an undesired isomer. While the C3 position is generally more nucleophilic, reaction conditions can influence the N/C alkylation ratio.[4] Solution: The choice of base and solvent system can significantly impact the regioselectivity. Classical conditions using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF generally favor N-alkylation, which in this specific synthesis is an undesired side reaction. Conversely, some Lewis acids have been shown to promote C3-alkylation.[5] Careful optimization of these parameters is key. |
| Di-alkylation | The product itself can undergo a second alkylation, particularly if an excess of the alkylating agent is used or if the reaction is allowed to proceed for too long. Solution: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the alkylating agent. Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed to prevent over-alkylation.[4] |
| Decomposition of Reagents or Product | The starting materials or the product may be unstable under the reaction conditions, leading to decomposition products. Solution: If decomposition is suspected, consider running the reaction at a lower temperature. Ensure that the workup procedure is not overly harsh (e.g., avoiding strong acids or bases if the product is sensitive). |
Experimental Protocol: A Scaled-Up Approach
This protocol provides a starting point for the synthesis of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate. Optimization may be required based on your specific laboratory conditions and scale.
Safety First: This reaction involves the use of a cyanide-containing reagent and a strong base. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [6][7][8][9][10] All cyanide-containing waste must be quenched and disposed of according to institutional safety guidelines.[7]
Materials and Reagents:
| Reagent | Molecular Weight | Amount | Equivalents |
| tert-butyl 1H-indole-1-carboxylate (N-Boc-Indole) | 217.27 g/mol | (Scale-dependent) | 1.0 |
| Sodium Hydride (NaH, 60% dispersion in mineral oil) | 24.00 g/mol | (Scale-dependent) | 1.2 |
| 2-bromo-2-methylpropanenitrile | 146.00 g/mol | (Scale-dependent) | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | (Sufficient volume) | - |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | - | (Sufficient volume) | - |
| Ethyl Acetate | - | (Sufficient volume) | - |
| Brine | - | (Sufficient volume) | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | (Sufficient volume) | - |
| Silica Gel for column chromatography | - | (Sufficient quantity) | - |
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add N-Boc-indole.
-
Dissolution: Add anhydrous THF to dissolve the N-Boc-indole.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Stirring: Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: Slowly add 2-bromo-2-methylpropanenitrile dropwise to the reaction mixture at 0 °C.[11]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete (as indicated by TLC), carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.[11]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Separate the organic layer.
-
Washing: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate.
References
- BenchChem Technical Support Team. (2025, December).
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. BenchChem.
- Massachusetts Institute of Technology Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. EHS.MIT.EDU.
- University of Illinois Division of Research Safety. (2014, March 24). Safety Module: Cyanides.
- BenchChem Technical Support Team. (2025, November).
- Recent advances in the synthesis of indoles and their applications. (2025, September 25). RSC Publishing.
- B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles.
- Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candid
- University of Illinois Division of Research Safety. (2014, March 24). Cyanides.
- Wu, T. (2022, December 29). 7 Safety Measures I Should Know While Handling Sodium Cyanide. Camachem.
- Automated and Accelerated Synthesis of Indole Deriv
- Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. (2025, December 30).
- Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applic
- Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018, June 20).
- Why Do Some Fischer Indoliz
- Why Do Some Fischer Indolizations Fail?. (2011, March 28). Journal of the American Chemical Society.
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023, September 5).
- Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (2019, May 24).
- Experimental Section Commercially available reagents were used throughout without further purification unless otherwise st
- Problems with Fischer indole synthesis. (2021, December 9). r/Chempros - Reddit.
- BenchChem. Protocol for N-Alkylation of 2-bromo-1H-indole-3-acetonitrile.
- Scope of C-2 alkylation of indoles with primary alkyl chlorides. Reaction conditions. (n.d.).
- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). MDPI.
- tert-Butyl 3-(1-amino-2-methylpropan-2-yl)
- CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. (n.d.). PMC - NIH.
- 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. (2022, February 24). PMC - NIH.
- Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (2019, June 5). eScholarship.
- Enantioselective Catalytic Synthesis of N-alkyl
- Expedient synthesis of indoles from N-Boc arylhydrazines. (2025, August 6).
- Synthesis of a Novel Type of 2,3′‐BIMs via Platinum‐Catalysed Reaction of Indolylallenes with Indoles. (n.d.). PMC - NIH.
- tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)
- Unusual reactivity of 2-amino-1H-indole-3-carboxyl
- tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). PMC.
- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz
- Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. (2023, January 11). PMC - NIH.
- Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent upd
- Multicomponent synthesis of 3-(1H-indol-3-yl)
- tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate | 1256584-75-4. (n.d.). Sigma-Aldrich.
Sources
- 1. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications | Bentham Science [eurekaselect.com]
- 3. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 7. jst.chem.yale.edu [jst.chem.yale.edu]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. camachem.com [camachem.com]
- 10. lsuhsc.edu [lsuhsc.edu]
- 11. benchchem.com [benchchem.com]
Navigating the Challenges of Polar Indole Compound Purification: A Technical Support Guide
For Immediate Release
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar indole derivatives. Due to their inherent polarity, these compounds often present significant hurdles in achieving high purity, necessitating a departure from standard purification protocols.
Troubleshooting Guide: Common Issues and Solutions
This section addresses prevalent problems in polar indole purification, offering scientifically-grounded solutions and preventative measures.
Issue 1: Poor Retention in Reversed-Phase (RP) HPLC
Question: My polar indole compound shows little to no retention and elutes in the void volume on my C18 column. What's happening and how can I fix it?
Answer: This is a classic challenge with highly polar molecules. The non-polar stationary phase of a standard C18 column has minimal interaction with your polar indole, leading to co-elution with the solvent front.
Causality: The principle of "like dissolves like" is at play. Your polar analyte has a much higher affinity for the polar mobile phase than the non-polar stationary phase.
Solutions:
-
Switch to a Polar-Embedded or "Aqua" Column: These columns are designed for stability in highly aqueous mobile phases and can retain polar analytes more effectively.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds.[2] It employs a polar stationary phase (like silica or diol) with a mobile phase high in organic solvent, promoting retention of polar molecules.[2]
-
Ion-Pairing Reagents: For ionizable indoles, adding an ion-pairing reagent to the mobile phase can enhance retention on a C18 column. However, be aware that these reagents are often incompatible with mass spectrometry (MS).
Issue 2: Compound Degradation on Silica Gel
Question: I'm observing streaking and the appearance of new, colored spots on my TLC plate after applying my indole derivative to a silica gel column. Is my compound decomposing?
Answer: Yes, it is highly likely that your indole derivative is degrading. The acidic nature of standard silica gel can be detrimental to sensitive indole compounds.[3][4]
Causality: The silanol groups (Si-OH) on the surface of silica gel are acidic and can catalyze decomposition or polymerization of electron-rich indole rings.[3]
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica gel. You can "flush" the packed column with your starting eluent containing 1% triethylamine.[4]
-
Use an Alternative Stationary Phase:
-
Minimize Contact Time: Work efficiently to reduce the time your compound spends on the column.[4]
Issue 3: Poor Peak Shape (Tailing) in Column Chromatography
Question: My purified fractions show significant peak tailing, making it difficult to obtain a pure sample. What causes this?
Answer: Peak tailing is often caused by secondary interactions between your compound and the stationary phase. For indole alkaloids, the basic nitrogen atom can interact strongly with acidic silanol groups on silica gel.[3]
Causality: These strong, secondary interactions lead to a slow and uneven elution of the compound from the stationary phase, resulting in a tailed peak.
Solutions:
-
Mobile Phase Modifiers: Adding a small amount of a competitive base, like triethylamine or ammonia, to your mobile phase can mask the acidic silanol groups and improve peak shape.[4]
-
Ion-Exchange Chromatography (IEX): If your indole is ionizable, IEX can be a powerful technique. It separates molecules based on their net charge, minimizing unwanted secondary interactions.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most promising alternative purification techniques for polar indoles?
Several advanced chromatographic techniques offer significant advantages over traditional methods:
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent choice for both chiral and achiral separations of polar compounds.[7][8] It uses supercritical CO2 as the primary mobile phase, which is less viscous than liquid mobile phases, allowing for faster and more efficient separations with reduced organic solvent consumption.[7][9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): As mentioned, HILIC is tailored for polar compounds that are poorly retained in reversed-phase chromatography.[2]
-
Mixed-Mode Chromatography (MMC): This technique utilizes columns with multiple retention mechanisms (e.g., reversed-phase and ion-exchange), providing unique selectivity for complex mixtures.
-
Ion-Exchange Chromatography (IEX): Ideal for ionizable indoles, IEX separates compounds based on their charge.[10][11]
Q2: Can recrystallization be used for polar indole compounds?
Yes, recrystallization can be a highly effective and scalable purification method, provided a suitable solvent system can be found.[12] The key is to identify a solvent (or solvent pair) in which your indole compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[12][13][14]
Q3: My polar indole has poor solubility in common chromatography solvents. What can I do?
Solubility issues can lead to poor peak shape and recovery.
-
In RP-HPLC: Increasing the proportion of the organic solvent can improve solubility.
-
In HILIC: The high organic content of the mobile phase can sometimes be problematic for highly polar compounds. In such cases, techniques like mixed-mode or ion-exchange chromatography might be more suitable.
-
Consider a different purification technique: If chromatographic methods are problematic due to solubility, explore options like recrystallization or solid-phase extraction.[15][16][17]
Q4: How can I separate chiral polar indole derivatives?
Supercritical Fluid Chromatography (SFC) has long been a favored technique for chiral separations due to its high efficiency and speed.[7]
Experimental Protocols
Protocol 1: General Screening for Recrystallization Solvents
-
Place a small amount of your crude indole compound into several small test tubes.
-
Add a few drops of a different solvent to each test tube.
-
Gently heat the test tubes to see if the compound dissolves. A good solvent will dissolve the compound when hot but not at room temperature.[12]
-
If a single solvent is not suitable, try a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy.
-
Allow the successful solutions to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[13]
Protocol 2: Deactivation of Silica Gel for Flash Chromatography
-
Dry pack your silica gel column as usual.
-
Prepare your starting eluent (e.g., 9:1 Hexane:Ethyl Acetate) and add 1% triethylamine.
-
Flush the column with at least 5 column volumes of this triethylamine-containing eluent.
-
Proceed with loading your sample and running the chromatography, ensuring that your mobile phase throughout the run contains 1% triethylamine.[4]
Data Presentation
| Purification Technique | Advantages | Disadvantages | Best Suited For |
| Reversed-Phase HPLC (with modifications) | High resolution, well-established. | Poor retention of highly polar compounds. | Moderately polar indoles, ionizable indoles (with ion-pairing agents). |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Excellent retention of very polar compounds. | Can have solubility issues with highly polar compounds in the mobile phase. | Highly polar, water-soluble indoles. |
| Supercritical Fluid Chromatography (SFC) | Fast, reduced organic solvent use, MS-compatible.[7][9] | Requires specialized equipment, method development can be challenging.[7][18] | Chiral and achiral separations of polar indoles.[7] |
| Ion-Exchange Chromatography (IEX) | Highly selective for charged molecules. | Only applicable to ionizable compounds. | Ionizable indole derivatives. |
| Recrystallization | Scalable, can yield very high purity. | Finding a suitable solvent can be time-consuming. | Solid indole compounds with good thermal stability. |
Visualizations
Workflow for Selecting a Purification Method
Caption: Decision tree for selecting an appropriate purification method.
Troubleshooting Logic for Compound Degradation
Caption: Troubleshooting flowchart for indole degradation on silica gel.
References
Sources
- 1. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Introduction to Ion Exchange Chromatography | Bio-Rad [bio-rad.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 9. Video: Supercritical Fluid Chromatography [jove.com]
- 10. High performance liquid chromatography of selected alkaloids in ion-exchange systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Progress on the Separation of Alkaloids from Chinese Medicines by Column Chromatography [scirp.org]
- 12. rubingroup.org [rubingroup.org]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. community.wvu.edu [community.wvu.edu]
- 15. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) | MDPI [mdpi.com]
- 16. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 17. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
Validation & Comparative
Interpreting NMR spectra of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate
An In-Depth Guide to the Spectroscopic Characterization of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Indole derivatives, in particular, represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides a comprehensive analysis of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate, a representative substituted indole, focusing on the interpretation of its Nuclear Magnetic Resonance (NMR) spectra.
We will dissect the ¹H and ¹³C NMR data, explaining the rationale behind signal assignments based on fundamental principles and substituent effects. Furthermore, this guide will compare the rich, detailed information provided by NMR with complementary data obtained from alternative analytical techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, offering researchers a holistic perspective on structural characterization.
The Target Molecule: Structure and Analysis Framework
To establish a clear framework for spectral interpretation, the molecule is numbered systematically. The tert-butyloxycarbonyl (Boc) group on the indole nitrogen serves as a common protecting group, while the 2-cyanopropan-2-yl moiety at the C3 position introduces unique spectral features.[3]
Caption: Numbering scheme for tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate.
Part 1: ¹H NMR Spectrum Interpretation
The ¹H NMR spectrum provides a wealth of information regarding the proton environment in a molecule. Key parameters include the chemical shift (δ), which indicates the electronic environment; the integration, which reveals the relative number of protons; and the multiplicity (splitting pattern), which gives information about neighboring protons.[4][5]
Predicted ¹H NMR Data
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H7 (Indole) | 8.1 - 8.2 | d | 1H | Significantly deshielded by the anisotropic effect of the Boc carbonyl group. |
| H4 (Indole) | 7.6 - 7.7 | d | 1H | Typical aromatic proton on the indole ring, deshielded by the ring current. |
| H2 (Indole) | 7.5 - 7.6 | s | 1H | Singlet due to no adjacent protons (C3 is substituted). Electron-donating N is offset by Boc group. |
| H5, H6 (Indole) | 7.2 - 7.4 | m | 2H | Overlapping multiplets in the typical aromatic region for indole protons.[6] |
| C¹⁵/C¹⁶-H₃ (Methyls) | 1.7 - 1.8 | s | 6H | Equivalent methyl protons appear as a singlet. Deshielded by the adjacent electron-withdrawing nitrile (CN) group. |
| C¹¹/C¹²/C¹³-H₃ (Boc) | 1.6 - 1.7 | s | 9H | Classic intense singlet for the nine equivalent protons of the tert-butyl group.[7][8] |
Expert Analysis: The most downfield signal is predicted to be H7. The proximity of this proton to the carbonyl oxygen of the N-Boc protecting group results in significant deshielding due to anisotropy and the group's electron-withdrawing nature.[3] The absence of a signal for H3 and the singlet nature of H2 are definitive confirmations of substitution at the C3 position.[9] The two methyl groups of the 2-cyanopropan-2-yl substituent are chemically equivalent and thus produce a single, sharp signal integrating to 6 protons. The tert-butyl group of the Boc protector gives rise to a characteristically intense singlet integrating to 9 protons, often one of the most recognizable peaks in the spectrum.[7]
Part 2: ¹³C NMR Spectrum Interpretation
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbons and provides information about their chemical environment (e.g., hybridization, attached electronegative atoms).[4]
Predicted ¹³C NMR Data
| Signal Assignment | Predicted δ (ppm) | Rationale |
| C9 (Boc C=O) | ~150 | Carbonyl carbon of the carbamate, highly deshielded. |
| C8a, C3a (Indole) | 135 - 138 | Quaternary carbons of the fused indole ring system.[10][11] |
| C2, C4, C5, C6, C7 (Indole) | 115 - 130 | Aromatic carbons of the indole ring. C7 is shifted downfield due to the Boc group.[12] |
| C17 (Nitrile C≡N) | 122 - 125 | Characteristic chemical shift for a nitrile carbon. |
| C3 (Indole) | ~110 | Shielded indole carbon attached to the substituent. |
| C10 (Boc Quaternary C) | 83 - 85 | Quaternary carbon of the tert-butyl group, attached to oxygen.[7] |
| C14 (Substituent Quaternary C) | 35 - 40 | Quaternary carbon of the 2-cyanopropan-2-yl group. |
| C15, C16 (Methyls) | 25 - 28 | Equivalent methyl carbons of the substituent. |
| C11, C12, C13 (Boc Methyls) | ~28 | Equivalent methyl carbons of the tert-butyl group.[7] |
Expert Analysis: The ¹³C spectrum is characterized by a large number of signals, including several quaternary carbons that are invisible in the ¹H NMR spectrum. The carbonyl carbon of the Boc group is the most deshielded signal. The chemical shifts of the indole ring carbons are influenced by both the nitrogen heteroatom and the substituents at N1 and C3.[12][13] The presence of four distinct signals in the aliphatic region (below 90 ppm) corresponds to the four different types of sp³-hybridized carbons: the Boc quaternary carbon, the substituent quaternary carbon, and the two sets of methyl carbons.
Part 3: Comparison with Alternative Analytical Techniques
While NMR provides the most comprehensive structural map, other techniques offer complementary and confirmatory data. A multi-technique approach is the gold standard for structural verification.[14][15]
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| NMR Spectroscopy | Detailed C-H framework, connectivity, stereochemistry. | Unambiguously determines the precise substitution pattern and confirms the presence and environment of all functional groups. | Lower sensitivity compared to MS; requires relatively pure sample (~5-10 mg). |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms the molecular formula via the molecular ion peak (M+H)⁺. Characteristic fragments like the loss of the Boc group (M-100) or isobutylene (M-56) would be highly diagnostic.[16] | Does not provide information on the specific connectivity of atoms (i.e., isomer differentiation can be difficult). |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Can quickly confirm the presence of key bonds: C≡N stretch (~2250 cm⁻¹), C=O stretch of the carbamate (~1730 cm⁻¹), and aromatic C-H stretches (~3100-3000 cm⁻¹).[17] | Provides no information on the overall molecular skeleton or connectivity. The "fingerprint region" can be complex and difficult to interpret fully.[16] |
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A Senior Application Scientist's Guide to the Synthesis of 3-Substituted N-Boc Indoles: A Comparative Analysis of Classic and Modern Routes
Introduction: The Enduring Importance of the 3-Substituted Indole Scaffold
The indole nucleus, a privileged scaffold in medicinal chemistry, is a cornerstone in the architecture of a vast number of natural products and pharmaceuticals.[1] Among its many derivatives, 3-substituted indoles are of paramount importance, forming the core of numerous biologically active compounds, from antiviral agents to anti-cancer drugs. The strategic introduction of substituents at the C3 position of the indole ring allows for the fine-tuning of a molecule's pharmacological profile. The N-Boc (tert-butyloxycarbonyl) protecting group is frequently employed in these syntheses to modulate the reactivity of the indole nitrogen, enhance solubility, and facilitate purification, making the synthesis of 3-substituted N-Boc indoles a critical task for researchers in drug discovery and development.
This guide provides an in-depth, comparative analysis of the primary synthetic routes to 3-substituted N-Boc indoles. We will delve into the mechanistic underpinnings, practical applications, and inherent limitations of both classical and modern synthetic strategies. By presenting detailed experimental protocols, comparative data, and field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
I. Classical Approaches: Time-Tested but Not Without Flaws
The foundational methods for indole synthesis, while historically significant, often come with challenges such as harsh reaction conditions, limited functional group tolerance, and sometimes, unpredictable regioselectivity.
A. The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of a (substituted) phenylhydrazine and an aldehyde or ketone.[2]
Mechanism and Causality: The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. Under acidic conditions, a[2][2]-sigmatropic rearrangement occurs, leading to a diimine intermediate. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[3] The choice of a strong acid catalyst, such as polyphosphoric acid or zinc chloride, is crucial for promoting the key rearrangement and cyclization steps.[2]
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 3-Phenyl-N-Boc-Indole (Illustrative)
-
Step 1: Hydrazone Formation: In a round-bottom flask, N-Boc-phenylhydrazine (1.0 eq) and acetophenone (1.05 eq) are dissolved in ethanol. A catalytic amount of acetic acid is added, and the mixture is stirred at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the hydrazine. The solvent is removed under reduced pressure to yield the crude hydrazone.
-
Step 2: Cyclization: The crude hydrazone is added to a flask containing polyphosphoric acid (PPA) preheated to 80-100 °C. The mixture is stirred vigorously for 15-30 minutes. The reaction is then quenched by carefully pouring the hot mixture onto ice. The resulting precipitate is collected by filtration, washed with water, and then dissolved in an organic solvent. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Advantages:
-
Readily available and inexpensive starting materials.
-
A one-pot procedure is often feasible.[4]
Disadvantages:
-
Requires harsh acidic conditions and high temperatures, limiting functional group tolerance.
-
Regioselectivity can be an issue with unsymmetrical ketones.
-
The preparation of substituted hydrazines can be challenging.
B. The Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline, typically with heating.[5]
Mechanism and Causality: The reaction begins with the N-alkylation of the aniline with the α-haloketone to form an α-aminoketone. A second molecule of aniline then acts as a base to facilitate the formation of an enamine intermediate. Intramolecular electrophilic aromatic substitution followed by dehydration yields the indole. The excess aniline serves as both a reactant and a solvent.[6]
Caption: Mechanism of the Bischler-Möhlau Indole Synthesis.
Experimental Protocol: Synthesis of 2-Phenyl-3-methyl-N-Boc-indole (Illustrative)
-
A mixture of N-Boc-aniline (3.0 eq) and α-bromo-propiophenone (1.0 eq) is heated at 150-180 °C for several hours. The reaction is monitored by TLC. Upon completion, the excess aniline is removed by vacuum distillation. The residue is then taken up in an organic solvent and washed with dilute acid to remove any remaining aniline. The organic layer is dried and concentrated, and the product is purified by column chromatography. Modern variations may employ microwave irradiation to reduce reaction times.[7]
Advantages:
-
Simple starting materials.
Disadvantages:
-
Typically requires very high temperatures and a large excess of the aniline.[6]
-
Often results in low yields and is generally limited to the synthesis of 2-arylindoles.[8]
-
Poor functional group tolerance due to the harsh conditions.
II. Modern Routes: The Era of Transition Metal Catalysis
The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized indole synthesis, offering milder conditions, broader substrate scope, and greater functional group tolerance.
A. Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are workhorses in modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and selectivity.
The Suzuki coupling involves the reaction of an organoboron compound with an organohalide or triflate, catalyzed by a palladium(0) complex.[9] For the synthesis of 3-aryl-N-Boc-indoles, this typically involves the coupling of a 3-halo-N-Boc-indole with an arylboronic acid.
Mechanism and Causality: The catalytic cycle begins with the oxidative addition of the 3-halo-N-Boc-indole to a Pd(0) species. This is followed by transmetalation with the arylboronic acid (activated by a base) and subsequent reductive elimination to yield the 3-aryl-N-Boc-indole and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.[10]
Caption: Catalytic Cycle of the Suzuki Coupling for 3-Aryl-N-Boc-indole Synthesis.
Experimental Protocol: Synthesis of 3-Phenyl-N-Boc-Indole
-
To a degassed solution of 3-bromo-N-Boc-indole (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ (2.0 eq) in a solvent system like DME/water is added a palladium catalyst, for example, Pd(dppf)Cl₂ (2-5 mol%).[9] The mixture is heated to 80-100 °C under an inert atmosphere for 2-12 hours. After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is then purified by column chromatography.
The Heck reaction couples an unsaturated halide or triflate with an alkene in the presence of a base and a palladium catalyst.[11] This is a powerful method for introducing vinyl groups at the C3 position of N-Boc-indoles.
Mechanism and Causality: Similar to the Suzuki coupling, the mechanism involves oxidative addition of the 3-halo-N-Boc-indole to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination regenerates the double bond in the product and produces a hydridopalladium complex, which is then reductively eliminated by the base to regenerate the Pd(0) catalyst.[12]
Experimental Protocol: Synthesis of 3-Vinyl-N-Boc-Indole
-
A mixture of 3-iodo-N-Boc-indole (1.0 eq), a vinylating agent such as butyl acrylate (1.5 eq), a palladium source like Pd(OAc)₂ (2-5 mol%), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N) in a suitable solvent (e.g., DMF or MeCN) is heated under an inert atmosphere.[13] The reaction temperature and time are optimized based on the specific substrates. Workup involves filtration to remove palladium black, followed by extraction and chromatographic purification.
The Sonogashira coupling is a versatile method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[14] This reaction is ideal for synthesizing 3-alkynyl-N-Boc-indoles.
Mechanism and Causality: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to that of the Heck and Suzuki couplings. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium intermediate.[15]
Experimental Protocol: Synthesis of 3-(Phenylethynyl)-N-Boc-Indole
-
In a Schlenk flask under an inert atmosphere, 3-iodo-N-Boc-indole (1.0 eq), phenylacetylene (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., Et₃N or piperidine) are dissolved in a solvent like THF or DMF.[16] The reaction is typically stirred at room temperature or with gentle heating until completion. The workup involves quenching with aqueous ammonium chloride, extraction with an organic solvent, and purification by column chromatography.
B. Direct C-H Functionalization
A more recent and highly atom-economical approach is the direct functionalization of C-H bonds. For N-Boc-indoles, the C3 position is electronically rich and susceptible to electrophilic attack, making it a prime target for direct C-H arylation.
Mechanism and Causality: While several mechanisms can be operative, a common pathway for palladium-catalyzed direct C-H arylation involves an electrophilic palladation at the C3 position of the N-Boc-indole. The resulting palladacycle then reacts with an aryl halide via oxidative addition, followed by reductive elimination to furnish the 3-arylated product.[17]
Caption: A Plausible Catalytic Cycle for Direct C-H Arylation of N-Boc-indole.
Experimental Protocol: Direct C-H Arylation for the Synthesis of 3-Phenyl-N-Boc-Indole
-
N-Boc-indole (1.0 eq) and iodobenzene (1.5 eq) are dissolved in a suitable solvent such as dioxane. A palladium catalyst, for example, Pd(OAc)₂ (5 mol%), a ligand if necessary, and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq) are added. The reaction mixture is heated to 100-120 °C in a sealed tube until the starting material is consumed. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography.[17]
III. Comparative Performance Analysis
The choice of synthetic route depends on several factors, including the desired substitution pattern, functional group tolerance, cost, and scalability. The following table provides a comparative overview of the different methods for the synthesis of a model compound, 3-phenyl-N-Boc-indole.
| Method | Starting Materials | Typical Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Fischer Indole | N-Boc-phenylhydrazine, Acetophenone | Polyphosphoric Acid | 80-120 | 0.5-2 | 60-80 | Inexpensive starting materials | Harsh conditions, limited functional group tolerance |
| Suzuki Coupling | 3-Bromo-N-Boc-indole, Phenylboronic Acid | Pd(dppf)Cl₂ / K₂CO₃ | 80-100 | 2-12 | 85-95 | High yield, excellent functional group tolerance | Pre-functionalization required, catalyst cost |
| Direct C-H Arylation | N-Boc-indole, Iodobenzene | Pd(OAc)₂ / K₂CO₃ | 100-120 | 12-24 | 70-85 | Atom-economical, no pre-functionalization | Harsher conditions than coupling, potential for side reactions |
IV. Field-Proven Insights: Scalability and Cost Considerations
For researchers in drug development, the scalability and cost-effectiveness of a synthetic route are critical.
-
Classical Methods: The Fischer indole synthesis, despite its drawbacks, remains attractive for large-scale production due to the low cost of starting materials and reagents.[18] However, the harsh conditions can lead to challenges in process safety and waste management.
-
Palladium-Catalyzed Reactions: While highly efficient, the cost of palladium catalysts can be a significant factor, especially on an industrial scale.[19][20] However, the development of highly active catalysts with low loadings, as well as catalyst recycling strategies, can mitigate these costs. The milder reaction conditions of Suzuki and Heck couplings often translate to better process control and safety on a larger scale.
-
Direct C-H Functionalization: This approach is highly appealing from a green chemistry perspective due to its atom economy. However, catalyst loadings can sometimes be high, and the reactions may require longer times and higher temperatures than traditional cross-coupling reactions, which can impact throughput and energy consumption on a large scale.
V. Conclusion: Selecting the Optimal Synthetic Strategy
The synthesis of 3-substituted N-Boc indoles is a well-developed field with a diverse array of available methodologies. The choice of the most appropriate route is a multifactorial decision that requires careful consideration of the specific target molecule, available resources, and project goals.
-
For simple, robust substitutions where functional group tolerance is not a major concern, the Fischer indole synthesis can be a cost-effective option.
-
For complex molecules with sensitive functional groups, modern palladium-catalyzed cross-coupling reactions , particularly the Suzuki coupling , offer superior performance in terms of yield and substrate scope.
-
Direct C-H functionalization represents the cutting edge of indole synthesis, offering an elegant and atom-economical approach that will likely see increased application as catalyst efficiency and reaction conditions continue to be optimized.
By understanding the nuances of each method, researchers can navigate the synthetic landscape with confidence, efficiently accessing the 3-substituted N-Boc indole building blocks that are vital for the advancement of medicinal chemistry and drug discovery.
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A Researcher's Guide to Navigating the Landscape of Indole N-Protection
For the synthetic chemist engaged in the intricate art of drug development and natural product synthesis, the indole nucleus presents both a tantalizing scaffold and a formidable challenge. Its inherent nucleophilicity and susceptibility to oxidation often necessitate the strategic masking of the indole nitrogen. The choice of a protecting group is far from trivial; it is a critical decision that dictates the accessible reaction pathways, influences the electronic character of the heterocycle, and ultimately determines the efficiency of the synthetic route. This guide provides an in-depth, objective comparison of common and alternative protecting groups for the indole nitrogen, grounded in experimental data and field-proven insights to empower researchers in making informed strategic decisions.
The Strategic Imperative of Indole N-Protection
The lone pair of electrons on the indole nitrogen is not merely a passive spectator. It actively participates in the aromatic system, rendering the C3 position highly nucleophilic and the entire ring susceptible to oxidation. N-protection serves a dual purpose: it tempers this reactivity, allowing for selective functionalization at other positions, and it enhances the stability of the indole ring towards various reagents and reaction conditions. Furthermore, the electronic nature of the protecting group itself can be leveraged to modulate the reactivity of the indole nucleus, a concept we will explore in detail.
Comparative Analysis of Key Indole Nitrogen Protecting Groups
The ideal protecting group should be readily introduced in high yield, stable to a range of reaction conditions, and cleanly removed under mild conditions that do not compromise the integrity of the often complex molecular architecture. Here, we compare the performance of five commonly employed protecting groups: tert-Butoxycarbonyl (Boc), Tosyl (Ts), 2-(Trimethylsilyl)ethoxymethyl (SEM), Benzyl (Bn), and Pivaloyl (Piv).
| Protecting Group | Structure | Electron-Withdrawing/Donating | Stability | Deprotection Conditions | Key Advantages |
| Boc | Electron-withdrawing | Stable to base, nucleophiles, and catalytic hydrogenation. | Strong acids (e.g., TFA, HCl).[1] | Easy to introduce and remove; widely used and well-documented.[2] | |
| Ts | Strongly electron-withdrawing | Very stable to acidic and oxidative conditions. | Strong reducing agents (e.g., Mg/MeOH, Na/NH₃) or harsh basic conditions. | Robustness allows for a wide range of subsequent reactions. | |
| SEM | Electron-donating (net effect) | Stable to a wide range of nucleophilic and basic conditions, and mild acids. | Fluoride ion sources (e.g., TBAF) or strong acids.[3] | Orthogonal to many other protecting groups; removable under non-acidic/non-basic conditions.[4] | |
| Bn | Electron-donating | Stable to acidic and basic conditions. | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[5] | Increases electron density of the indole ring; stable to many reagents. | |
| Piv | Electron-withdrawing | Very stable to most standard conditions. | Strong bases at elevated temperatures (e.g., LDA).[6][7] | High stability; can direct metallation to the C2 position. |
In-Depth Analysis and Experimental Protocols
tert-Butoxycarbonyl (Boc): The Workhorse
The Boc group is arguably the most frequently utilized protecting group for the indole nitrogen due to its ease of introduction and mild acidic removal. Its electron-withdrawing nature deactivates the indole ring towards electrophilic substitution and oxidation.
Mechanism of Deprotection: The acidic deprotection of the Boc group proceeds through protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene. The resulting carbamic acid is unstable and decarboxylates to yield the free indole.[1]
Experimental Protocols:
-
Protection of Indole with Boc Anhydride: To a solution of indole (1.0 equiv) in anhydrous THF, sodium hydride (1.2 equiv, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv). The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. Typical yields are in the range of 90-98%.
N-Boc Protection Workflow -
Deprotection of N-Boc Indole with Trifluoroacetic Acid (TFA): The N-Boc protected indole (1.0 equiv) is dissolved in dichloromethane (DCM). Trifluoroacetic acid (5-10 equiv) is added, and the reaction is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure to afford the deprotected indole, often as the TFA salt. Yields are typically quantitative.[8]
N-Boc Deprotection Workflow
Tosyl (Ts): The Bastion of Stability
The tosyl group is a robust, strongly electron-withdrawing group that imparts exceptional stability to the indole nucleus against a wide array of reagents, including strong acids and oxidants. This stability, however, comes at the cost of requiring harsh conditions for its removal.
Experimental Protocols:
-
Protection of Indole with Tosyl Chloride: To a solution of indole (1.0 equiv) in anhydrous DMF, sodium hydride (1.2 equiv, 60% dispersion in mineral oil) is added at 0 °C. After stirring for 30 minutes, tosyl chloride (TsCl, 1.1 equiv) is added, and the reaction is stirred at room temperature overnight. The reaction is quenched with water and the product is extracted. Yields are generally high, often exceeding 90%.
-
Deprotection of N-Ts Indole with Magnesium in Methanol: To a solution of the N-Ts indole (1.0 equiv) in anhydrous methanol, magnesium turnings (10 equiv) are added. The mixture is heated to reflux and stirred for 2-4 hours. After cooling, the reaction is quenched with 1M HCl and the product is extracted. This method offers a milder alternative to other reductive cleavage conditions, with yields typically ranging from 70-90%.
2-(Trimethylsilyl)ethoxymethyl (SEM): The Orthogonal Strategist
The SEM group offers an attractive orthogonal protection strategy, as it is stable to both acidic and basic conditions that would cleave Boc or ester groups, respectively. Its removal is typically achieved with fluoride ions, providing a distinct deprotection pathway.
Mechanism of Deprotection: Fluoride-mediated deprotection proceeds via nucleophilic attack of the fluoride ion on the silicon atom, initiating a fragmentation cascade that releases the free indole, ethene, and formaldehyde.[3]
Experimental Protocols:
-
Protection of Indole with SEM-Cl: Indole (1.0 equiv) is deprotonated with NaH (1.2 equiv) in anhydrous DMF at 0 °C. SEM-Cl (1.2 equiv) is then added, and the reaction is stirred at room temperature overnight. Workup and purification typically afford the N-SEM protected indole in 85-95% yield.
-
Deprotection of N-SEM Indole with TBAF: The N-SEM protected indole (1.0 equiv) is dissolved in THF, and a solution of tetrabutylammonium fluoride (TBAF, 1.5-2.0 equiv, 1M in THF) is added. The reaction is heated to reflux for 2-6 hours. The reaction is then cooled, quenched, and the product extracted. Yields are generally good, ranging from 80-95%.[9]
N-SEM Deprotection Workflow
Benzyl (Bn): The Electron-Donating Modulator
Unlike the electron-withdrawing carbamate and sulfonyl groups, the benzyl group is electron-donating, which can be advantageous in reactions requiring a more nucleophilic indole ring. It is stable to a wide range of non-reductive conditions.
Mechanism of Deprotection: Catalytic hydrogenolysis involves the cleavage of the C-N bond on the surface of a palladium catalyst in the presence of a hydrogen source.[5]
Experimental Protocols:
-
Protection of Indole with Benzyl Bromide: A mixture of indole (1.0 equiv), benzyl bromide (1.2 equiv), and potassium carbonate (2.0 equiv) in DMF is stirred at room temperature overnight. The product is isolated by extraction after an aqueous workup. Yields are typically in the range of 80-95%.
-
Deprotection of N-Benzyl Indole by Catalytic Hydrogenolysis: The N-benzyl indole (1.0 equiv) is dissolved in methanol or ethanol, and a catalytic amount of palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed. The catalyst is removed by filtration, and the solvent is evaporated to give the deprotected indole. Yields are usually quantitative.[10]
Pivaloyl (Piv): The Robust Director
The pivaloyl group is a sterically hindered and highly robust protecting group. Its bulk can direct metallation to the C2 position of the indole ring, a feature that can be exploited for selective functionalization. Its removal requires strong basic conditions at elevated temperatures.
Experimental Protocols:
-
Protection of Indole with Pivaloyl Chloride: Indole (1.0 equiv) is deprotonated with NaH (1.2 equiv) in THF at 0 °C. Pivaloyl chloride (1.2 equiv) is then added, and the reaction is stirred at room temperature for several hours. The product is obtained after aqueous workup and purification, with typical yields around 80-90%.
-
Deprotection of N-Pivaloyl Indole with LDA: To a solution of the N-pivaloyl indole (1.0 equiv) in anhydrous THF, a solution of lithium diisopropylamide (LDA, 2.0-3.0 equiv) is added at room temperature. The reaction mixture is then heated to 40-50 °C for 1-3 hours. The reaction is quenched with saturated aqueous ammonium chloride and the product is extracted. This method provides high yields, often exceeding 90%.[6][11]
Conclusion: A Strategic Choice
The selection of an N-protecting group for indole is a critical strategic decision in the design of a synthetic route. The Boc group offers a convenient and mild option for many applications. The Ts group provides exceptional stability when harsh conditions are required in subsequent steps. The SEM group is an excellent choice for orthogonal protection strategies. The benzyl group can be employed to enhance the nucleophilicity of the indole ring. Finally, the pivaloyl group offers high stability and the ability to direct C2-lithiation. By understanding the unique characteristics and experimental nuances of each of these protecting groups, researchers can navigate the complexities of indole chemistry with greater confidence and efficiency, ultimately accelerating the discovery and development of novel therapeutics and functional molecules.
References
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Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]
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Sánchez, J. D., Avendaño, C., & Menéndez, J. C. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecular Diversity Preservation International. [Link]
- Sánchez, J. D., Avendaño, C., & Menéndez, J. C. (2005). An Efficient Procedure for the Deprotection of N-Pivaloylindoles, Carbazoles and β-Carbolines with LDA. Synlett, 2005(1), 107-110.
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Fiveable. (n.d.). Fluoride-Mediated Deprotection. [Link]
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Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. [Link]
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ResearchGate. (2020). Indole N‐Boc deprotection method development. [Link]
- Awuah, S. G., & Natividad-Preyra, R. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10186.
- Sarmah, D., Tahu, M., & Bora, U. (2021). Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group. The Chemical Record, 21(8), 2098-2133.
- Gulledge, Z., & Carrick, J. D. (2020). Deprotection of N-tert-Butoxycarbonyl (Boc) Protected Functionalized Heteroarenes via Addition–Elimination with 3-Methoxypropylamine. European Journal of Organic Chemistry, 2020(10), 1435-1439.
-
ACS GCI Pharmaceutical Roundtable. (2025). Bases. [Link]
- Li, G., & Gribble, G. W. (2020). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry, 18(46), 9345-9371.
-
ResearchGate. (2014). Kinetic Study of Pd-Catalyzed Hydrogenation of N-Benzyl-4-Fluoroaniline. [Link]
- Reisenbauer, J. C., Le, C. M., & Morandi, B. (2022). Molecular-editing reaction expands indoles with nitrogen. Science, 377(6611), 1168-1174.
-
ResearchGate. (n.d.). Hydrogenolysis of N-benzyl amines. [Link]
- Menéndez, J. C., & Avendaño, C. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules, 9(11), 933-941.
- Matsunaga, H., & Ishizuka, T. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2234-2241.
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Engelhard Corporation. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. [Link]
- Maleczka, R. E., & Smith, M. R. (2009). Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. Journal of the American Chemical Society, 131(31), 10868-10869.
-
National Institutes of Health. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Link]
-
ResearchGate. (n.d.). Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core. [Link]
-
National Institutes of Health. (n.d.). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. [Link]
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Topic: tert-Butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate: A Strategic Building Block for Accessing 3,3-Disubstituted Indoline Scaffolds
An In-Depth Comparative Guide for Medicinal Chemists
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products, pharmaceuticals, and clinical candidates.[1][2][3][4] Its versatile structure allows for functionalization at multiple positions, enabling the precise tuning of pharmacological properties. However, the strategic selection of the initial indole building block is a critical decision that dictates the efficiency, novelty, and overall success of a synthetic campaign.
This guide provides a comparative analysis of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate , a specialized building block, against more conventional indole starting materials. We will explore its inherent advantages for constructing sterically hindered 3,3-disubstituted indoline and indolenine cores—motifs of growing importance in drug discovery.[5][6][7][8]
The Strategic Value of Pre-Installed Complexity: A Look at the Target Molecule
tert-Butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate is not a simple starting material; it is a "value-added" intermediate designed to solve specific synthetic challenges. Its structure incorporates three key features that streamline the synthesis of complex targets:
-
N-Boc Protection: The tert-butyloxycarbonyl (Boc) group on the indole nitrogen serves a dual purpose. It deactivates the typically nucleophilic nitrogen, preventing unwanted side reactions during subsequent transformations. Furthermore, it enhances solubility in common organic solvents. While standard practice, the choice of a protecting group is crucial, and the acid-labile nature of the Boc group offers a reliable deprotection strategy under non-harsh conditions.[9]
-
C3-Quaternary Center: The gem-dimethyl group at the C3-benzylic position establishes a quaternary carbon. This structural feature is prevalent in many complex alkaloids and is increasingly utilized in drug design to impart conformational rigidity, block metabolic degradation at a susceptible site, or serve as a pivotal point for spirocyclization. Synthesizing this feature from a simple indole can be a multi-step and often low-yielding process. This building block provides it ready-made.
-
Latent Functionality (Cyano Group): The nitrile group is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloadditions, offering a secondary point for diversification after the core scaffold has been assembled.
The primary utility of this building block is as a direct precursor to 3,3-disubstituted indolines and indolenines, which are key intermediates in the synthesis of more complex molecules.[5][6][8]
Comparative Analysis with Alternative Indole Building Blocks
The choice of a starting material is fundamentally linked to the final target. Below, we compare our focus molecule with other common classes of indole building blocks.
Logical Flow: Selecting an Indole Building Block
This diagram illustrates the decision-making process based on the desired substitution pattern of the final molecule.
Caption: Decision tree for selecting an appropriate indole starting material.
Data Summary Table
| Building Block Class | Key Features & Advantages | Strategic Disadvantages | Typical Downstream Reactions |
| tert-Butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate | Pre-installed C3-quaternary center; N-Boc protection; Versatile cyano handle. Ideal for rapid access to 3,3-disubstituted systems. | Higher initial cost; Less suitable for targets requiring a simple C3-H or monosubstituted C3. | Dearomatization, Cyclization, Nitrile transformations. |
| Simple Indoles (e.g., N-Boc-Indole) | Inexpensive, highly versatile. Can be functionalized at any position. | Requires multi-step synthesis to build complex substitution like C3-quaternary centers. Regioselectivity can be an issue. | Electrophilic substitution (Vilsmeier-Haack, Friedel-Crafts), Lithiation, Cross-coupling.[10] |
| C3-Monosubstituted Indoles (e.g., Tryptamine, Skatole) | Readily available natural product mimics. Direct entry to specific pharmacophores. | C3 position is blocked for further substitution without dearomatization.[11] | N-alkylation/acylation, Pictet-Spengler reaction. |
| Halogenated Indoles (e.g., 5-Bromo-1H-indole) | Excellent handles for C-C and C-N bond formation on the benzene ring. | Pyrrole ring reactivity is unchanged. Does not inherently provide C3 complexity. | Suzuki, Heck, Sonogashira, Buchwald-Hartwig cross-coupling reactions.[12][13] |
| C2-Carboxylic Indoles (e.g., Indole-2-carboxylic acid) | C2-handle for amide couplings and other transformations. Directs functionalization away from C3. | C3 position remains highly nucleophilic, which may require a separate protection/blocking step. | Amide coupling, Decarboxylation, Curtius rearrangement. |
Experimental Protocols: A Practical Comparison
The true value of a building block is demonstrated in its application. Below are representative protocols that highlight the different synthetic strategies.
Protocol 1: Synthesis of a 3,3'-Disubstituted Indolenine (Illustrating the Utility of C3-Pre-functionalization)
This protocol is adapted from methodologies that perform C3-alkylation on already 3-substituted indoles, a strategy for which our target molecule is an ideal, albeit more complex, starting point. It demonstrates the direct formation of a C3-quaternary center via dearomatization.
Reaction: Lewis Acid-Catalyzed Alkylation of 2,3-Disubstituted Indole.[6][8]
Caption: General workflow for Lewis acid-catalyzed indole alkylation.
Step-by-Step Methodology:
-
Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2,3-disubstituted indole (1.0 equiv). Dissolve it in anhydrous dichloromethane (DCM).
-
Addition of Electrophile: Add the trichloroacetimidate electrophile (e.g., allyl trichloroacetimidate, 1.2 equiv).[6][8]
-
Catalyst Introduction: Cool the mixture to 0 °C in an ice bath. Add the Lewis acid catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate, TMSOTf, 0.1 equiv) dropwise.
-
Causality Note: The Lewis acid activates the trichloroacetimidate, making it a potent electrophile. The electron-rich indole then attacks it at the C3 position, leading to dearomatization and formation of the C3-quaternary indolenine intermediate.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3,3'-disubstituted indolenine.
Self-Validation: The success of this protocol is validated by NMR and HRMS analysis of the final product, confirming the formation of the C3-quaternary center and the expected mass. The dearomatization is confirmed by the characteristic shift changes in the ¹H NMR spectrum.
Protocol 2: Vilsmeier-Haack Formylation of N-Boc-Indole (Illustrating Functionalization of a Simple Indole)
This classic reaction demonstrates how a simple, protected indole is functionalized at the C3 position. This would be the first step in a longer sequence to build the kind of complexity already present in our target molecule.
Reaction: C3-Formylation of tert-butyl 1H-indole-1-carboxylate.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, cool anhydrous N,N-Dimethylformamide (DMF) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.1 equiv) dropwise. Stir for 30 minutes to form the Vilsmeier reagent.
-
Causality Note: The reaction between DMF and POCl₃ forms the electrophilic Vilsmeier reagent, [ClCH=N(Me)₂]⁺Cl⁻. This electrophile is mild enough to react selectively at the highly nucleophilic C3 position of the indole without strong acids.
-
-
Indole Addition: Dissolve N-Boc-indole (1.0 equiv) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Carefully pour the reaction mixture into a beaker of ice-water containing sodium hydroxide to neutralize the mixture to pH > 10.
-
Extraction and Purification: Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash chromatography to yield tert-butyl 3-formyl-1H-indole-1-carboxylate.
Conclusion and Future Perspective
The selection of an indole building block is a strategic choice that profoundly impacts the synthetic route. While simple indoles offer maximum flexibility for de novo synthesis, they require more steps to access complex substitution patterns. Halogenated indoles are ideal for diversification of the benzene ring via cross-coupling.
tert-Butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate represents a class of advanced building blocks designed for efficiency. By providing a pre-installed, synthetically challenging C3-quaternary center, it allows researchers to bypass multiple, often problematic, synthetic steps. For drug discovery programs focused on exploring the chemical space around 3,3-disubstituted indoline scaffolds, this building block is not just a convenient starting material but a powerful tool for accelerating the discovery of novel chemical entities. Its use is a testament to a modern synthetic strategy: build complexity early and efficiently.
References
- A four-component reaction to access 3,3-disubstituted indolines via the palladium–norbornene-catalyzed ortho amination/ipso conjunctive coupling. Chemical Science (RSC Publishing).
- Synthesis of 3,3′-Disubstituted Indolenines Utilizing the Lewis Acid Catalyzed Alkylation of 2,3-Disubstituted Indoles with Trichloroacetimidates. PMC - NIH.
- A four-component reaction to access 3,3- disubstituted indolines via the palladium– norbornene-catalyzed ortho amination. RSC Publishing.
- Synthesis of 3,3'-Disubstituted Indolenines Utilizing the Lewis Acid Catalyzed Alkylation of 2,3-Disubstituted Indoles with Trichloroacetimidates. PubMed.
- Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed ortho-Amination/ipso-Heck Cyclization. Organic Letters - ACS Publications.
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- A Comparative Guide to the In Vitro and In Vivo Efficacy of Indole-Based Drug Candidates. Benchchem.
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- Indole Derivatives: Essential Building Blocks in Modern Chemistry. Boronpharm.
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- Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis. PMC - NIH.
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC.
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- Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies.
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A Comparative Guide to the Purity Analysis of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate by HPLC
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. Intermediates like tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate, a complex indole derivative, are foundational building blocks in the synthesis of novel therapeutic agents. The presence of even trace-level impurities—be they residual starting materials, by-products, or degradants—can have profound implications, potentially altering the pharmacological profile or introducing toxicity.
Therefore, a robust, accurate, and validated analytical method for purity determination is indispensable. High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1][2]
This guide provides an in-depth, experience-driven approach to developing and validating an HPLC method for the purity analysis of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate. We will explore the scientific rationale behind methodological choices, present a detailed experimental protocol, and compare the performance of the primary HPLC method against alternative techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) and High-Performance Thin-Layer Chromatography (HPTLC).
Understanding the Analyte and Potential Impurities
The target molecule, tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate, possesses a non-polar indole core functionalized with a bulky tert-butoxycarbonyl (Boc) protecting group and a cyano-isopropyl group. These features render the molecule significantly hydrophobic, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).[3][4][5]
A crucial aspect of developing a specific purity method is anticipating potential impurities. Based on common synthetic routes for substituted indoles, we can hypothesize the following impurities:
-
Process-Related Impurities:
-
Starting Material: Unreacted N-Boc-1H-indole.
-
Deprotected Analog: 3-(2-cyanopropan-2-yl)-1H-indole, formed by the loss of the Boc group.
-
Isomeric Impurities: Positional isomers formed during the alkylation of the indole ring.
-
-
Degradation Products:
-
Oxidation Products: Hydroxylated species on the indole ring, which can form upon exposure to air and light.
-
A successful analytical method must be able to resolve the main peak from all these potential impurities.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the technique of choice for separating non-polar to moderately polar compounds.[4][6] The separation mechanism is based on the partitioning of the analyte between a non-polar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.[4][7] Hydrophobic molecules, like our target compound, interact more strongly with the stationary phase and are retained longer.[5]
Rationale for Method Development
The development of a robust HPLC method is a systematic process, not a matter of chance. Each parameter is chosen to achieve the optimal balance of resolution, speed, and sensitivity.
-
Column Selection: A C18 (octadecylsilane) column is the workhorse for RP-HPLC and provides excellent retention for hydrophobic molecules.[3][8] A column with dimensions of 4.6 x 150 mm and a particle size of 3.5 µm offers a good compromise between efficiency and backpressure for standard HPLC systems.
-
Mobile Phase: A gradient elution is superior to an isocratic one for impurity profiling. It allows for the elution of early-eluting polar impurities with good resolution while ensuring that late-eluting, highly non-polar impurities are eluted in a reasonable time with sharp peaks.[9] Acetonitrile is often preferred over methanol as the organic modifier because its lower viscosity leads to higher efficiency, and its lower UV cutoff is advantageous for detection at low wavelengths.[4] A slightly acidic mobile phase (e.g., using 0.1% formic acid) is employed to suppress the ionization of any acidic or basic functional groups, ensuring consistent retention times and improved peak shapes.
-
Detection: The indole chromophore exhibits strong absorbance maxima around 220 nm and 280 nm. While 280 nm offers more specificity, detection at a lower wavelength like 220 nm provides higher sensitivity and is better for detecting a wider range of potential impurities that may lack the specific indole absorbance band.
-
Temperature Control: A column oven set to 30 °C ensures stable retention times and improved peak symmetry by reducing mobile phase viscosity.
Detailed Experimental Protocol: RP-HPLC
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18.1-22 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 22 minutes |
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of acetonitrile to create a 1.0 mg/mL stock solution. Dilute further with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard (0.1 mg/mL) using the same diluent.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (50% B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if it meets the criteria outlined in regulatory guidelines like USP <621>.[9][10][11]
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): ≥ 5000
-
%RSD for Peak Area: ≤ 1.0%
-
-
Analysis: Inject the blank (diluent), standard, and sample solutions and record the chromatograms.
-
Calculation: Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor at 220 nm.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Comparative Analysis with Alternative Methods
While HPLC is a robust primary method, other techniques offer distinct advantages in specific contexts.
Alternative 1: Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC operates on the same principles as HPLC but utilizes columns with sub-2 µm particles, requiring significantly higher pressures.[1]
-
Advantages: The primary benefits are a dramatic increase in resolution and a significant reduction in analysis time, often by a factor of 5-10. This leads to higher sample throughput and reduced solvent consumption, making it a "greener" and more cost-effective technique in the long run.[1]
-
Disadvantages: Requires a specialized UHPLC system capable of handling high backpressures. The method may be less robust if transferred to a standard HPLC system.
-
Protocol Adaptation: A typical UHPLC method would use a C18 column with dimensions like 50 mm x 2.1 mm, 1.8 µm. The flow rate would be reduced (e.g., 0.4 mL/min), and the gradient time would be proportionally shortened to achieve a similar separation in under 5 minutes.
Alternative 2: High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers a different approach to purity assessment.
-
Advantages: Its main advantage is high throughput, as multiple samples can be analyzed simultaneously on a single plate. It is also a cost-effective method for screening.[12]
-
Disadvantages: HPTLC generally offers lower resolution and sensitivity compared to HPLC/UHPLC.[12] Quantification is more complex and less precise. It is best used as a complementary or screening technique.
Performance Comparison: HPLC vs. UHPLC vs. HPTLC
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for speed, resolution, or throughput. The table below provides a comparative summary based on typical performance metrics.
| Parameter | HPLC | UHPLC | HPTLC |
| Typical Analysis Time | 20-30 min | 3-5 min | 20-40 min (for a full plate) |
| Resolution | High | Very High | Moderate |
| Relative Sensitivity (LOD/LOQ) | High (~0.01%)[12] | Very High | Moderate (~0.1%)[12] |
| Solvent Consumption | High | Low | Very Low |
| Sample Throughput | Low | High | Very High (per run) |
| System Cost | Moderate | High | Low |
Method Validation Principles (ICH Q2(R1))
For use in a regulated environment, the developed HPLC method must be formally validated to demonstrate its suitability for its intended purpose.[13][14][15] The validation process, as guided by the International Council for Harmonisation (ICH) guideline Q2(R1), involves assessing the following parameters:[13][14][16]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.
-
Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specified range.
-
Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments.
-
Precision: The degree of agreement among individual test results, evaluated at levels of repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition).
Conclusion
The purity analysis of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate is most effectively performed using a well-developed, gradient-based RP-HPLC method with UV detection. This approach provides the necessary resolution, sensitivity, and quantitative performance to ensure the quality and safety of this critical pharmaceutical intermediate. While UHPLC offers significant advantages in speed and efficiency for high-throughput environments, and HPTLC serves as a useful screening tool, the described HPLC method stands as a robust and reliable primary technique. Adherence to systematic method development, rigorous system suitability criteria, and comprehensive validation according to ICH guidelines are paramount to guaranteeing the integrity of the analytical data generated.
References
- U.S. Pharmacopeia.
- YMC Europe. Reversed Phase Columns | HPLC | UHPLC.
- European Pharmaceutical Review. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
- U.S. Pharmacopeia.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- BioGlobaX.
- Chromatography Today. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.
- International Council for Harmonis
- Wikipedia.
- U.S. Food & Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- uspbpep.com.
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Moravek. Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison.
- Reddit.
- MDPI. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction.
- PubMed. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues.
- SIELC Technologies. Separation of Indole on Newcrom R1 HPLC column.
- Biomedical Journal of Scientific & Technical Research.
- Asia Pacific Academy of Science Pte. Ltd. Review on the modern analytical advancements in impurities testing.
- PMC - NIH. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
- ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- SIELC Technologies. Separation of Indole-3-carbinol on Newcrom R1 HPLC column.
- Integrated Liner Technologies. Techniques in Pharmaceutical Analysis.
- Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
- Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Journal of Chromatographic Science.
- SCION Instruments. HPLC Column Selection Guide.
Sources
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. iltusa.com [iltusa.com]
- 3. Reversed Phase Columns | HPLC | UHPLC | YMC [ymc.eu]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
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- 6. jordilabs.com [jordilabs.com]
- 7. reddit.com [reddit.com]
- 8. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. bioglobax.com [bioglobax.com]
- 10. usp.org [usp.org]
- 11. usp.org [usp.org]
- 12. biomedres.us [biomedres.us]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
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- 15. database.ich.org [database.ich.org]
- 16. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
A Senior Application Scientist's Guide to the Structural Confirmation of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate
In the landscape of drug discovery and development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. This guide provides a comprehensive framework for the structural elucidation of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate, a molecule of interest in medicinal chemistry. We will explore the application of key analytical techniques, compare the expected data with that of plausible isomers, and provide detailed experimental protocols to ensure confident structural assignment.
The Imperative of In-Depth Structural Analysis
The synthesis of complex organic molecules can often yield a mixture of isomers or unexpected rearrangement products. In the case of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate, the substitution pattern on the indole ring and the nature of the C3-substituent are critical determinants of its physicochemical and biological properties. Therefore, a multi-pronged analytical approach is not just recommended; it is essential for unequivocal structural validation.
Primary Analytical Approaches for Structural Elucidation
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) forms the bedrock of modern structural organic chemistry. For the target molecule, these techniques provide complementary information regarding the carbon-hydrogen framework and the overall molecular formula and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) signals, we can piece together the connectivity of the molecule.
Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.1-8.2 | d | 1H | H-7 | The N-Boc group deshields the adjacent peri-proton H-7. |
| ~7.6 | s | 1H | H-2 | The proton at the C2 position of the indole ring. |
| ~7.5 | d | 1H | H-4 | Aromatic proton on the indole ring. |
| ~7.3 | t | 1H | H-6 | Aromatic proton on the indole ring. |
| ~7.2 | t | 1H | H-5 | Aromatic proton on the indole ring. |
| 1.7 | s | 9H | C(CH₃)₃ (Boc) | Singlet for the nine equivalent protons of the tert-butyl group. |
| 1.6 | s | 6H | C(CH₃)₂CN | Singlet for the six equivalent protons of the two methyl groups on the cyanopropyl substituent. |
Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C=O (Boc) |
| ~135 | C-7a |
| ~130 | C-3a |
| ~125 | C-2 |
| ~124 | CN |
| ~123 | C-6 |
| ~122 | C-5 |
| ~119 | C-4 |
| ~115 | C-7 |
| ~110 | C-3 |
| ~84 | C(CH₃)₃ (Boc) |
| ~35 | C(CH₃)₂CN |
| ~28 | C(CH₃)₃ (Boc) |
| ~27 | C(CH₃)₂CN |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. Furthermore, the fragmentation pattern observed in tandem MS (MS/MS) experiments can offer valuable clues about the molecule's structure.[1][2][3]
Expected Mass Spectrometry Data (Electrospray Ionization - Positive Mode):
-
[M+H]⁺: ~299.1754 (Calculated for C₁₈H₂₃N₂O₂⁺)
-
[M+Na]⁺: ~321.1573 (Calculated for C₁₈H₂₂N₂O₂Na⁺)
-
Key Fragmentation Ions: Loss of the tert-butyl group (-57) and the isobutyronitrile group (-83) would be expected fragmentation pathways.
Comparative Analysis: Distinguishing from Potential Isomers
The most critical aspect of structural confirmation is the ability to rule out alternative structures. During the synthesis, several isomeric byproducts could potentially form. Here, we compare the expected spectral data of our target molecule with a plausible isomer, tert-butyl 2-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate.
Isomer: tert-butyl 2-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate
| Feature | Target Molecule (C3-substituted) | Isomeric Byproduct (C2-substituted) |
| ¹H NMR (H-2/H-3) | H-2 signal present (~7.6 ppm, s) | H-3 signal present (~6.5 ppm, s), significantly upfield |
| ¹³C NMR (C-2/C-3) | C-2 signal ~125 ppm, C-3 signal ~110 ppm | C-2 signal significantly downfield, C-3 signal upfield |
| MS Fragmentation | Fragmentation patterns may differ due to the different substitution on the indole ring. | The stability of the resulting fragments would be different, leading to a different MS/MS spectrum. |
The key diagnostic in the ¹H NMR spectrum for the confirmation of the C3-substituted product is the presence of the singlet corresponding to the H-2 proton. In the C2-substituted isomer, the H-3 proton would appear at a significantly more upfield chemical shift.
Experimental Protocols
To ensure the generation of high-quality, reliable data, the following detailed experimental protocols are recommended.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Calibrate the instrument immediately prior to the analysis to ensure high mass accuracy.
-
Data Analysis: Determine the m/z of the molecular ion peaks ([M+H]⁺, [M+Na]⁺) and compare the exact masses with the calculated values for the proposed elemental composition (C₁₈H₂₂N₂O₂). A mass accuracy of <5 ppm is considered acceptable.
Protocol 2: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[4]
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a longer acquisition time will be necessary.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts for all protons and carbons based on established chemical shift ranges and coupling patterns for indole derivatives.[5]
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the structural confirmation process.
Caption: Workflow for structural confirmation.
Conclusion
The structural confirmation of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate requires a meticulous and systematic approach. By combining the power of high-resolution mass spectrometry and NMR spectroscopy, and by carefully considering potential isomeric alternatives, researchers can confidently assign the correct structure. The protocols and comparative data presented in this guide provide a robust framework for achieving this critical milestone in the drug discovery process, ensuring the integrity and reproducibility of subsequent research.
References
- 1. researchgate.net [researchgate.net]
- 2. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 4. utsouthwestern.edu [utsouthwestern.edu]
- 5. rsc.org [rsc.org]
A Senior Application Scientist's Guide to Catalysts for Indole Functionalization: A Comparative Analysis
The indole scaffold is a privileged motif in medicinal chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and biologically active natural products.[1] Consequently, the development of efficient and selective methods for its functionalization is a cornerstone of modern organic synthesis. This guide provides an in-depth, objective comparison of the leading catalytic systems for indole functionalization, offering field-proven insights and supporting experimental data to aid researchers in navigating the complexities of catalyst selection for their specific synthetic challenges.
The Landscape of Indole Functionalization: An Overview
The indole nucleus possesses distinct regions of reactivity. The pyrrole ring is inherently electron-rich, with the C3 position being the most nucleophilic, followed by the C2 position. The benzene ring, in contrast, is less reactive. Historically, functionalization relied on classical electrophilic substitution, often leading to mixtures of products and lacking regiocontrol. The advent of modern catalysis has revolutionized this field, enabling precise and predictable functionalization at nearly every position of the indole core.[2]
This guide will focus on a comparative analysis of two major classes of catalysts: Transition Metal Catalysts and Organocatalysts . We will delve into their mechanisms, substrate scope, and performance in key transformations, supported by experimental data and detailed protocols.
Transition Metal Catalysis: The Workhorses of Indole Functionalization
Transition metal catalysts have become indispensable tools for C-H functionalization, cross-coupling, and annulation reactions of indoles. Their versatility stems from the diverse reactivity of the metal center and the ability to tune selectivity through ligand design.
Palladium Catalysis: A Versatile and Powerful Tool
Palladium catalysts are arguably the most widely used for indole functionalization, particularly for C-H arylation and alkenylation.[3]
Mechanism of Action: The generally accepted mechanism for palladium-catalyzed C-H arylation often involves a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. In many cases, a directing group on the indole nitrogen is employed to achieve high regioselectivity. A mechanistic investigation using DFT calculations on palladium-catalyzed C-H activation has shed light on the intricate steps of oxidative addition, ligand substitution, and the C-H activation event itself.[4]
Performance and Comparison:
Palladium catalysts offer high efficiency and functional group tolerance. For instance, in the C7-arylation of indoles, the use of a phosphinoyl directing group with a pyridine-type ligand and Pd(OAc)2 as the catalyst has proven highly effective.[5]
Experimental Protocol: Palladium-Catalyzed C7-Arylation of Indole
The following protocol is adapted from the work of Shi and coworkers.[5]
-
Materials: N-phosphinoyl-indole (1.0 equiv), arylboronic acid (2.0 equiv), Pd(OAc)2 (5 mol%), 3-methylpyridine (10 mol%), K2CO3 (2.0 equiv), and 1,4-dioxane.
-
Procedure:
-
To an oven-dried Schlenk tube, add N-phosphinoyl-indole, arylboronic acid, Pd(OAc)2, 3-methylpyridine, and K2CO3.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100-120 °C) for the specified time (typically 12-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Copper Catalysis: An Economical and Effective Alternative
Copper catalysts have emerged as a cost-effective and powerful alternative to palladium, particularly for N-arylation and certain C-H functionalization reactions.[1][6]
Performance and Comparison: Palladium vs. Copper for N-Arylation
While palladium-catalyzed N-arylation of indoles is well-established, it can sometimes be plagued by side reactions like C3-arylation.[1] Copper-catalyzed methods, often referred to as Ullmann-type couplings, provide excellent selectivity for N-arylation and are generally more economical. A direct comparison reveals that copper-based systems can be highly efficient, especially with the use of appropriate ligands.[7] For instance, the use of CuI with diamine ligands allows for the N-arylation of a wide variety of indoles with aryl iodides and bromides in high yields.[1]
Table 1: Comparison of Palladium and Copper Catalysts for N-Arylation of Indoles
| Feature | Palladium Catalysis | Copper Catalysis |
| Catalyst Cost | Higher | Lower |
| Selectivity | Can lead to C3-arylation | Excellent N-selectivity[1] |
| Ligands | Phosphine-based (e.g., XPhos, RuPhos) | Diamines, Phenanthrolines[1][8] |
| Reaction Conditions | Generally milder temperatures | Often requires higher temperatures, but modern systems operate under milder conditions[1] |
| Functional Group Tolerance | Broad, but can be sensitive to certain groups | Excellent, tolerates a wide range of functional groups[1] |
Experimental Protocol: Copper-Catalyzed N-Arylation of Indole
The following is a general procedure for the copper-catalyzed N-arylation of indoles.[9]
-
Materials: Indole (1.0 equiv), aryl halide (1.2 equiv), CuI (5 mol%), trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%), K3PO4 (2.1 equiv), and toluene.
-
Procedure:
-
In a glovebox or under an inert atmosphere, add CuI, K3PO4, and the indole to a Schlenk tube.
-
Add toluene, the aryl halide, and the diamine ligand.
-
Seal the tube and heat the mixture with stirring at 110 °C for the required time (typically 24 hours).
-
Cool the reaction to room temperature, and partition the mixture between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
-
Rhodium and Iridium Catalysis: Masters of C-H Activation and Asymmetric Synthesis
Rhodium and iridium catalysts have carved a niche in directed C-H activation, enabling functionalization at positions that are otherwise difficult to access.[10][11] They are also pivotal in asymmetric catalysis.
Rhodium(III)-Catalyzed C-H Activation: Cationic rhodium(III) catalysts, typically featuring a Cp* (pentamethylcyclopentadienyl) ligand, are highly effective for C-H activation/annulation reactions.[10] The catalytic cycle generally involves C-H metalation to form a rhodacycle, followed by coordination of the coupling partner, insertion, and reductive elimination.
Iridium Catalysis in Asymmetric Functionalization: Chiral iridium complexes have shown remarkable success in the enantioselective C7-allylic alkylation of 4-aminoindoles, a challenging transformation at the benzene ring of the indole.[12]
Workflow for Catalyst Selection in Directed C-H Functionalization
Caption: Decision workflow for selecting a transition metal catalyst for indole C-H functionalization.
Gold Catalysis: Unique Reactivity with π-Systems
Gold catalysts, typically cationic Au(I) complexes, are renowned for their ability to activate alkynes, allenes, and alkenes towards nucleophilic attack.[13] This has been elegantly applied to indole functionalization through hydroarylation and cyclization reactions.
Mechanism of Gold-Catalyzed Hydroarylation: The catalytic cycle is believed to involve the coordination of the gold catalyst to the alkyne, which activates it for nucleophilic attack by the indole. Subsequent protonolysis of the resulting vinyl-gold intermediate furnishes the product and regenerates the active catalyst.
Gold vs. Brønsted Acid Catalysis: In some instances, gold catalysis offers a milder and more selective alternative to traditional Brønsted acid catalysis for reactions such as the Friedel-Crafts alkylation with activated π-systems.[13] However, in certain spirocyclization reactions, a combination of a gold catalyst and a Brønsted acid can be synergistic, leading to unique transformations.[14]
Organocatalysis: The Rise of Metal-Free Asymmetric Functionalization
Organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, offering a metal-free alternative to transition metal catalysis.[15] For indole functionalization, organocatalysts have proven particularly effective in enantioselective Friedel-Crafts reactions and Michael additions.[16][17]
Mechanism of Action: Chiral organocatalysts, such as secondary amines (e.g., MacMillan catalysts) or thioureas, activate the electrophile (e.g., an α,β-unsaturated aldehyde or ketone) by forming a chiral iminium ion or by hydrogen bonding, respectively. This activation lowers the LUMO of the electrophile and creates a chiral environment, directing the nucleophilic attack of the indole from a specific face.
Performance and Comparison: Organocatalysis vs. Transition Metal Catalysis in Asymmetric Friedel-Crafts Reactions
Both organocatalysts and chiral transition metal complexes can provide high enantioselectivity in Friedel-Crafts reactions. The choice between them often depends on the specific substrates and desired outcome.
Table 2: Comparison of Organocatalysts and Transition Metal Catalysts for Asymmetric Friedel-Crafts Alkylation of Indoles
| Feature | Organocatalysis | Transition Metal Catalysis |
| Catalyst Type | Small organic molecules (e.g., chiral amines, phosphoric acids, thioureas) | Chiral metal-ligand complexes (e.g., Pd, Rh, Ir, Cu with chiral ligands) |
| Metal Contamination | No risk of metal contamination in the final product | Potential for trace metal impurities, requiring purification |
| Cost | Often more economical and readily available | Can be more expensive due to precious metals and complex ligands |
| Reaction Conditions | Generally mild, often at room temperature or below | Can vary from mild to harsh, sometimes requiring elevated temperatures |
| Substrate Scope | Broad, particularly for reactions involving iminium or enamine intermediates | Very broad and versatile, with extensive ligand tuning possibilities |
| Enantioselectivity | Can achieve very high enantioselectivities (>99% ee) | Can achieve very high enantioselectivities (>99% ee) |
Experimental Protocol: Organocatalytic Asymmetric Michael Addition to a Nitro-olefin
The following is a representative protocol for an organocatalytic asymmetric Michael addition of an aldehyde to a nitro-olefin, a reaction analogous to the Friedel-Crafts alkylation of indoles with nitroalkenes.
-
Materials: Aldehyde (e.g., isobutyraldehyde, 2.0 equiv), nitro-olefin (1.0 equiv), chiral dipeptide catalyst (e.g., 10 mol%), 4-dimethylaminopyridine (DMAP, 10 mol%), thiourea (10 mol%), and solvent (e.g., toluene).
-
Procedure:
-
To a vial, add the chiral dipeptide catalyst, DMAP, and thiourea.
-
Add the solvent and stir for a few minutes.
-
Add the aldehyde and the nitro-olefin.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature) until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Catalytic Cycle of an Iminium-Ion Catalyzed Friedel-Crafts Reaction
Caption: Simplified catalytic cycle for an organocatalytic asymmetric Friedel-Crafts alkylation of indole.
Conclusion and Future Outlook
The field of indole functionalization has witnessed remarkable progress, driven by the development of sophisticated catalytic systems. Transition metal catalysts, particularly those based on palladium, rhodium, and copper, offer unparalleled versatility and efficiency for a wide range of transformations. In parallel, organocatalysis has emerged as a powerful, complementary strategy, especially for the synthesis of enantioenriched indole derivatives without the concern of metal contamination.
The choice of catalyst is not a one-size-fits-all decision and must be guided by the specific synthetic target, desired selectivity, cost considerations, and scalability. For C-H arylations and alkenylations, palladium and copper catalysts are the go-to choices, with copper offering a more economical option for N-arylation. For challenging C-H functionalizations at the benzene ring and for asymmetric transformations, rhodium and iridium catalysts with carefully designed ligands are often superior. When high enantioselectivity and metal-free conditions are paramount, organocatalysis provides an excellent solution.
Future advancements in this field will likely focus on the development of even more efficient and selective catalysts, the use of more sustainable and earth-abundant metals, and the discovery of novel catalytic transformations that further expand the synthetic toolbox for accessing complex indole-containing molecules.
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A Senior Application Scientist's Guide to Indole Synthesis: A Yield-Centric Comparison
Introduction: The Enduring Significance of the Indole Scaffold
The indole nucleus is a privileged heterocyclic system, forming the core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] From the essential amino acid tryptophan to potent anti-migraine drugs of the triptan class and anti-cancer alkaloids, the indole motif is a cornerstone of medicinal chemistry and drug discovery.[2][3][4] Consequently, the efficient construction of this bicyclic structure is a central focus for synthetic organic chemists.
This guide provides an in-depth comparison of prominent indole synthesis methods, with a primary focus on reaction yield—the ultimate metric of synthetic efficiency. We will navigate through venerable classical reactions and powerful modern transition-metal-catalyzed strategies, offering field-proven insights into their mechanisms, substrate scope, and practical applicability. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed, causality-driven decisions when selecting a synthetic route for their target indole derivatives.
Part 1: Classical Indole Synthesis Methods
These methods, developed in the foundational era of organic chemistry, are characterized by acid- or base-mediated cyclizations of aniline-derived precursors. While sometimes limited by harsh conditions or moderate yields, their operational simplicity and reliance on readily available starting materials ensure their continued relevance.
The Fischer Indole Synthesis
Discovered by Hermann Emil Fischer in 1883, this is arguably the most well-known and widely used method for indole synthesis.[4][5] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an appropriate aldehyde or ketone.[4][6]
Mechanism and Rationale: The choice of acid catalyst is critical and can range from Brønsted acids like HCl, H₂SO₄, and p-toluenesulfonic acid to Lewis acids such as ZnCl₂, BF₃, and FeCl₃.[4][7] The reaction proceeds through several key steps:
-
Hydrazone Formation: Reversible condensation of the arylhydrazine and carbonyl compound.
-
Tautomerization: The hydrazone isomerizes to its enamine tautomer ('ene-hydrazine').
-
[1][1]-Sigmatropic Rearrangement: This is the crucial C-C bond-forming step, analogous to a Claisen rearrangement, which proceeds after protonation of the enamine.
-
Cyclization & Aromatization: The resulting diimine intermediate undergoes cyclization and subsequent elimination of ammonia to furnish the aromatic indole ring.[4][6]
The rate-determining step is often the C-C bond formation, which dictates the overall efficiency.[5]
Yield & Scope: Yields for the Fischer synthesis are highly substrate-dependent and can range from very low (5-20%) to excellent (over 90%).[6][8] For instance, the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethylene acetal can provide the indole product in 89% yield, demonstrating its utility in complex syntheses.[2][7] However, substrates with certain electron-withdrawing groups or those prone to side reactions under strongly acidic conditions may result in diminished yields or the formation of impurities.[5][9] Microwave irradiation has been shown to improve yields and dramatically reduce reaction times in many cases.[10]
Diagram: Fischer Indole Synthesis Mechanism
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
The Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-bromo-acetophenone with an excess of aniline to form a 2-aryl-indole.[11][12] Despite its long history, its application has been limited by the typically harsh reaction conditions (high temperatures) and often low to moderate yields.[11][13] Recent modifications using microwave irradiation or Lewis acid catalysts like lithium bromide have led to milder conditions and improved outcomes.[12] The complex mechanism involves multiple aniline molecules and proceeds through an α-arylamino ketone intermediate.[14]
The Reissert Indole Synthesis
The Reissert synthesis is a versatile method that begins with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base (e.g., sodium ethoxide).[15] The resulting ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization, typically using zinc in acetic acid, to form indole-2-carboxylic acid.[16] This product can then be decarboxylated if the unsubstituted indole is desired. Yields for the reductive cyclization step can be quite good, often in the range of 57-91%.[1] This method is particularly valuable for synthesizing indoles with specific substituents at the 2-position.
Part 2: Modern Transition-Metal-Catalyzed Methods
The advent of palladium-catalyzed cross-coupling has revolutionized indole synthesis, offering milder conditions, superior functional group tolerance, and often higher yields compared to classical approaches. These methods typically construct the indole core through strategic C-N and C-C bond formations.
Palladium-Catalyzed Intramolecular Cyclizations (Heck Reaction)
The intramolecular Heck reaction provides a powerful route to indoles from appropriately substituted anilines, such as N-alkenyl-o-haloanilines. The reaction involves the oxidative addition of palladium(0) to the aryl-halide bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the indole ring and regenerate the catalyst. Yields are generally high, with many examples reporting isolated yields between 70% and 92%.[17] This strategy is valued for its predictability and excellent functional group compatibility.
Diagram: Generalized Palladium-Catalyzed Workflow
Caption: A simplified catalytic cycle for indole synthesis.
The Suzuki-Miyaura Coupling
While often used to functionalize a pre-existing indole ring, the Suzuki coupling can also be employed in its construction. For example, a tandem C-N/Suzuki-Miyaura coupling of ortho-gem-dihalovinylanilines with various boronic acids can produce 2-substituted indoles in good to excellent yields.[18] This approach benefits from the mildness and exceptional functional group tolerance characteristic of Suzuki reactions.[19][20] Yields for Suzuki couplings on indole scaffolds can be as high as 91%.[19]
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[21] It can be applied to indole synthesis through intramolecular cyclization of substrates like o-halo-β-styrylamines. This powerful reaction allows for the formation of the indole nitrogen-carbon bond under relatively mild conditions, avoiding the harsh acids or high temperatures of many classical methods. The yields are typically high, though they can be sensitive to the choice of palladium catalyst, ligand, and base.[22][23] Furthermore, a palladium-catalyzed strategy for preparing the N-arylhydrazone precursors for the Fischer synthesis has been developed, effectively creating a modern entry into a classical reaction.[4][24]
Part 3: Comparative Analysis and Data Summary
Choosing the optimal synthesis method requires a careful evaluation of yield, substrate scope, cost, and operational simplicity. The following table summarizes the key performance characteristics of the discussed methods.
| Method | Typical Yield Range | Key Strengths | Key Limitations | Typical Conditions |
| Fischer | 5% - 95%[6][7] | Operationally simple, wide applicability, readily available starting materials.[4][7] | Harsh acidic conditions, potential for low yields and side products, limited functional group tolerance.[8] | Brønsted or Lewis acid, heat. |
| Bischler-Möhlau | Low - Moderate[13] | Synthesizes 2-arylindoles directly.[12] | Very harsh conditions (high temp), excess aniline required, often poor yields.[11][13] | High temperature, excess aniline. |
| Reissert | 50% - 90% | Good for 2-carboxyindoles, predictable regiochemistry.[16] | Requires multi-step sequence (condensation, reduction), limited to o-nitrotoluene derivatives.[15] | Strong base, then reductive cyclization (e.g., Zn/AcOH). |
| Intramolecular Heck | 70% - 92%[17] | High yields, excellent functional group tolerance, mild conditions.[25] | Requires synthesis of specific precursors, cost of palladium catalyst. | Pd catalyst, base, organic solvent. |
| Suzuki Coupling | 75% - 91%[18][19] | Extremely high functional group tolerance, mild conditions, readily available boronic acids.[26][27] | Requires synthesis of dihalo-precursors or boronic acids, cost of palladium catalyst. | Pd catalyst, base, often aqueous or mixed solvents. |
| Buchwald-Hartwig | High (often >80%)[22] | Excellent for C-N bond formation, mild conditions, broad amine scope.[21][28] | Can be sensitive to ligand/catalyst choice, cost of palladium and specialized ligands. | Pd catalyst, specialized ligand, base. |
Part 4: Representative Experimental Protocols
To provide a practical context, we present detailed methodologies for one classical and one modern indole synthesis.
Protocol 1: Classical Fischer Indole Synthesis of 2,3,3-Trimethylindolenine
This protocol is adapted from a high-yield synthesis performed at room temperature, demonstrating that harsh conditions are not always necessary.[5]
Rationale: Acetic acid serves as both the solvent and a moderately strong Brønsted acid catalyst, facilitating hydrazone formation and the subsequent cyclization cascade without causing excessive degradation of the product. The reaction is performed at room temperature to minimize the formation of dimeric impurities and other side products often seen at higher temperatures.[5][8]
Methodology:
-
To a round-bottom flask, add m-tolylhydrazine hydrochloride (1.0 eq).
-
Add glacial acetic acid as the solvent.
-
Add isopropyl methyl ketone (1.1 eq) to the solution dropwise with stirring.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure indolenine product. (Reported yields for similar substrates are often high).[5]
Protocol 2: Modern Intramolecular Heck Synthesis of 2-Substituted Indoles
This protocol is based on a high-yield, palladium-nanoparticle-catalyzed cyclization.[17]
Rationale: This method utilizes a simple palladium source, Pd(OAc)₂, which forms catalytically active nanoparticles in situ. Triethylamine (Et₃N) acts as the base required to neutralize the H-X generated during the catalytic cycle. Polyethylene glycol (PEG-400) is used as a green, recyclable solvent that also helps to stabilize the palladium nanoparticles. The elevated temperature is necessary to drive the catalytic cycle efficiently.
Methodology:
-
In a reaction vial, combine the N-tosyl-2-bromo-alkenylaniline substrate (1.0 eq), Pd(OAc)₂ (e.g., 2 mol%), and triethylamine (1.5 eq).
-
Add PEG-400 as the solvent and equip the vial with a stir bar.
-
Seal the vial and place it in a preheated oil bath at the specified temperature (e.g., 100 °C).
-
Stir the reaction for the required time (typically 3-8 hours), monitoring by TLC.[17]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield the desired indole. (Reported yields for this type of reaction are typically in the 80-92% range).[17]
Conclusion
The synthesis of indoles remains a dynamic and evolving field. While classical methods like the Fischer synthesis offer unparalleled simplicity and accessibility for certain targets, their limitations in yield and scope often necessitate the use of more sophisticated approaches. Modern palladium-catalyzed reactions, including the Heck, Suzuki, and Buchwald-Hartwig methodologies, provide a powerful toolkit for constructing the indole core with high efficiency and broad functional group tolerance. The choice of method is not merely a matter of tradition versus novelty; it is a strategic decision based on a thorough analysis of the target molecule's complexity, the desired yield, the availability of starting materials, and the overall synthetic economy. By understanding the underlying mechanisms and performance characteristics of each reaction, researchers can more effectively navigate the chemical landscape to achieve their synthetic goals.
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A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available tert-Butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of modern drug discovery and development, the starting materials' purity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and translatable data is built. For complex heterocyclic intermediates like tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate, a key building block in the synthesis of various pharmacologically active agents, even trace impurities can have profound consequences. These unwanted chemicals can lead to the formation of unexpected side products, introduce pharmacological activity that confounds screening results, or inhibit downstream reactions, ultimately derailing a research program.[1]
The tert-butyl carbamate (Boc) protecting group on the indole nitrogen, for instance, is designed to prevent unwanted side reactions during synthesis.[2][3][4] However, incomplete protection or premature deprotection can introduce reactive species into the material. This guide provides an in-depth, objective comparison of the purity of commercially available tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate from various suppliers. We will delve into the causality behind our choice of analytical methodologies, provide detailed, self-validating experimental protocols, and present comparative data to empower researchers to make informed decisions when sourcing this critical reagent.
Experimental Design: A Multi-Pronged Approach to Purity Verification
A single analytical technique is often insufficient to provide a complete picture of a compound's purity. Therefore, we employ an orthogonal, multi-pronged approach, leveraging the strengths of different analytical techniques to detect a wide range of potential impurities. Our methodology is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures and the United States Pharmacopeia (USP) General Chapter <621> on chromatography.[1][3][4][5][6][7]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment, capable of separating the main compound from closely related structural analogues and non-volatile impurities.[8] We utilize a reversed-phase method with UV detection, which is highly effective for aromatic compounds like our target indole derivative.
-
Quantitative Nuclear Magnetic Resonance (qNMR): As a primary analytical method, qNMR offers the distinct advantage of quantifying the analyte against a certified internal standard without needing a reference standard of the analyte itself.[9][10][11][12][13] It is an indispensable tool for obtaining an absolute purity value and is insensitive to non-proton-containing impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. It is paramount for identifying unknown impurities by providing accurate mass information, which aids in their structural elucidation.[1][9]
The overall workflow for our purity assessment is depicted in the following diagram:
Caption: A flowchart illustrating the comprehensive workflow for the purity assessment of commercial samples.
Potential Impurities: A Rationale from Synthetic Chemistry
Understanding the potential synthetic route is key to anticipating likely impurities. A plausible synthesis of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate involves the Boc-protection of indole, followed by a Friedel-Crafts-type reaction at the C3 position with 2-bromo-2-methylpropanenitrile.
Caption: Potential synthetic pathway and the origin of key process-related impurities.
Based on this, we anticipate the following impurities:
-
Impurity A: Unreacted indole.
-
Impurity B: Unreacted starting material, tert-butyl 1H-indole-1-carboxylate.
-
Impurity C: The deprotected final product, 2-(1H-indol-3-yl)-2-methylpropanenitrile, which can form if the compound is exposed to acidic conditions.
-
Other Impurities: By-products from side reactions or residual solvents.
Comparative Purity Data
Samples of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate were procured from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C). The purity was assessed using the protocols detailed below. The results are summarized in the following table.
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Appearance | White to off-white solid | White solid | Yellowish solid | White to off-white solid |
| Purity by HPLC (% Area) | 99.2% | 99.8% | 97.5% | ≥ 98.0% |
| Absolute Purity by qNMR | 98.9% (± 0.2%) | 99.6% (± 0.2%) | 97.1% (± 0.3%) | ≥ 98.0% |
| Largest Single Impurity (HPLC) | 0.4% (Impurity C) | 0.1% (Impurity B) | 1.2% (Unknown) | ≤ 0.5% |
| Total Impurities (HPLC) | 0.8% | 0.2% | 2.5% | ≤ 2.0% |
| LC-MS Confirmation | Impurity C (m/z 185.10) detected | Impurity B (m/z 218.12) detected | Major unknown impurity at m/z 315.18 | N/A |
| Residual Solvents (GC-MS) | Not Detected | Not Detected | Dichloromethane (650 ppm) | ≤ 600 ppm (ICH Limit) |
Analysis of Results:
-
Supplier B consistently provided the material with the highest purity across all metrics, meeting all acceptance criteria. The low levels of total and single impurities indicate a well-controlled manufacturing and purification process.
-
Supplier A provided material of acceptable purity, though the presence of the deprotected impurity (Impurity C) suggests potential exposure to acidic conditions during workup or storage.
-
Supplier C 's material did not meet the acceptance criteria for purity, with a significant unknown impurity detected by LC-MS and residual solvent levels exceeding ICH guidelines. The yellowish appearance also suggests the presence of impurities.
Detailed Experimental Protocols
The following protocols are provided to ensure transparency and allow for replication of these findings. These methods are designed to be self-validating through the inclusion of system suitability tests.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: This reversed-phase HPLC method is designed to provide excellent separation of the non-polar, Boc-protected indole from potential polar (deprotected) and non-polar impurities. The gradient elution ensures that both early and late-eluting impurities are effectively resolved.
Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II LC System or equivalent
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 60% B
-
18.1-25 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to make a 1 mg/mL solution.
System Suitability:
-
Tailing Factor: 0.8 - 1.5 for the main peak.
-
Theoretical Plates: > 2000 for the main peak.
-
Repeatability: RSD ≤ 2.0% for six replicate injections of the standard solution.
Procedure:
-
Prepare the mobile phases and sample solution as described.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Perform a blank injection (acetonitrile) to ensure a clean baseline.
-
Inject the sample solution and acquire the chromatogram for 25 minutes.
-
Integrate all peaks and calculate the area percentage of the main peak and all impurities.
Protocol 2: Absolute Purity by Quantitative ¹H NMR (qNMR)
Rationale: qNMR provides a direct measurement of purity against a certified internal standard. Maleic acid is chosen as the internal standard due to its high purity, chemical stability, and sharp singlet in a region of the ¹H NMR spectrum that does not overlap with the analyte signals.
Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 500 MHz or equivalent
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
-
Internal Standard: Maleic Acid (Certified Reference Material)
-
Pulse Program: Standard quantitative zg30 pulse sequence
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)
-
Number of Scans: 16
Procedure:
-
Accurately weigh approximately 15 mg of the sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using the quantitative parameters.
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved signal from the analyte (e.g., the tert-butyl singlet at ~1.6 ppm) and the singlet from maleic acid (~6.3 ppm).
Calculation: The purity (P) of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
Protocol 3: Impurity Identification by LC-MS
Rationale: This method uses MS-compatible mobile phases to identify impurities detected in the HPLC analysis. The high-resolution mass spectrometer provides accurate mass data, enabling the prediction of elemental compositions for unknown impurities.
Instrumentation and Conditions:
-
LC System: Agilent 1290 Infinity II LC System or equivalent
-
MS System: Agilent 6545XT AdvanceLink Q-TOF or equivalent
-
Column: Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Same as HPLC method, but with a flow rate of 0.4 mL/min.
-
Ionization Mode: Dual AJS ESI (Positive and Negative)
-
Mass Range: 100 - 1000 m/z
-
Data Acquisition: Full Scan and Auto MS/MS
Procedure:
-
Analyze the sample using the described LC-MS conditions.
-
Extract ion chromatograms for the masses of expected impurities (e.g., Impurity B: m/z 218.12 [M+H]⁺, Impurity C: m/z 185.10 [M+H]⁺).
-
For any significant unknown peaks observed in the total ion chromatogram, analyze the high-resolution mass spectrum to determine the accurate mass and propose a molecular formula.
Conclusion and Recommendations
The purity of critical reagents like tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate is a non-negotiable prerequisite for successful research and development. This guide demonstrates a robust, multi-technique approach for rigorously benchmarking the quality of commercial materials. Our comparative analysis reveals significant variability among suppliers, underscoring the importance of in-house verification or reliance on vendors who provide comprehensive and transparent analytical data.
For researchers and drug development professionals, we recommend the following:
-
Always Request a Batch-Specific Certificate of Analysis (CoA): A CoA should provide quantitative data from methods like HPLC or NMR, not just a "pass" or "fail" statement.[5][13]
-
Prioritize Suppliers with Transparent Data: Suppliers who readily provide detailed analytical information and chromatograms demonstrate confidence in their product quality.
-
Consider Orthogonal Verification: For critical applications, independently verify the purity of a new batch of starting material using at least two different analytical techniques.
-
Evaluate Cost vs. Quality: While a lower-purity reagent may be cheaper, the downstream costs associated with failed experiments, troubleshooting, and project delays often far outweigh the initial savings.
By implementing these principles and utilizing the analytical frameworks described herein, the scientific community can ensure the integrity of their research and accelerate the path to new discoveries.
References
- Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
-
What is Certificate of Analysis (CoA) in Chemistry?. Advent Chembio. [Link]
-
Benefits of Protecting Groups in Organic Synthesis. Labinsights. [Link]
-
<621> CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]
-
Impurity Profiling with HRMS. Toref Standards. [Link]
-
Protecting groups - Organic Chemistry II. Fiveable. [Link]
-
Protecting group. Wikipedia. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Determining and reporting purity of organic molecules: why qNMR. PubMed. [Link]
-
Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
qNMR - Quantitative Analysis by NMR. AWS. [Link]
Sources
- 1. usp.org [usp.org]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. Chromatography [usp.org]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. agilent.com [agilent.com]
- 7. starodub.nl [starodub.nl]
- 8. rsc.org [rsc.org]
- 9. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 10. emerypharma.com [emerypharma.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 13. pubsapp.acs.org [pubsapp.acs.org]
Safety Operating Guide
Safe Handling and Disposal of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate: A Guide for Laboratory Professionals
As a Senior Application Scientist, this guide provides a comprehensive operational and disposal plan for tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate. The procedures outlined below are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. The primary hazard associated with this compound is the organic cyanide (nitrile) group, which has the potential to release highly toxic hydrogen cyanide (HCN) gas. Strict adherence to these protocols is mandatory.
Hazard Assessment and Chemical Profile
Understanding the chemical nature of a substance is the foundation of its safe handling. Tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate is a complex organic molecule featuring three key functional groups that dictate its hazard profile: an organic cyanide (nitrile), an indole ring, and a tert-butyl carboxylate (Boc) protecting group.
-
Organic Cyanide (-C≡N): This is the most significant hazard. While nitriles are generally less acutely toxic than inorganic cyanide salts, they can metabolize to release the cyanide ion or hydrolyze, especially in the presence of strong acids or bases, to produce highly toxic hydrogen cyanide (HCN) gas. The cyanide ion is a potent inhibitor of cellular respiration.[1]
-
Indole Ring: A common heterocyclic scaffold in medicinal chemistry.[2][3] The indole nucleus itself can present hazards, including skin and eye irritation.[4][5]
-
Tert-butyl Carboxylate (-COOC(CH₃)₃): A common protecting group in organic synthesis. It is labile under acidic conditions, which would liberate the free indole-1-carboxylic acid and a tert-butyl cation.[6] This reactivity underscores the critical need to prevent contact with acids, which could trigger both the deprotection and the hazardous decomposition of the cyanide group.
The toxicological properties of this specific molecule have not been exhaustively investigated.[7] Therefore, it must be treated with the utmost caution, assuming a high degree of toxicity.
| Property | Information |
| Chemical Name | tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate |
| Molecular Formula | C₁₇H₂₀N₂O₂ (Isomer) |
| Primary Hazards | Potential for release of Hydrogen Cyanide (HCN) gas, Harmful if swallowed or in contact with skin, Causes skin and serious eye irritation.[7][8][9] |
| Incompatibilities | Strong acids, strong oxidizing agents, bases.[1][5][10] CRITICAL: Must be stored away from acids. |
| Hazardous Decomposition | Combustion or reaction with acid may produce hydrogen cyanide, carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[7] |
Personal Protective Equipment (PPE) and Handling
All handling operations, including weighing and transfers, must be conducted within a certified chemical fume hood to control potential exposure to dust or vapors.[11][12][13]
-
Hand Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended, especially for extended handling.[1][8] Gloves must be inspected before use and disposed of as solid hazardous waste after handling.
-
Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[14]
-
Body Protection: A lab coat must be worn and kept buttoned. Ensure shoes are closed-toe.[8]
-
Work Practices: Never work alone when handling cyanide-containing compounds.[11][13] Ensure an emergency safety shower and eyewash station are accessible and have been recently tested.[12]
Spill Management Protocol
A rapid and correct response to a spill is critical to prevent exposure. All materials for spill cleanup should be readily available before work begins.
For a small spill contained within a chemical fume hood:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: If the material is a solid, gently cover it with a chemical absorbent pad to prevent dust from becoming airborne. Do not sweep dry powder.[1]
-
Decontamination:
-
Wipe the contaminated area first with a pH 10 buffer solution. This alkaline condition is crucial to prevent the formation of HCN.[1][12]
-
Follow the buffer wipe with a freshly prepared 10% bleach solution (an alkaline solution of sodium hypochlorite), which oxidizes the cyanide to the less toxic cyanate ion (CNO⁻).[1][12] Causality: Performing this oxidation under alkaline conditions (pH > 10) is essential to prevent the formation of highly toxic cyanogen chloride (CNCl) gas.[1]
-
-
Collection: Place all contaminated materials (absorbent pads, gloves, wipes) into a heavy-duty plastic bag (double-bagging is required).[1][15]
-
Disposal: Seal the bag inside the fume hood and place it into the designated Solid Cyanide Hazardous Waste container.
-
Final Wipe-Down: Wipe the decontaminated surface again with soap and water.
For any large spill or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health & Safety (EH&S) department and emergency services.[12]
Step-by-Step Disposal Procedure
The guiding principle for disposing of this compound and any associated materials is strict waste segregation . Under no circumstances should cyanide-containing waste be mixed with other waste streams, especially acidic waste.[1][13]
Waste Container Setup
-
Obtain separate, dedicated hazardous waste containers for liquid and solid cyanide waste from your institution's waste management group.[12][13][15]
-
Label each container clearly: "HAZARDOUS WASTE – CYANIDE ".
-
Keep containers securely closed when not in use and store them in a designated, secondary containment area within the laboratory.
Segregation and Collection Workflow
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Decision workflow for segregating waste from tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate.
Detailed Protocols
-
Solid Waste:
-
Place surplus or non-recyclable solid chemical directly into the Solid Cyanide Hazardous Waste container.[8]
-
All disposable items that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips, absorbent pads from spills) must be collected in a sealed, heavy-duty plastic bag within the fume hood.[15]
-
Place the sealed bag into the Solid Cyanide Hazardous Waste container.[15]
-
-
Liquid Waste:
-
Collect all liquid waste containing the compound, including reaction mother liquors and solvent rinses, in the designated Liquid Cyanide Hazardous Waste container.[15]
-
Do not overfill the container.
-
-
Decontamination of Reusable Glassware:
-
Perform all rinsing inside a chemical fume hood.[1]
-
Rinse the glassware three times with a small amount of a pH 10 buffer solution. Collect all rinsate in the Liquid Cyanide Hazardous Waste container.[1][12]
-
Next, rinse the glassware with a freshly prepared 10% bleach solution. Again, collect all rinsate in the Liquid Cyanide Hazardous Waste container.[1][12]
-
After this chemical decontamination, the glassware can be washed normally with soap and water.
-
Final Disposal by Professionals
All laboratory-generated hazardous waste must be disposed of through a licensed professional waste disposal service, typically coordinated by your institution's EH&S department.[7][8] The most common and effective final disposal method for this type of waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the hazardous combustion products.[7][8]
Never attempt to dispose of this chemical down the drain or in the regular trash.[11] Never attempt to neutralize bulk quantities of cyanide waste in the laboratory. This should only be done by trained professionals in a controlled environment.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. capotchem.cn [capotchem.cn]
- 8. capotchem.com [capotchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. fishersci.com [fishersci.com]
- 11. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 12. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 13. lsuhsc.edu [lsuhsc.edu]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. research.wayne.edu [research.wayne.edu]
Personal protective equipment for handling tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate
Comprehensive Safety and Handling Guide: Tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and operational directives for the handling and disposal of tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate. As a Senior Application Scientist, my objective is to equip you with not just procedural steps, but a deep-seated understanding of the causality behind these critical safety measures. This document is structured to ensure that every protocol is a self-validating system, grounded in authoritative safety data.
Compound Overview and Hazard Identification
Tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate is a complex organic molecule utilized in pharmaceutical research and development. Its structure, featuring an indole core, a nitrile group, and a tert-butyl carbamate protecting group, presents a multifaceted hazard profile that demands rigorous adherence to safety protocols. While specific toxicological data for this exact compound is not extensively documented, a thorough risk assessment can be conducted by examining its constituent functional groups and analogous chemical structures.
The indole moiety is a common scaffold in biologically active compounds.[1][2][3] The nitrile group (—C≡N) can be toxic, and some organic nitriles can release hydrogen cyanide upon hydrolysis or combustion. The tert-butyl group is generally stable, but its presence influences the overall reactivity and physical properties of the molecule.
A safety data sheet for a structurally similar compound, tert-butyl 6-bromo-3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate, indicates that it may cause respiratory irritation.[4] Other related indole derivatives are known to cause skin and eye irritation.[5][6] Therefore, it is prudent to handle tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate with a high degree of caution, assuming it may possess similar hazardous properties.
| Potential Hazard | GHS Classification (Anticipated) | Rationale and Precautionary Action |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) | Based on the presence of the nitrile group. Avoid ingestion, skin contact, and inhalation of dust or aerosols. |
| Skin Irritation/Corrosion | Category 2 (Irritant) | Many indole derivatives are known skin irritants.[5][6] Wear appropriate gloves and a lab coat. |
| Eye Irritation/Damage | Category 2A (Irritant) | The compound is likely to be an eye irritant.[5][6] Always wear chemical safety goggles. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | A similar compound is reported to cause respiratory irritation.[4] Handle in a well-ventilated area or fume hood. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE, with an explanation of the choice.
| PPE Component | Specification | Justification |
| Hand Protection | Nitrile gloves | Nitrile offers excellent resistance to a wide range of chemicals, including solvents and organic compounds.[7][8][9][10][11] They are also more puncture-resistant than latex gloves. |
| Eye Protection | Chemical safety goggles | Goggles provide a complete seal around the eyes, protecting against splashes and airborne particles. |
| Body Protection | Laboratory coat | A lab coat protects your skin and personal clothing from accidental spills. |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter may be necessary, depending on the scale of the work. |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is crucial for minimizing exposure and ensuring the integrity of your experiment.
Workflow for Handling Tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate
Caption: A logical workflow for the safe handling of the target compound.
Step-by-Step Protocol:
-
Preparation:
-
Before entering the laboratory, ensure you are wearing a lab coat and have your safety goggles and nitrile gloves readily available.
-
Verify that the chemical fume hood is functioning correctly (check the airflow monitor).
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
When weighing the solid compound, use a spatula and perform the task over a weigh boat or glassine paper to contain any spills.
-
If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
All manipulations of the compound, including transfers and reactions, should be conducted within the fume hood.
-
-
Cleanup and Disposal:
-
Decontaminate all glassware that has come into contact with the compound using an appropriate solvent, and collect the rinsate as hazardous waste.
-
Segregate waste streams. Solid waste (contaminated gloves, weigh boats, etc.) should be placed in a designated, labeled solid waste container. Liquid waste should be collected in a labeled, compatible hazardous waste container.[12]
-
Remove your PPE in the correct order (gloves first, then goggles, then lab coat) to avoid cross-contamination.
-
Wash your hands thoroughly with soap and water after removing your PPE.
-
Storage and Waste Management
Storage:
-
Store tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13]
-
The storage area should be secure and accessible only to authorized personnel.
Waste Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste. This typically involves collection by a licensed professional waste disposal service.[4][12]
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. If irritation persists, seek medical attention.
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][13] Seek immediate medical attention.
-
If inhaled: Move the person to fresh air.[4] If they are not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Do not induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.
-
In case of a spill: Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[14]
References
-
Nitrile Gloves for Chemical Handling. (n.d.). GlovesnStuff. Retrieved from [Link]
-
Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves. Retrieved from [Link]
-
WHAT DO NITRILE GLOVES PROTECT US AGAINST? (2025, May 7). S&S Glove. Retrieved from [Link]
-
Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024, November 1). Retrieved from [Link]
-
MSDS of tert-Butyl 6-bromo-3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate. (n.d.). Capot Chemical Co., Ltd. Retrieved from [Link]
-
tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylate hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. (n.d.). Autech Industry Co.,Ltd. Retrieved from [Link]
-
Tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid hydrochloric acid salt. (n.d.). PubChem. Retrieved from [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. (2023, May 26). ResearchGate. Retrieved from [Link]
- Process of preparing purified aqueous indole solution. (n.d.). Google Patents.
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 2. Indole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. capotchem.cn [capotchem.cn]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate | 1256584-75-4 [amp.chemicalbook.com]
- 7. glovesnstuff.com [glovesnstuff.com]
- 8. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 9. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 10. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 11. business.medtecs.com [business.medtecs.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
